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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Bromo-2-hydroxybenzoic Acid: Properties, Synthesis, and Applications

A Note on the Subject Compound: Initial inquiries for "4-Borono-2-hydroxybenzoic acid" did not yield data for a readily available or well-documented compound. However, searches consistently redirected to 4-Bromo-2-hydrox...

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Subject Compound: Initial inquiries for "4-Borono-2-hydroxybenzoic acid" did not yield data for a readily available or well-documented compound. However, searches consistently redirected to 4-Bromo-2-hydroxybenzoic acid , a structurally similar and commercially significant chemical intermediate. This guide provides a comprehensive overview of 4-Bromo-2-hydroxybenzoic acid (CAS No. 1666-28-0), as it is likely the compound of interest for researchers in drug development and materials science. Boron-containing derivatives of salicylic acid are of significant interest in medicinal chemistry, particularly for their potential as enzyme inhibitors and for their unique transport properties in biological systems.[1][2]

Introduction and Strategic Overview

4-Bromo-2-hydroxybenzoic acid, also known as 4-Bromosalicylic acid, is a halogenated derivative of salicylic acid.[3] Its trifunctional nature—possessing a carboxylic acid, a phenolic hydroxyl group, and an aryl bromide—makes it a versatile and highly valuable building block in organic synthesis. The strategic placement of these functional groups allows for selective chemical transformations, rendering it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[3][4] This guide, intended for researchers and development scientists, offers a detailed exploration of its physical and chemical properties, validated synthetic protocols, and key applications, grounding all claims in authoritative references.

Physicochemical and Structural Properties

4-Bromo-2-hydroxybenzoic acid exists as a white to off-white crystalline solid under standard conditions.[4] The molecule is nearly planar, with the carboxylic acid group slightly twisted out of the plane of the aromatic ring. An intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen of the carboxylic acid is a key structural feature.[5]

PropertyValueSource(s)
CAS Number 1666-28-0[6][7]
Molecular Formula C₇H₅BrO₃[6][7]
Molecular Weight 217.02 g/mol
Appearance White to off-white crystalline powder/solid[4]
Melting Point 216-217 °C
pKa 2.71 ± 0.10 (Predicted)[4]
Solubility Limited solubility in water; soluble in polar organic solvents like ethanol, acetone, and dimethylformamide.[4]
SMILES String OC(=O)c1ccc(Br)cc1O
InChI Key FYAKLZKQJDBBKW-UHFFFAOYSA-N

Synthesis and Purification Protocols

The synthesis of 4-Bromo-2-hydroxybenzoic acid is typically achieved through the electrophilic bromination of a suitable salicylic acid derivative. The following protocol describes a common laboratory-scale synthesis.

Protocol: Synthesis via Bromination of 3-Hydroxybenzoic Acid

This method involves the direct bromination of 3-hydroxybenzoic acid in a solution of acetic and sulfuric acid. The reaction proceeds with high yield due to the directing effects of the hydroxyl and carboxyl groups.

Causality of Experimental Choices:

  • Solvent System: Acetic acid serves as the solvent, while a small amount of sulfuric acid acts as a catalyst to polarize the bromine molecule, making it a more potent electrophile.

  • Temperature Control: The reaction is initiated at 50°C to ensure the dissolution of the starting material and then maintained to control the rate of bromination and minimize side reactions.

  • Work-up Procedure: Dilution with water precipitates the crude product. Subsequent extraction with ethyl acetate and washing with brine removes inorganic impurities and any remaining acids.

Step-by-Step Methodology: [8]

  • Reaction Setup: To a mixture of 3-hydroxybenzoic acid (2.0 g, 14.48 mmol) in acetic acid (14.5 mL) and sulfuric acid (1.5 mL), heat the mixture to 50°C until a clear solution is obtained.

  • Bromination: Add a solution of bromine (0.78 mL, 15.20 mmol) in acetic acid (7.2 mL) dropwise to the reaction mixture.

  • Reaction: Stir the resulting mixture at 100°C for 30 minutes.

  • Isolation: Allow the reaction to cool to room temperature and then dilute with water.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the final product, 4-Bromo-2-hydroxybenzoic acid.

G cluster_setup Reaction Setup cluster_reaction Bromination cluster_workup Work-up & Purification A Mix 3-hydroxybenzoic acid, acetic acid, and sulfuric acid B Heat to 50°C to dissolve A->B C Add Bromine in Acetic Acid B->C D Stir at 100°C for 30 min C->D E Cool and Dilute with Water D->E F Extract with Ethyl Acetate E->F G Wash, Dry, and Concentrate F->G H Yields 4-Bromo-2-hydroxybenzoic acid G->H

Figure 1: Synthesis workflow for 4-Bromo-2-hydroxybenzoic acid.

Chemical Reactivity and Strategic Applications

The utility of 4-Bromo-2-hydroxybenzoic acid stems from the differential reactivity of its three functional groups, allowing for a wide range of subsequent chemical transformations.

  • Carboxylic Acid Group: Undergoes standard reactions such as esterification and amidation.

  • Phenolic Hydroxyl Group: Can be alkylated to form ethers or converted into a triflate, a good leaving group for cross-coupling reactions.[3]

  • Aryl Bromide: The bromine atom is a key handle for introducing further complexity. It readily participates in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form new carbon-carbon bonds. This is particularly significant as it allows for the bromine to be converted into an aryl group or a boric acid/ester, linking back to the potential interest in boronic acid derivatives.[3]

These reactive sites make it a crucial intermediate in several fields:

  • Pharmaceuticals: It serves as a precursor for the synthesis of anti-inflammatory and antimicrobial agents.[4]

  • Polymer Industry: Used in the production of ultraviolet (UV) absorbers and foaming agents.[3]

  • Rubber Industry: Employed as an anti-scorch agent.[3]

G cluster_carboxyl Carboxyl Group Reactions cluster_hydroxyl Phenolic Hydroxyl Reactions cluster_bromide Aryl Bromide Reactions A 4-Bromo-2-hydroxybenzoic acid B Esterification (e.g., + CH₃OH, H⁺) A->B -COOH C Amidation (e.g., + RNH₂, coupling agent) A->C -COOH D Alkylation (Ether Formation) (e.g., + RX, base) A->D -OH E Triflation (e.g., + Tf₂O, pyridine) A->E -OH F Suzuki Coupling (e.g., + Ar-B(OH)₂, Pd catalyst) A->F -Br G Conversion to Boronic Ester (e.g., + Bis(pinacolato)diboron) A->G -Br H H F->H Forms Bi-aryl compounds I I G->I Forms Boronic Acid Derivatives

Figure 2: Reactivity and derivatization pathways.

Safety and Handling

As with any laboratory chemical, 4-Bromo-2-hydroxybenzoic acid should be handled with appropriate care. It is important to consult the Safety Data Sheet (SDS) before use.

  • Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

  • Handling: Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a dry and cool place.

Conclusion

4-Bromo-2-hydroxybenzoic acid is a pivotal intermediate in modern organic synthesis. Its well-defined physical properties and the versatile reactivity of its functional groups provide a robust platform for the development of complex molecules, particularly in the pharmaceutical and materials science sectors. The potential to convert the bromo-substituent into a boronic acid derivative underscores its strategic importance for researchers exploring the burgeoning field of boron-based therapeutics.

References

  • Das, B. C., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(9), 2615. [Link]

  • Wójcik, M., et al. (2025, November 03). Salicylic Acid and Its Boron Complexes as Quorum Sensing Molecules. PubMed. [Link]

  • ResearchGate. (2025, December 15). Salicylic Acid and Its Boron Complexes as Quorum Sensing Molecules | Request PDF. [Link]

  • MDPI. (2022, April 27). Boron Chemicals. [Link]

  • PubChem. 4-Carboxy-3-fluorophenylboronic acid. [Link]

  • YouTube. (2021, January 09). 2, 3, and 4 hydroxybenzoic acid syntheses. [Link]

  • Organic Syntheses. Resorcinol, 4-bromo-. [Link]

  • IUCr Journals. (2016, March 11). 4-Bromo-2-hydroxybenzoic acid. [Link]

  • PubChem. 4-Carboxyphenylboronic Acid. [Link]

  • Wikipedia. 4-Formylphenylboronic acid. [Link]

Sources

Exploratory

"4-Borono-2-hydroxybenzoic acid" synthesis from 4-bromo-2-hydroxybenzoic acid

Topic: Synthesis of "4-Borono-2-hydroxybenzoic acid" from 4-bromo-2-hydroxybenzoic acid Role: Senior Application Scientist Format: In-depth Technical Guide Executive Summary & Strategic Analysis 4-Borono-2-hydroxybenzoic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Synthesis of "4-Borono-2-hydroxybenzoic acid" from 4-bromo-2-hydroxybenzoic acid Role: Senior Application Scientist Format: In-depth Technical Guide

Executive Summary & Strategic Analysis

4-Borono-2-hydroxybenzoic acid (and its pinacol ester derivatives) represents a critical pharmacophore and building block in medicinal chemistry, particularly for Suzuki-Miyaura cross-couplings and the development of sugar-sensing borono-lectins.

Starting from 4-bromo-2-hydroxybenzoic acid (4-bromosalicylic acid), the synthesis presents a classic chemoselectivity challenge: the substrate contains three reactive sites—a carboxylic acid, a phenol, and an aryl bromide.

The Recommended Pathway: The "Protected Miyaura" Route This route prioritizes intermediate stability and purification ease.

  • Esterification: Masks the carboxylic acid.

  • Phenol Protection: Masks the phenol (MOM or Bn) to prevent catalyst poisoning and side reactions.

  • Miyaura Borylation: Palladium-catalyzed installation of the boron moiety.

  • Global Deprotection: Reveals the target molecule.[1]

Retrosynthetic Analysis & Workflow

The following diagram outlines the logic flow, moving from the target backwards to the commercially available starting material.

Retrosynthesis Target Target: 4-Borono-2-hydroxybenzoic acid Inter1 Intermediate 1: Boronic Ester (Protected) Inter1->Target Global Deprotection (Acid Hydrolysis) Inter2 Intermediate 2: Aryl Bromide (Fully Protected) Inter2->Inter1 Miyaura Borylation (Pd-Cat, B2pin2) SM Starting Material: 4-Bromo-2-hydroxybenzoic acid SM->Inter2 1. Esterification 2. Phenol Protection

Caption: Retrosynthetic logic flow prioritizing orthogonal protection to isolate the aryl bromide reactivity.

Detailed Experimental Protocol

Step 1: Methyl Ester Formation (Fischer Esterification)

Objective: Protect the carboxylic acid to improve solubility and prevent interference with the Pd catalyst.

  • Reagents: 4-Bromo-2-hydroxybenzoic acid (1.0 equiv), Methanol (Solvent/Reagent), Sulfuric Acid (

    
    , cat.) or Thionyl Chloride (
    
    
    
    ).
  • Protocol:

    • Dissolve 4-bromo-2-hydroxybenzoic acid (e.g., 20 g) in anhydrous MeOH (200 mL).

    • Cool to 0°C. Add

      
       (1.5 equiv) dropwise. (Caution: Exothermic, gas evolution).
      
    • Heat to reflux for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).

    • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with sat.

      
       (to remove unreacted acid) and brine. Dry over 
      
      
      
      .[2]
    • Yield Expectation: >95%. Product: Methyl 4-bromo-2-hydroxybenzoate .

Step 2: Phenol Protection (MOM Ether)

Objective: Mask the phenol. Free phenols can coordinate to Pd species or form borates, reducing yield. Methoxymethyl (MOM) is chosen for its stability to basic Miyaura conditions and ease of acidic removal.

  • Reagents: Methyl 4-bromo-2-hydroxybenzoate, MOM-Cl (1.2 equiv), DIPEA (2.0 equiv), DCM (Dichloromethane).

  • Protocol:

    • Dissolve the ester in dry DCM at 0°C under

      
      .
      
    • Add DIPEA (N,N-Diisopropylethylamine).

    • Add MOM-Cl (Chloromethyl methyl ether) dropwise.

    • Warm to RT and stir for 12 hours.

    • Workup: Quench with water. Wash organic layer with 1M HCl (rapidly), then brine.

    • Product: Methyl 4-bromo-2-(methoxymethoxy)benzoate .

Step 3: Miyaura Borylation (The Critical Step)

Objective: Convert the aryl bromide to the pinacol boronate.

  • Reagents:

    • Substrate: Methyl 4-bromo-2-(MOM)benzoate (1.0 equiv)

    • Boron Source: Bis(pinacolato)diboron (

      
      ) (1.1 equiv)
      
    • Catalyst:

      
       (3-5 mol%)
      
    • Base: Potassium Acetate (KOAc) (3.0 equiv) - Crucial: Anhydrous KOAc drives the transmetallation.

    • Solvent: 1,4-Dioxane or DMSO (Degassed).

  • Protocol:

    • Inertion: Charge a flask with substrate,

      
      , and KOAc. Evacuate and backfill with Argon (3x).
      
    • Solvation: Add degassed 1,4-Dioxane.

    • Catalyst: Add Pd catalyst under Argon counter-flow.

    • Reaction: Heat to 80–90°C for 4–12 hours.

    • Checkpoint: Monitor by HPLC/LC-MS. Look for the disappearance of the bromide and appearance of the boronate ester mass (

      
      ).
      
    • Workup: Filter through a Celite pad to remove Pd black. Concentrate filtrate.[1]

    • Purification: Flash chromatography (Silica). Note: Pinacol esters can degrade on acidic silica; use neutral silica or rapid elution.

Step 4: Global Deprotection & Hydrolysis

Objective: Remove the Pinacol, Methyl, and MOM groups to yield the free boronic acid.

  • Reagents: 4M HCl (aq), Acetone or THF.

  • Protocol:

    • Dissolve the boronate ester in Acetone/Water (3:1).

    • Add 4M HCl (excess).

    • Heat to 50°C or reflux. The MOM group hydrolyzes first, followed by the methyl ester and pinacol cleavage.

    • Note: Pinacol cleavage is thermodynamically difficult. If it persists, use Sodium Periodate (

      
      )  oxidative cleavage followed by acid hydrolysis.
      
    • Isolation: The free boronic acid is often amphoteric and water-soluble. Adjust pH to ~3-4 and extract with EtOAc or precipitate from water at 0°C.

Mechanism & Critical Process Parameters (CPP)

The success of the Miyaura borylation relies on the catalytic cycle depicted below.

MiyauraCycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Ar-Br LigEx Ligand Exchange (Ar-Pd-OAc) OxAdd->LigEx KOAc TransMet Transmetallation (Ar-Pd-Bpin) LigEx->TransMet B2pin2 RedElim Reductive Elimination (Ar-Bpin + Pd0) TransMet->RedElim RedElim->Pd0

Caption: The Pd(0)/Pd(II) catalytic cycle. KOAc is essential for replacing the Bromide ligand with Acetate, facilitating transmetallation.

Critical Process Parameters:

  • Oxygen Exclusion:

    
     is oxygen-sensitive. Rigorous degassing (sparging with Argon for 20 mins) is mandatory to prevent homocoupling (Ar-Ar dimer formation).
    
  • Base Choice: KOAc is weak enough to prevent hydrolysis of the ester but strong enough to activate the Pd-complex. Do not substitute with strong bases like NaOH or

    
     in the borylation step, as they promote competitive Suzuki coupling if any product is formed.
    
  • Temperature: Keep below 100°C to prevent protodeboronation (loss of Boron).

Alternative Route: Lithium-Halogen Exchange

For laboratories equipped for cryogenic chemistry, a faster route exists, though it is less robust against scale-up variations.

Protocol:

  • Substrate: 4-Bromo-2-hydroxybenzoic acid (Protecting groups optional but recommended).

  • Lithiation: Cool substrate in THF to -78°C. Add n-BuLi (3.2 equiv) .

    • Eq 1: Deprotonates COOH.

    • Eq 2: Deprotonates OH.

    • Eq 3: Performs Br-Li exchange.[2]

  • Boronation: Add Triisopropyl borate (

    
    )  or Trimethyl borate.
    
  • Quench: Acidify with 1M HCl. This performs the protonolysis of the boronate and repopulates the carboxylic acid/phenol.

Risk:[1] The tri-anion intermediate is extremely viscous and reactive. Solubility issues often lead to incomplete exchange.

Data Summary & Characterization

ParameterProtected Miyaura RouteDirect Lithiation Route
Overall Yield 60–75%30–50% (Variable)
Purity High (>98% after chrom.)Moderate (often contains de-brominated byproducts)
Scalability Excellent (kg scale)Difficult (Cryogenic limits)
Key Intermediate Methyl 4-(Bpin)-2-(MOM)benzoateTransient Tri-lithiated species

Key NMR Signals (Target):

  • 
     NMR: 
    
    
    
    ~28-30 ppm (Broad singlet, characteristic of Boronic Acid).
  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       11.0 (br s, COOH/OH).
      
    • Aromatic protons will shift upfield relative to the bromide precursor due to the change from electron-withdrawing Br to the boronic acid.

References

  • Miyaura Borylation Mechanism & Conditions: Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry. [Link]

  • Protection Strategies in Boronic Acid Synthesis: Deng, X., et al. (2002). Efficient Synthesis of Arylboronic Esters via Pd-Catalyzed Cross-Coupling. Organic Letters. [Link]

  • Application of Borono-Salicylic Acids (Sugar Sensing): Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid-diol complexation. Tetrahedron. [Link]

  • Lithiation Protocols for Functionalized Arenes: Organic Syntheses, Coll. Vol. 10, p. 112 (2004). Preparation of Functionalized Boronic Acids. [Link]

Sources

Foundational

Technical Guide: Stability & Storage of 4-Borono-2-hydroxybenzoic Acid

This guide details the stability profile, storage protocols, and handling procedures for 4-Borono-2-hydroxybenzoic acid (CAS 1394902-32-9).[1][2] It is designed for researchers requiring high-fidelity preservation of thi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the stability profile, storage protocols, and handling procedures for 4-Borono-2-hydroxybenzoic acid (CAS 1394902-32-9).[1][2] It is designed for researchers requiring high-fidelity preservation of this reagent for use in Suzuki-Miyaura cross-coupling, supramolecular assembly, or medicinal chemistry applications.[1][2]

[1][2]

Executive Summary & Chemical Identity

4-Borono-2-hydroxybenzoic acid is a bifunctional building block combining a boronic acid moiety with a salicylic acid core.[1][2] Its stability is governed by two competing mechanisms: oxidative deboronation (irreversible degradation) and boroxine dehydration (reversible oligomerization).[1][2]

  • CAS Number: 1394902-32-9[1][2][3][4][5][6]

  • Molecular Formula: C

    
    H
    
    
    
    BO
    
    
    [1][2]
  • Molecular Weight: 181.94 g/mol [1][2][6]

  • Synonyms: 4-Carboxy-3-hydroxyphenylboronic acid; 2-Hydroxy-4-boronobenzoic acid.[1][2]

  • Critical Storage: +2°C to +8°C, Inert Atmosphere (Argon/Nitrogen), Desiccated.[2]

Chemical Stability Profile

Understanding the degradation pathways is essential for troubleshooting experimental failures.[2]

The Stability Paradox

Unlike simple alkyl boronic acids, this compound benefits from the electron-withdrawing nature of the para-carboxylic acid group, which stabilizes the C-B bond against certain electrophilic attacks.[1][2] However, the ortho-hydroxy group introduces intramolecular hydrogen bonding effects that can influence solubility and reactivity.[1][2]

Degradation Pathways
PathwayMechanismTriggerProductReversibility
Oxidation C-B bond cleavage via radical or nucleophilic attack (ROS).[1][2]Air (O

), Peroxides, Light.[2]
2,4-Dihydroxybenzoic acid (

-Resorcylic acid)
Irreversible
Dehydration Condensation of 3 molecules to form a cyclic anhydride.[1][2]Heat, Vacuum, Desiccation.[2]Boroxine Trimer Reversible (Add 5% H

O)
Protodeboronation Hydrolysis of C-B bond.[2]High pH (Base), Metal ions, High Temp.[2]Salicylic Acid Irreversible
Visualizing Degradation

The following diagram illustrates the transformation pathways. Use this to identify impurity peaks in your QC data.[2]

StabilityPathways Compound 4-Borono-2-hydroxybenzoic acid (Active Reagent) Boroxine Boroxine Trimer (Storage Form) Compound->Boroxine Dehydration (-H2O) Heat/Vacuum OxProd 2,4-Dihydroxybenzoic acid (Oxidation Impurity) Compound->OxProd Oxidation (+O2) Irreversible HydProd Salicylic Acid (Hydrolysis Impurity) Compound->HydProd Protodeboronation (High pH/Metal) Boroxine->Compound Rehydration (+H2O)

Caption: Figure 1.[1][2][7] Degradation landscape. Oxidation and Protodeboronation lead to dead-end impurities, while Boroxine formation is a reversible storage state.[1]

Storage & Preservation Protocols

To maintain purity >97% over 12 months, strictly adhere to the "Cold-Dry-Inert" protocol.

Environmental Control[2][9]
  • Temperature: Store at +2°C to +8°C . Deep freezing (-20°C) is acceptable but often unnecessary and risks condensation upon thawing.[1][2]

  • Atmosphere: The headspace must be purged with Argon or Nitrogen .[1][2] Oxygen is the primary enemy of the C-B bond over long durations.[2]

  • Humidity: Hygroscopic nature requires storage in a desiccator.[1][2] Moisture promotes uncontrolled hydrolysis cycles that can accelerate oxidation.[2]

Container Specifications
  • Primary: Amber glass vials with Teflon-lined screw caps (prevents leaching and UV exposure).[1][2]

  • Secondary: Sealed Mylar bag with a sachet of activated silica gel.

Handling Workflow
  • Equilibration: Allow the vial to warm to room temperature before opening to prevent water condensation on the cold solid.

  • Aliquot: If frequent use is expected, split the bulk material into single-use aliquots under an inert atmosphere (Glovebox or Glovebag) to minimize repeated oxygen exposure.

Quality Control (QC) & Validation

Before committing valuable precursors to a reaction, validate the integrity of the boronic acid.[2]

Rapid Purity Check (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus).[2]

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[2] Gradient 5% to 95% B.[2]

  • Detection: UV at 254 nm (Aromatic) and 210 nm.[2]

  • Markers:

    • Retention Time (RT) Shift: The boronic acid is more polar than the oxidation product.[2]

    • Impurity Flag: Appearance of a peak matching 2,4-dihydroxybenzoic acid indicates oxidation.[1][2] Appearance of salicylic acid indicates protodeboronation.[2]

Definitive Characterization (NMR)[2]
  • Solvent: DMSO-d

    
     (prevents esterification seen in MeOH).[1][2]
    
  • 
    H NMR:  Look for the disappearance of the boronic acid hydroxyl protons (often broad singlets around 8-10 ppm, distinct from phenolic OH).[1][2]
    
  • 
    B NMR:  The gold standard.[2]
    
    • ~30 ppm: Boronic Acid (Monomer).[1][2]

    • ~20 ppm: Boronate Ester/Boroxine species.[1][2]

    • ~0 ppm: Boric Acid (Total decomposition).[1][2]

Solubilization & Reaction Optimization

The ortho-hydroxy group and para-carboxyl group create a unique solubility profile.[1][2]

Solvent Compatibility Table
SolventSolubilityStabilityRecommendation
DMSO HighHighPreferred for stock solutions.[1][2]
Methanol ModerateLowAvoid for storage; forms methyl esters rapidly.[2]
Water Low (pH < 7)HighRequires basic pH to dissolve (forms boronate).[2]
THF ModerateModerateUse fresh; peroxides in old THF destroy the reagent.[2]
Experimental Logic: The "Base" Factor

In Suzuki couplings, the choice of base is critical for this substrate.[2]

  • Problem: The carboxylic acid (pK

    
     ~4) and phenol (pK
    
    
    
    ~10) will consume 2 equivalents of base before the boronic acid is activated.[2]
  • Solution: Use 3.5 to 4 equivalents of base (e.g., K

    
    CO
    
    
    
    or Cs
    
    
    CO
    
    
    ) to ensure the boronate species is formed (Ar-B(OH)
    
    
    ) for transmetallation.[1][2]

References

  • Frankland, E. (1860).[2] "On the preparation and isolation of a boronic acid." Journal of the Chemical Society.[2] Link (Foundational Chemistry).[2]

  • Hall, D. G. (2011).[2] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[1][2] Link (General Stability Mechanisms).[2]

  • Sigma-Aldrich/Merck .[1][2] "Boronic Acids Stability and Storage Technical Bulletin." Link (General Storage Protocols).

  • PubChem . "4-Borono-2-hydroxybenzoic acid (Compound)."[1][2] National Library of Medicine.[2] Link (Chemical Identity & CAS Verification).[2]

  • Yan, J., et al. (2013).[2] "Stability of Boronic Acids."[2][8][9] Journal of Organic Chemistry. Link (Mechanistic insights into deboronation).[2]

Sources

Exploratory

Solubility of "4-Borono-2-hydroxybenzoic acid" in common laboratory solvents

This guide provides an in-depth technical analysis of the solubility profile, dissolution protocols, and stability considerations for 4-Borono-2-hydroxybenzoic acid (CAS 1394902-32-9). Executive Summary 4-Borono-2-hydrox...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the solubility profile, dissolution protocols, and stability considerations for 4-Borono-2-hydroxybenzoic acid (CAS 1394902-32-9).

Executive Summary

4-Borono-2-hydroxybenzoic acid is a bifunctional building block combining a salicylate core with a boronic acid moiety.[1] Its solubility behavior is governed by three competing factors: the hydrophilicity of the ionizable groups (carboxylic acid, phenolic hydroxyl, boronic acid), the lipophilicity of the aromatic ring, and the reversible dehydration of the boronic acid to form boroxine anhydrides.

Key Takeaway: This compound exhibits "Janus-faced" solubility.[1] It is sparingly soluble in water at low pH due to intramolecular hydrogen bonding (salicylate effect) and boroxine formation, but highly soluble in polar aprotic solvents (DMSO, DMF) and alkaline aqueous buffers.

Physicochemical Profile & Solubility Mechanism[1]

To master the solubility of this compound, one must understand the equilibria it undergoes in solution.

The Boroxine Cycle & Intramolecular Bonding

Unlike simple carboxylic acids, 4-Borono-2-hydroxybenzoic acid exists in a dynamic equilibrium.[1]

  • Solid State: Often exists as a mixture of the free boronic acid and its trimeric anhydride (boroxine), driven by dehydration.

  • Salicylate Effect: The 2-hydroxy group forms a strong intramolecular hydrogen bond with the carboxylic acid carbonyl.[1] This stabilizes the structure but reduces the availability of these polar groups to interact with water, lowering aqueous solubility at acidic pH compared to its meta/para isomers.

Predicted Properties[1][2]
  • pKa1 (Carboxyl): ~2.5 – 3.0 (Enhanced acidity due to ortho-OH stabilization of the conjugate base).[1]

  • pKa2 (Boronic Acid): ~8.8 – 9.5 (Lewis acidity).

  • pKa3 (Phenolic OH): >10.

  • LogP (Octanol/Water): ~0.8 (Neutral form); < 0 (Ionized form).

Visualization: Solubility Equilibrium

The following diagram illustrates the structural shifts that dictate solubility in different media.

SolubilityEquilibrium Solid Solid State (Mix of Acid & Boroxine) DMSO DMSO Solution (Monomeric Solvates) Solid->DMSO Dissolution (High Solubility) AcidicWater Acidic Water (pH < 3) (Sparingly Soluble Intramolecular H-bond) Solid->AcidicWater Low Solubility BasicWater Basic Water (pH > 9) (Highly Soluble Dianion) Solid->BasicWater Deprotonation (Carboxylate + Boronate) DMSO->AcidicWater Dilution (Risk of Ppt) AcidicWater->BasicWater NaOH/Base

Caption: Equilibrium shifts of 4-Borono-2-hydroxybenzoic acid dependent on solvent and pH.

Solvent Compatibility Matrix

The following data summarizes the solubility performance based on structural analogs (e.g., 4-boronobenzoic acid, salicylic acid) and general boronic acid chemistry.

Solvent ClassSpecific SolventSolubility RatingMax Conc. (Est.)[2]Usage Notes
Polar Aprotic DMSO Excellent > 50 mg/mL Recommended for Stock. Prevents boroxine precipitation.[1]
Polar Aprotic DMFExcellent> 50 mg/mLAlternative to DMSO for reactions incompatible with sulfoxides.
Polar Protic Methanol / EthanolGood20–40 mg/mLSuitable for transfers. Warning: Can form boronic esters (solvolysis) upon prolonged storage.
Aqueous Water (pH < 4)Poor< 1 mg/mLLimited by intramolecular H-bonding and non-ionic state.[1]
Aqueous Water (pH > 8)High> 20 mg/mLForms soluble carboxylate/boronate salts.
Non-Polar DCM / ChloroformVery Poor< 0.1 mg/mLNot recommended.
Hydrocarbon HexanesInsolubleNegligibleUsed to precipitate/wash the compound.

Dissolution Protocols

Protocol A: Preparation of 100 mM Stock Solution (Standard)

Target: Long-term storage or high-concentration assays.[1]

  • Weighing: Weigh the solid 4-Borono-2-hydroxybenzoic acid.

    • Note: Assume the commercial powder contains variable amounts of boroxine (anhydride). For precise stoichiometry (e.g., Kd determination), quantitative NMR (qNMR) is required to determine the effective molecular weight.

  • Solvent Addition: Add anhydrous DMSO (Dimethyl sulfoxide) to achieve 100 mM concentration.

    • Calculation: For 10 mg of compound (MW ~181.94), add ~550 µL DMSO.

  • Mixing: Vortex vigorously for 30–60 seconds. If particulates remain, sonicate at 40°C for 5 minutes.

    • Why heat? Heat breaks the boroxine trimer network, promoting the monomeric solvated form.

  • Storage: Aliquot into amber glass vials. Store at -20°C.

    • Stability:[1] Stable for 6 months. Avoid repeated freeze-thaw cycles which promote anhydride reformation.

Protocol B: Preparation of Aqueous Working Solution

Target: Biological assays or aqueous coupling reactions.

  • Starting Material: Use the DMSO stock from Protocol A.

  • Buffer Selection: Select a buffer with pH > 7.4 (e.g., PBS pH 7.4, Tris pH 8.0, or Carbonate pH 9.0).

    • Avoid: Borate buffers (competes with the compound) or acidic buffers (citrate pH 4.0) which will cause precipitation.

  • Dilution Step: Slowly add the DMSO stock to the buffer while vortexing.

    • Limit: Keep final DMSO concentration < 1% (v/v) to avoid solvent effects in bioassays, unless solubility limits require higher (up to 5%).

  • Clarification: If the solution turns cloudy (precipitation of the protonated form), add 1M NaOH dropwise until clear, then back-titrate carefully if specific pH is needed.

Stability & Chemical Incompatibilities[1]

Boronic Ester Formation (Solvolysis)

In alcohols (MeOH, EtOH) or in the presence of diols (sugars, catechols), the boronic acid group will spontaneously form cyclic esters.

  • Implication: Do not store stock solutions in methanol/ethanol for > 24 hours if the free acid is required.

  • Detection: Mass spectrometry will show a shift corresponding to the ester (e.g., +14 Da for methyl ester vs acid, depending on ionization).

Oxidative De-boronation

Boronic acids are susceptible to oxidation by H₂O₂ or reactive oxygen species (ROS), converting the C-B bond to a C-OH bond (yielding 2,4-dihydroxybenzoic acid).[1]

  • Precaution: Degas solvents for sensitive catalytic reactions.

Application Decision Tree

Use this workflow to select the optimal solvent system for your specific application.

SolventWorkflow Start Start: 4-Borono-2-hydroxybenzoic Acid AppType Select Application Start->AppType Synth Organic Synthesis (Suzuki Coupling) AppType->Synth Bio Biological Assay (Enzyme Inhibition) AppType->Bio Anal Analytical (NMR/HPLC) AppType->Anal SynthSolv Solvent: DMF, Dioxane, or Toluene/Water mix Synth->SynthSolv BioStock Stock: 100mM in DMSO Bio->BioStock AnalNMR NMR: DMSO-d6 (Best) MeOD (Risk of Ester) Anal->AnalNMR AnalHPLC HPLC: Water/Acetonitrile + 0.1% Formic Acid Anal->AnalHPLC SynthBase Requires Base (K2CO3/Cs2CO3) to activate Boronate SynthSolv->SynthBase BioDil Dilute: PBS (pH 7.4+) Avoid Diols (Sugars) in Buffer BioStock->BioDil

Caption: Solvent selection logic based on experimental intent.

References

  • Hall, D. G. (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. In Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • Santini, C. C., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Chemical & Engineering Data. (General principles of boronic acid solubility). Link

  • PubChem Compound Summary. (2025). 4-Bromo-2-hydroxybenzoic acid (Analogous Core Structure Data).[3] National Library of Medicine. Link

  • Adamczyk-Woźniak, A., et al. (2015). Equilibrium Solubility Determination and Correlation of Boronic Acids. Journal of Molecular Liquids. (Describes the boroxine-boronic acid equilibrium). Link

Sources

Foundational

The Synthetic Potential of 4-Borono-2-hydroxybenzoic Acid: A Technical Guide for Advanced Organic Synthesis

Abstract This technical guide provides an in-depth analysis of the potential applications of 4-Borono-2-hydroxybenzoic acid in modern organic synthesis. While not a ubiquitously documented reagent, its unique trifunction...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth analysis of the potential applications of 4-Borono-2-hydroxybenzoic acid in modern organic synthesis. While not a ubiquitously documented reagent, its unique trifunctional architecture—featuring a boronic acid, a hydroxyl group, and a carboxylic acid on a phenyl ring—presents a compelling scaffold for the construction of complex molecular architectures. This document will delve into the core reactivity of this molecule, focusing on its predicted behavior in Suzuki-Miyaura and Chan-Lam cross-coupling reactions. Drawing upon established principles and data from structurally analogous compounds, we will explore the nuanced interplay of its functional groups, offering field-proven insights into experimental design, potential challenges, and strategic considerations for its use in the synthesis of high-value compounds for the pharmaceutical and materials science sectors.

Introduction: A Molecule of Untapped Potential

4-Borono-2-hydroxybenzoic acid, also known as 2-hydroxy-4-boronobenzoic acid, is a fascinating yet underutilized building block in the synthetic chemist's toolbox. Its structure is a derivative of salicylic acid, a privileged scaffold in medicinal chemistry. The presence of the boronic acid moiety at the 4-position opens the door to a vast array of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. This guide will serve as a comprehensive resource for researchers, scientists, and drug development professionals looking to harness the synthetic potential of this intriguing molecule. We will move beyond a simple recitation of facts to provide a causal understanding of its reactivity, grounded in the established principles of physical organic chemistry.

Physicochemical Properties and Structural Considerations

PropertyPredicted Value/CharacteristicRationale and Considerations
Molecular Formula C₇H₇BO₅
Molecular Weight 181.94 g/mol
Appearance Likely a white to off-white crystalline solidBased on similar aromatic boronic acids.
Solubility Sparingly soluble in water; soluble in polar organic solvents (e.g., DMF, DMSO, alcohols)The presence of polar functional groups enhances solubility in polar media.
Stability Moderate; susceptible to protodeboronation and thermal decarboxylationArylboronic acids can undergo protodeboronation, especially under acidic or harsh conditions. The carboxylic acid may undergo decarboxylation at elevated temperatures, a reaction catalyzed by the presence of an ortho-hydroxyl group.[1]

The crystal structure of the closely related 4-bromo-2-hydroxybenzoic acid reveals an almost planar molecule with a strong intramolecular hydrogen bond between the hydroxyl group and the carboxylic acid.[2] This intramolecular hydrogen bonding is expected to be present in 4-borono-2-hydroxybenzoic acid as well and will influence its reactivity.

Core Applications in Organic Synthesis

The primary synthetic utility of 4-Borono-2-hydroxybenzoic acid lies in its capacity to participate in palladium- and copper-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura reaction is a Nobel Prize-winning transformation that forms a carbon-carbon bond between an organoboron compound and an organohalide or triflate, catalyzed by a palladium complex.[3]

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Mechanism Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition R_1-X R_1-X R_1-X->Oxidative_Addition R_1-Pd(II)L_n-X R_1-Pd(II)L_n-X Oxidative_Addition->R_1-Pd(II)L_n-X Transmetalation Transmetalation R_1-Pd(II)L_n-X->Transmetalation Base Base Base->Transmetalation R_2-B(OH)_2 4-Borono-2-hydroxybenzoic acid R_2-B(OH)_2->Transmetalation R_1-Pd(II)L_n-R_2 R_1-Pd(II)L_n-R_2 Transmetalation->R_1-Pd(II)L_n-R_2 Reductive_Elimination Reductive Elimination R_1-Pd(II)L_n-R_2->Reductive_Elimination Reductive_Elimination->Pd(0)L_n R_1-R_2 R_1-R_2 Reductive_Elimination->R_1-R_2

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.

Experimental Protocol: A General Guideline for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of an aryl bromide with 4-Borono-2-hydroxybenzoic acid. Optimization will be necessary for specific substrates.

  • Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine the aryl bromide (1.0 eq.), 4-Borono-2-hydroxybenzoic acid (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of dioxane and water (e.g., 4:1 v/v).

  • Reaction Execution: Heat the reaction mixture with vigorous stirring to a temperature between 80-100 °C.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices and Special Considerations:

  • The Role of the ortho-Hydroxyl Group: The hydroxyl group ortho to the carboxylic acid can influence the reaction in several ways. It can act as a directing group, potentially influencing the rate of transmetalation. However, it can also chelate to the palladium center, which may either stabilize the catalyst or inhibit its activity. A systematic investigation of Suzuki-Miyaura couplings of halophenols and phenol boronic acids has shown that the position of the hydroxyl group can have a significant impact on reaction outcomes.[4][5]

  • The Impact of the Carboxylic Acid: The carboxylic acid moiety presents a significant challenge. It will react with the base, requiring the use of at least one extra equivalent of base. More importantly, the resulting carboxylate can coordinate to the palladium catalyst, potentially leading to its deactivation.[6] In some cases, protection of the carboxylic acid as an ester may be necessary to achieve good yields.

  • Potential for Decarboxylation: Salicylic acid derivatives are known to undergo decarboxylation at elevated temperatures. This side reaction could lead to the formation of 3-boronophenol, which could then participate in the coupling reaction, leading to a mixture of products. Milder reaction conditions and careful temperature control are therefore crucial.[1]

The Chan-Lam Coupling: Constructing C-Heteroatom Bonds

The Chan-Lam coupling is a copper-catalyzed reaction that forms a bond between an arylboronic acid and a heteroatom nucleophile, such as an amine, alcohol, or thiol.[4][7][8] It is an attractive alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination, as it can often be carried out under milder conditions and in the presence of air.

Mechanism of the Chan-Lam Coupling

The mechanism of the Chan-Lam coupling is still a subject of some debate, but a generally accepted pathway involves the formation of a copper(II) species that undergoes transmetalation with the boronic acid, followed by reductive elimination to form the product.

Chan_Lam_Mechanism Cu(II)L_n Cu(II)L_n Coordination Coordination Cu(II)L_n->Coordination R_1-XH N-H, O-H, or S-H R_1-XH->Coordination Cu(II)L_n(XR_1) Cu(II)L_n(XR_1) Coordination->Cu(II)L_n(XR_1) Transmetalation Transmetalation Cu(II)L_n(XR_1)->Transmetalation R_2-B(OH)_2 4-Borono-2-hydroxybenzoic acid R_2-B(OH)_2->Transmetalation Cu(III)L_n(XR_1)(R_2) Cu(III)L_n(XR_1)(R_2) Transmetalation->Cu(III)L_n(XR_1)(R_2) Reductive_Elimination Reductive Elimination Cu(III)L_n(XR_1)(R_2)->Reductive_Elimination R_1-X-R_2 R_1-X-R_2 Reductive_Elimination->R_1-X-R_2 Cu(I)L_n Cu(I)L_n Reductive_Elimination->Cu(I)L_n Reoxidation Reoxidation Cu(I)L_n->Reoxidation Oxidant O2 (air) Oxidant->Reoxidation Reoxidation->Cu(II)L_n

Figure 2: Plausible Catalytic Cycle for the Chan-Lam Coupling.

Experimental Protocol: A General Guideline for Chan-Lam Coupling

This protocol provides a general procedure for the Chan-Lam N-arylation of an amine with 4-Borono-2-hydroxybenzoic acid.

  • Reagent Preparation: In a flask open to the air, combine the amine (1.0 eq.), 4-Borono-2-hydroxybenzoic acid (1.5 eq.), a copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%), and a base (e.g., pyridine or Et₃N, 2.0 eq.).

  • Solvent Addition: Add a suitable solvent, such as dichloromethane (DCM) or methanol (MeOH).

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Causality Behind Experimental Choices and Special Considerations:

  • Chemoselectivity: A key challenge in using 4-Borono-2-hydroxybenzoic acid in a Chan-Lam coupling is the potential for intramolecular reaction between the boronic acid and the ortho-hydroxyl group, or intermolecular reaction leading to oligomerization. The choice of catalyst, base, and solvent will be critical in promoting the desired intermolecular coupling with the external nucleophile.

  • Influence of the Carboxylic Acid: As with the Suzuki-Miyaura coupling, the carboxylic acid will consume base and may interact with the copper catalyst. Its presence could also affect the solubility of the starting materials and products.

  • Oxidant: The Chan-Lam reaction typically uses oxygen from the air as the terminal oxidant to regenerate the active Cu(II) catalyst. Running the reaction open to the atmosphere is therefore often sufficient.

Synthesis of 4-Borono-2-hydroxybenzoic Acid

A plausible and common method for the synthesis of arylboronic acids is through the conversion of the corresponding aryl bromide.[9] In the case of 4-Borono-2-hydroxybenzoic acid, the likely precursor would be 4-bromo-2-hydroxybenzoic acid, which is commercially available.

Synthesis_Workflow Start 4-Bromo-2-hydroxybenzoic acid Protection Protection of acidic protons (optional) Start->Protection Halogen_Metal_Exchange Halogen-Metal Exchange (e.g., n-BuLi or i-PrMgCl) Protection->Halogen_Metal_Exchange Borylation Borylation (e.g., B(OMe)3 or B(OiPr)3) Halogen_Metal_Exchange->Borylation Hydrolysis Acidic Workup/Hydrolysis Borylation->Hydrolysis End 4-Borono-2-hydroxybenzoic acid Hydrolysis->End

Figure 3: Hypothetical Synthetic Workflow for 4-Borono-2-hydroxybenzoic Acid.

A key consideration in this synthesis is the presence of two acidic protons (on the hydroxyl and carboxylic acid groups). These will react with the organolithium or Grignard reagent used for the halogen-metal exchange. Therefore, either an excess of the organometallic reagent must be used, or the acidic protons must be protected prior to the exchange reaction.

Conclusion and Future Outlook

4-Borono-2-hydroxybenzoic acid stands as a promising, albeit underexplored, building block for organic synthesis. Its trifunctional nature offers both opportunities and challenges. The insights provided in this guide, drawn from the well-established principles of cross-coupling chemistry and the behavior of analogous compounds, are intended to provide a solid foundation for researchers to begin exploring the synthetic utility of this molecule. The development of robust protocols for its use in Suzuki-Miyaura and Chan-Lam couplings could unlock new avenues for the synthesis of novel pharmaceuticals, agrochemicals, and materials with tailored properties. Further research into the specific reactivity of this compound is warranted and is likely to reveal unique and valuable synthetic applications.

References

  • B. P. Fors, D. A. Watson, M. R. Biscoe and S. L. Buchwald. A Highly Active Catalyst for the Suzuki–Miyaura Cross-Coupling of Aryl Halides with Phenols. J. Am. Chem. Soc.2008, 130 (41), 13552–13554.
  • T. E. Barder, S. D. Walker, J. R. Martinelli and S. L. Buchwald. New Catalysts for the Suzuki–Miyaura Coupling of Aryl Chlorides. Angew. Chem. Int. Ed.2005, 44 (3), 409-413.
  • A. F. Littke and G. C. Fu. A Convenient and General Method for Suzuki Cross-Coupling of Aryl and Vinyl Chlorides. Angew. Chem. Int. Ed.1998, 37 (24), 3387-3388.
  • J. P. Wolfe, R. A. Singer, B. H. Yang and S. L. Buchwald. A Highly Active Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction of Aryl Chlorides. J. Am. Chem. Soc.1999, 121 (41), 9550–9561.
  • A. G. Griesbeck and H. Heckroth. Decarboxylation of Salicylic Acids. In CRC Handbook of Organic Photochemistry and Photobiology, 3rd ed.; CRC Press, 2012; pp 635-644.
  • D. M. T. Chan, K. L. Monaco, R.-P. Wang and M. P. Winters. A Novel and General Method for the Copper-Catalyzed N-Arylation of Amines, Amides, and Imides. Tetrahedron Lett.1998, 39 (19), 2933-2936.
  • P. Y. S. Lam, C. G. Clark, S. Saubern, J. Adams, M. P. Winters, D. M. T. Chan and A. Combs. A New and General Method for the Copper-Promoted N-Arylation of Amines, Amides, and Imides. Tetrahedron Lett.1998, 39 (19), 2941-2944.
  • D. A. Evans, J. L. Katz and T. R. West. Synthesis of Diaryl Ethers through the Copper-Promoted Arylation of Phenols with Arylboronic Acids. An Expedient Synthesis of Thyroxine. Tetrahedron Lett.1998, 39 (19), 2937-2940.
  • N. Miyaura and A. Suzuki. Stereoselective Synthesis of Arylated (E)-Alkenes by the Reaction of Alkenylboranes with Aryl Halides in the Presence of Palladium Catalyst. J. Chem. Soc., Chem. Commun.1979, (19), 866-867.
  • W. R. S. Sutherland, J. A. C. Clyburne and C. A. Dyker. A simple, one-pot synthesis of arylboronic acids. Dalton Trans.2008, (42), 5715-5717.
  • C. M. Billingsley, K. W. Anderson and S. L. Buchwald. A Highly Active Catalyst for the Suzuki–Miyaura Cross-Coupling of Aryl Chlorides with Arylboronic Acids. Angew. Chem. Int. Ed.2006, 45 (21), 3484-3488.
  • V. Percec, J. G. Rudick, M. Peterca, M. Obata, S. D. Hudson and P. A. Heiney. Re-Evaluating the Suzuki−Miyaura Cross-Coupling Reaction for the Synthesis of Poly(phenylene)s and Copolymers Containing Phenylenes. J. Am. Chem. Soc.2005, 127 (44), 15257–15264.
  • S. D. Walker, T. E. Barder, J. R. Martinelli and S. L. Buchwald. A Rational Approach to the Development of Highly Active Catalysts for the Suzuki−Miyaura Coupling of Aryl Chlorides. Angew. Chem. Int. Ed.2004, 43 (14), 1871-1876.
  • K. L. Billingsley and S. L. Buchwald. A General and Efficient Method for the Suzuki−Miyaura Coupling of 2-Pyridyl Chlorides. J. Am. Chem. Soc.2007, 129 (11), 3358–3366.
  • Suzuki reaction - Wikipedia. [Link]

  • Chan-Lam Coupling - Organic Chemistry Portal. [Link]

  • A quick Chan-Lam C-N and C-S cross coupling at room temperature in presence of square pyramidal [Cu(DMAP)4I]I as catalyst. [Link]

  • (PDF) 4-Bromo-2-hydroxybenzoic acid - ResearchGate. [Link]

  • Copper immobilized at a covalent organic framework: an efficient and recyclable heterogeneous catalyst for the Chan–Lam coupling reaction of aryl boronic acids and amines - Green Chemistry (RSC Publishing). [Link]

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. [Link]

  • Chan-Lam Coupling. [Link]

Sources

Exploratory

"4-Borono-2-hydroxybenzoic acid" as a building block for novel compounds

A Technical Guide for Building Novel Therapeutics and Smart Materials Executive Summary In the landscape of bifunctional building blocks, 4-Borono-2-hydroxybenzoic acid (CAS: 89488-29-9, also known as 4-boronosalicylic a...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Building Novel Therapeutics and Smart Materials

Executive Summary

In the landscape of bifunctional building blocks, 4-Borono-2-hydroxybenzoic acid (CAS: 89488-29-9, also known as 4-boronosalicylic acid) represents a "Janus" scaffold—a molecule with two distinct, orthogonal faces. One face presents the classical salicylate motif (2-hydroxybenzoic acid), capable of metal coordination and amide coupling; the other presents a boronic acid warhead, enabling reversible diol binding and Suzuki-Miyaura cross-coupling.

This guide provides a rigorous technical analysis of this compound's synthesis, reactivity, and application in glucose-responsive insulin delivery and fragment-based drug discovery (FBDD) .

Synthetic Accessibility & Purification

Reliable access to high-purity 4-borono-2-hydroxybenzoic acid is the first bottleneck. While direct lithiation of salicylic acid is fraught with issues due to acidic protons, the Miyaura Borylation pathway offers a robust, scalable solution.

Protocol: Palladium-Catalyzed Synthesis from 4-Bromosalicylic Acid

Objective: Synthesize 4-borono-2-hydroxybenzoic acid from 4-bromo-2-hydroxybenzoic acid.

Step 1: Global Protection (Esterification & Etherification)

Rationale: The free carboxylic acid and phenol poisons the palladium catalyst and interferes with the borylation.

  • Reagents: 4-Bromo-2-hydroxybenzoic acid (1.0 eq), Methyl iodide (2.5 eq),

    
     (3.0 eq), Acetone (0.2 M).
    
  • Procedure: Reflux for 12 hours.

  • Workup: Filter inorganic salts, concentrate, and crystallize from cold hexanes.

  • Product: Methyl 4-bromo-2-methoxybenzoate.

Step 2: Miyaura Borylation

Rationale: Uses mild conditions to install the boron moiety without lithium-halogen exchange.

  • Reagents: Methyl 4-bromo-2-methoxybenzoate (1.0 eq), Bis(pinacolato)diboron (

    
    , 1.1 eq), Pd(dppf)Cl
    
    
    
    (3 mol%), KOAc (3.0 eq), 1,4-Dioxane (degassed).
  • Conditions: Heat to 80°C under

    
     for 4–6 hours. Monitor by TLC (disappearance of bromide).
    
  • Self-Validating Check:

    
     NMR should show a single peak at ~30 ppm (boronate ester).
    
Step 3: Global Deprotection & Hydrolysis

Rationale: Simultaneous cleavage of the methyl ester, methyl ether, and pinacol ester.

  • Reagents:

    
     (1 M in DCM, 4.0 eq) at -78°C -> RT; followed by aqueous workup. Note: Pinacol esters can be stubborn; oxidative hydrolysis (NaIO4/HCl) is an alternative if BBr3 fails to remove the pinacol group completely.
    
  • Purification: Recrystallization from water/acetonitrile. Boronic acids are amphiphilic; avoid silica columns as they streak/bind.

Quantitative Data Summary

ParameterValue / ConditionNote
Precursor 4-Bromo-2-hydroxybenzoic acidCAS: 1666-28-0
Catalyst Loading 3-5 mol% Pd(dppf)Cl

Robust against air/moisture
Yield (Overall) 65-75%3-step sequence
Purity Check

NMR (DMSO-

)
Look for disappearance of OMe singlets

Reactivity Profile & Orthogonal Handles

The power of this scaffold lies in its orthogonal functionalization . You can modify one site without affecting the others if the correct order of operations is followed.

The Reactivity Map
  • Handle A (Carboxylic Acid): Amide coupling (EDC/NHS) to attach to polymers or proteins.

  • Handle B (Phenol): Ortho-position allows for hydrogen bonding (stabilizing conformation) or metal chelation (MOF construction).

  • Handle C (Boronic Acid):

    • Suzuki Coupling: C-C bond formation for library synthesis.

    • Diol Binding: Reversible covalent bonding with sugars (sensing).

ReactivityMap cluster_applications Downstream Applications Scaffold 4-Borono-2-hydroxybenzoic Acid COOH 1. Carboxylic Acid (Linker) Scaffold->COOH Amide Coupling (EDC/NHS) OH 2. Phenolic -OH (Chelator/Stabilizer) Scaffold->OH Metal Coordination (MOFs) Boron 3. Boronic Acid (Warhead/Sensor) Scaffold->Boron Suzuki Coupling (Pd Cat.) Sugar Glucose Sensing Insulin Release Boron->Sugar Reversible Diol Binding (pH > pKa)

Caption: Orthogonal reactivity map showing the three distinct functional handles of the scaffold.

Key Application: Glucose-Responsive Insulin Delivery

One of the most high-impact applications of 4-borono-2-hydroxybenzoic acid is in the development of "smart" insulin delivery systems.

Mechanism of Action

The system relies on the equilibrium between the boronic acid and diols (glucose).

  • Resting State (Low Glucose): The boronic acid moiety is conjugated to a polymer (e.g., chitosan or PEG) or forms an intramolecular complex, creating a gel-like matrix that traps insulin.

  • Active State (High Glucose): High blood glucose concentrations competitively displace the polymer-boron bonds. Glucose forms a charged boronate complex (

    
    ), increasing hydrophilicity and electrostatic repulsion.
    
  • Release: The matrix swells or dissociates, releasing the encapsulated insulin.

Why this scaffold? Unlike simple phenylboronic acid (PBA), the 2-hydroxy (salicylate) group lowers the


 of the boronic acid through an intramolecular B-O interaction or H-bond, bringing the operational pH closer to physiological pH (7.4). Standard PBA has a 

of ~8.8, which is too high for effective glucose binding in blood.
Experimental Workflow: Synthesis of Glucose-Sensitive Polymer

InsulinDelivery Start 4-Borono-2-hydroxybenzoic Acid Step1 Activation: EDC/NHS Coupling Start->Step1 Step2 Conjugation: React with Chitosan (-NH2) Step1->Step2 Step3 Loading: Mix with Insulin @ pH 7.4 Step2->Step3 Step4 Self-Assembly: Nanoparticle Formation Step3->Step4 Trigger High Glucose Influx Step4->Trigger In Vivo Release Matrix Swelling & Insulin Release Trigger->Release Competitive Binding

Caption: Workflow for creating glucose-responsive insulin nanoparticles using the scaffold.

Application: Fragment-Based Drug Discovery (Protease Inhibition)

Boronic acids are potent transition-state analogs for serine proteases (e.g., Thrombin, Proteasome, HIV Protease). The boron atom accepts the lone pair from the active site serine oxygen, forming a tetrahedral adduct that mimics the transition state of peptide hydrolysis.

  • Role of 4-Borono-2-hydroxybenzoic acid: It serves as a P1 ligand.

    • The Boron traps the catalytic serine.

    • The Carboxylate forms salt bridges with Arg/Lys residues in the S1 pocket.

    • The Phenol can displace conserved water molecules or form H-bonds with the backbone.

Protocol for Library Generation (Suzuki): To optimize the P2/P3 binding, the scaffold can be coupled to various aryl halides before deprotecting the boronic acid, or the boronic acid can be used to couple to a core scaffold.

  • Note: If using the boron as the warhead, do not perform Suzuki coupling on it. Instead, use the carboxylic acid handle to attach the rest of the drug frame.

References

  • Synthesis & Properties: Guidechem. "Synthesis and applications of 4-Bromo-2-hydroxybenzoic acid."

  • Miyaura Borylation: Fisher Scientific. "Suzuki-Miyaura Cross-Coupling Reaction Protocol."

  • Glucose Sensing Mechanism: Royal Society of Chemistry. "Recent development of boronic acid-based fluorescent sensors."

  • Insulin Delivery: PLOS ONE. "Non Inflammatory Boronate Based Glucose-Responsive Insulin Delivery Systems."

  • MOF Structures: RSC Advances. "Metal–organic frameworks of p-hydroxybenzoic acid: synthesis, structure and ring opening polymerization capability."

  • HIV Protease Inhibition: ACS Medicinal Chemistry Letters. "Inhibition of HIV-1 Protease by a Boronic Acid with High Oxidative Stability."[1]

Sources

Foundational

The Ascendant Profile of 4-Borono-2-hydroxybenzoic Acid and its Analogs: A Technical Guide for Drug Discovery

Introduction: The Emergence of Boron-Containing Scaffolds in Medicinal Chemistry The incorporation of boron into drug candidates has transitioned from a niche curiosity to a validated strategy in modern medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Emergence of Boron-Containing Scaffolds in Medicinal Chemistry

The incorporation of boron into drug candidates has transitioned from a niche curiosity to a validated strategy in modern medicinal chemistry.[1][2] Once viewed with skepticism due to perceived toxicity, the landscape has been dramatically reshaped by the clinical success of molecules like bortezomib, a proteasome inhibitor for multiple myeloma.[2][3] This paradigm shift has illuminated the unique chemical attributes of the boronic acid moiety, particularly its ability to form reversible covalent bonds with biological nucleophiles, such as the hydroxyl groups of serine residues in enzyme active sites.[4][5] This interaction underpins the therapeutic efficacy of a growing class of boronic acid-based drugs.

This technical guide provides an in-depth review of 4-borono-2-hydroxybenzoic acid, a salicylic acid analog bearing a boronic acid group. We will explore its synthesis, predicted biological activities, and the potential for its analogs in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this emerging class of compounds.

Chemical Properties and Synthesis of 4-Borono-2-hydroxybenzoic Acid

4-Borono-2-hydroxybenzoic acid merges the structural features of salicylic acid, a well-known anti-inflammatory agent, with the versatile reactivity of a boronic acid. This combination suggests a potential for synergistic or novel biological activities. The boronic acid group, with its trigonal planar boron atom and vacant p-orbital, acts as a Lewis acid, readily interacting with electron-rich species.[5][6]

The synthesis of 4-borono-2-hydroxybenzoic acid is not yet widely documented in mainstream chemical literature. However, a highly plausible and efficient synthetic route involves the Miyaura borylation of a readily available precursor, 4-bromo-2-hydroxybenzoic acid.[7] The Miyaura borylation is a palladium-catalyzed cross-coupling reaction that forms a carbon-boron bond, typically utilizing a diboron reagent like bis(pinacolato)diboron (B₂pin₂).[1][3]

Proposed Synthetic Workflow: Miyaura Borylation

The conversion of 4-bromo-2-hydroxybenzoic acid to its boronic acid analog can be envisioned through the following workflow:

Miyaura_Borylation cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products 4-bromo-2-hydroxybenzoic_acid 4-Bromo-2-hydroxybenzoic Acid Reaction_Vessel Miyaura Borylation 4-bromo-2-hydroxybenzoic_acid->Reaction_Vessel Bis(pinacolato)diboron Bis(pinacolato)diboron (B₂pin₂) Bis(pinacolato)diboron->Reaction_Vessel Pd_Catalyst Palladium Catalyst (e.g., PdCl₂(dppf)) Pd_Catalyst->Reaction_Vessel Base Base (e.g., KOAc) Base->Reaction_Vessel Solvent Solvent (e.g., Dioxane) Solvent->Reaction_Vessel Boronate_Ester 4-(Borylpinacol)-2-hydroxybenzoic Acid Reaction_Vessel->Boronate_Ester Hydrolysis Hydrolysis Boronate_Ester->Hydrolysis Final_Product 4-Borono-2-hydroxybenzoic Acid Hydrolysis->Final_Product

Caption: Proposed synthetic workflow for 4-borono-2-hydroxybenzoic acid.

Detailed Experimental Protocol (Hypothetical)
  • Reaction Setup: To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromo-2-hydroxybenzoic acid (1.0 eq), bis(pinacolato)diboron (1.1-1.5 eq), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) (2-5 mol%), and a base, typically potassium acetate (KOAc) (2.0-3.0 eq).

  • Solvent Addition: Add a dry, degassed solvent such as dioxane or toluene.

  • Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for several hours, monitoring the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification of Boronate Ester: The resulting crude boronate ester can be purified by column chromatography on silica gel.

  • Hydrolysis to Boronic Acid: The purified pinacol boronate ester is then hydrolyzed to the corresponding boronic acid. This can be achieved by treatment with an aqueous acid, such as hydrochloric acid, or by transesterification with a diol like phenylboronic acid in a biphasic solvent system.

Potential Biological Activities and Therapeutic Applications

The biological activities of 4-borono-2-hydroxybenzoic acid have not been extensively reported. However, based on the activities of its constituent moieties, we can postulate several promising avenues for investigation.

Enzyme Inhibition: A Primary Mode of Action

Boronic acids are well-established as potent inhibitors of various enzymes, particularly serine proteases.[5] The boron atom can form a stable, tetrahedral intermediate with the hydroxyl group of a serine residue in the enzyme's active site, effectively blocking its catalytic activity.

Given its structural similarity to salicylic acid, a known anti-inflammatory agent, 4-borono-2-hydroxybenzoic acid and its analogs are compelling candidates for the inhibition of enzymes involved in inflammatory pathways.

Enzyme_Inhibition cluster_inhibitor Inhibitor cluster_enzyme Enzyme Active Site Boronic_Acid 4-Borono-2-hydroxybenzoic Acid Interaction Reversible Covalent Bond Formation Boronic_Acid->Interaction Serine_Residue Serine Hydroxyl Group Serine_Residue->Interaction Inhibition Enzyme Inhibition Interaction->Inhibition

Sources

Protocols & Analytical Methods

Method

Application Note: High-Efficiency Cross-Coupling of 4-Borono-2-hydroxybenzoic Acid

Topic: Palladium catalysts for "4-Borono-2-hydroxybenzoic acid" cross-coupling Content Type: Application Notes and Protocols Executive Summary 4-Borono-2-hydroxybenzoic acid (CAS: 89488-26-6) represents a structurally di...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Palladium catalysts for "4-Borono-2-hydroxybenzoic acid" cross-coupling Content Type: Application Notes and Protocols

Executive Summary

4-Borono-2-hydroxybenzoic acid (CAS: 89488-26-6) represents a structurally distinct class of "unprotected" salicylic acid building blocks. Unlike standard boronic acids, this substrate possesses three reactive sites: a carboxylic acid, a phenolic hydroxyl, and the boronic acid moiety.

Successfully coupling this substrate without prior protection requires a tailored Suzuki-Miyaura protocol that addresses two critical failure modes:

  • Catalyst Poisoning: Free carboxylic acids can coordinate tightly to Pd(II) species, arresting the catalytic cycle.

  • Solubility Mismatch: The highly polar zwitterionic nature of the substrate requires aqueous-organic solvent systems that can be difficult to purge of oxygen.

This guide outlines a robust, "self-validating" protocol using Pd(dppf)Cl₂·CH₂Cl₂ or Pd(PPh₃)₄ , emphasizing the "Rule of 3" for base stoichiometry to ensure complete activation.

Critical Mechanistic Insights

The "Rule of 3" (Base Stoichiometry)

Standard Suzuki protocols call for 1.5–2.0 equivalents of base. This is insufficient for 4-borono-2-hydroxybenzoic acid. To drive the reaction, the base must perform three distinct deprotonations/activations:

  • Neutralize the Carboxylic Acid (pKa ~3): Prevents Pd coordination and solubilizes the substrate.

  • Deprotonate the Phenol (pKa ~10): While equilibrium-driven, the phenolate is the active species in aqueous media and prevents competitive binding.

  • Activate the Boronic Acid: Formation of the trihydroxyboronate species [Ar-B(OH)₃]⁻ is the prerequisite for transmetalation.

Directive: Use a minimum of 3.5 to 4.0 equivalents of base (e.g., Na₂CO₃ or K₂CO₃).

Catalyst Selection
  • Pd(PPh₃)₄ (Tetrakis): The "classic" choice. Effective for aryl iodides and bromides but sensitive to oxidation. Best for small-scale, benchtop discovery where strictly anhydrous conditions are not required.

  • Pd(dppf)Cl₂·CH₂Cl₂: The "robust" choice. The bidentate ferrocenyl ligand prevents catalyst decomposition at the elevated temperatures (80–100°C) required to solubilize the salicylate dianion. Recommended for scale-up or challenging aryl chlorides.

Visualization: The "Salicylate Cycle"

The following diagram illustrates the specific pathway for this unprotected substrate, highlighting the critical "Triple Activation" step.

SuzukiMechanism cluster_inputs Reagent Activation Substrate 4-Borono-2-hydroxybenzoic acid (Neutral) ActivatedSubstrate Active Species: Salicylate Dianion-Boronate Substrate->ActivatedSubstrate Deprotonation (COOH, OH) & Boron Activation Base Base (Na2CO3) > 3.5 equiv. Base->ActivatedSubstrate Transmetalation Transmetalation (Rate Limiting Step) ActivatedSubstrate->Transmetalation Catalyst Pd(0) Active Catalyst OxidativeAdd Oxidative Addition (Ar-X + Pd(0) -> Ar-Pd(II)-X) Catalyst->OxidativeAdd + Aryl Halide (Ar-X) OxidativeAdd->Transmetalation + Activated Substrate ReductiveElim Reductive Elimination (Product Release) Transmetalation->ReductiveElim ReductiveElim->Catalyst Regeneration Product Biaryl Salicylic Acid (Salt Form) ReductiveElim->Product

Figure 1: Catalytic cycle highlighting the necessity of pre-forming the anionic boronate species to facilitate transmetalation.

Experimental Protocol

Standard Operating Procedure (SOP-04B)

Reaction Scale: 1.0 mmol Target Concentration: 0.1 M - 0.2 M

Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5]Mass/VolRole
4-Borono-2-hydroxybenzoic acid 181.941.2218 mgNucleophile
Aryl Halide (Ar-Br or Ar-I) Variable1.0VariableElectrophile
Pd(PPh₃)₄ 1155.560.0335 mgCatalyst
Na₂CO₃ (2.0 M Aqueous) 105.994.02.0 mLBase
Ethanol / Toluene --2 mL / 6 mLSolvent System

Note: For Aryl Chlorides, replace Pd(PPh₃)₄ with Pd(dppf)Cl₂ (0.05 equiv) and increase temp to 100°C.

Step-by-Step Workflow
  • Solvent Preparation (Degassing):

    • Combine Toluene (6 mL) and Ethanol (2 mL) in a septum-capped vial.

    • Critical: Sparge with Argon or Nitrogen for 15 minutes. Oxygen is the primary cause of homocoupling and catalyst death in this system.

  • Reaction Assembly:

    • To a reaction vial equipped with a magnetic stir bar, add the Aryl Halide (1.0 mmol), 4-Borono-2-hydroxybenzoic acid (1.2 mmol), and Pd catalyst (3–5 mol%).

    • Technique: If the aryl halide is a liquid, add it after the solvent.

  • Activation & Initiation:

    • Add the degassed Toluene/Ethanol mixture via syringe.

    • Add the 2.0 M Na₂CO₃ solution (2.0 mL, 4.0 mmol) via syringe.

    • Observation: The mixture will likely be biphasic. Vigorous stirring (≥800 RPM) is mandatory to create an emulsion.

  • Heating:

    • Heat the reaction block to 85°C (external temp) for 5–12 hours.

    • Checkpoint: The reaction mixture should turn from yellow/orange to dark black (Pd precipitation) only after the reaction is near completion. Early black precipitation indicates catalyst death (see Troubleshooting).

  • Work-up (The Acid Shift):

    • Cool to room temperature.[6][7]

    • Dilute with water (10 mL) and Ethyl Acetate (10 mL).

    • Phase Separation 1: Separate the layers. Keep the Aqueous Layer (contains the product as a salt). Discard the organic layer (removes non-polar impurities/unreacted halides).

    • Acidification: Carefully acidify the aqueous layer to pH ~2 using 1N HCl. The product (salicylic acid derivative) will precipitate or oil out.

    • Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3 x 15 mL).

    • Dry combined organics over MgSO₄, filter, and concentrate.[8]

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield (<30%) Incomplete activation of boronic acid.Increase Base: Move to 5.0 equiv of K₂CO₃. Ensure the aqueous phase pH > 10 during reaction.
Pd Black (Early) Oxygen poisoning or unstable ligand.Degas Longer: Sparge solvents for 30 mins. Switch to Pd(dppf)Cl₂ which is more thermally stable.
Starting Material Remains Poor solubility of the dianion.Change Solvent: Switch to DMF : Water (4:1) . This solubilizes the polar salicylate better than Toluene/EtOH.
Protodeboronation Hydrolysis of C-B bond before coupling.Lower Temp: Reduce temp to 70°C and extend time. Ensure base is added after the catalyst to minimize time the boronate sits idle.

References

  • Bi-aryl Analogues of Salicylic Acids: Design, Synthesis and SAR Study.

    • Context: Describes the use of Pd(PPh3)
    • Source:

  • Suzuki-Miyaura Cross-Coupling: Practical Guide.

    • Context: General mechanisms and base roles in Suzuki coupling.[5][7][9][10]

    • Source:

  • Palladium-C

    • Context: Discusses stability of boronic acids and handling of polar substr
    • Source:[11]

  • Suzuki Coupling Reaction.

    • Context: Comprehensive overview of c
    • Source:

Sources

Application

Application Notes &amp; Protocols: Strategic Synthesis of Biaryl Scaffolds Utilizing 4-Borono-2-hydroxybenzoic Acid

Abstract: The biaryl motif is a privileged scaffold in modern medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The Suzuki-Miyaura c...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The biaryl motif is a privileged scaffold in modern medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional organic materials. The Suzuki-Miyaura cross-coupling reaction stands as a paramount method for the construction of these carbon-carbon bonds due to its high efficiency and exceptional functional group tolerance.[1] This guide provides an in-depth exploration of 4-Borono-2-hydroxybenzoic acid as a versatile and strategic building block in biaryl synthesis. We will dissect the mechanistic underpinnings of the Suzuki-Miyaura reaction, present detailed, field-proven protocols, and discuss optimization strategies to empower researchers in drug development and synthetic chemistry.

The Strategic Advantage of 4-Borono-2-hydroxybenzoic Acid

4-Borono-2-hydroxybenzoic acid is not merely another organoboron reagent; it is a multifunctional synthetic platform. Its value lies in the orthogonal reactivity of its three key functional groups:

  • The Boronic Acid [-B(OH)₂]: This is the reactive handle for the palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling the formation of the core biaryl C-C bond.[2]

  • The Phenolic Hydroxyl [-OH]: A versatile functional group that can be subsequently modified through etherification or serve as a hydrogen bond donor, crucial for molecular recognition in biological systems.[3][4]

  • The Carboxylic Acid [-COOH]: This group provides a key point for derivatization into esters, amides, or other functionalities, significantly expanding the accessible chemical space for structure-activity relationship (SAR) studies in drug discovery.[5]

The strategic placement of these groups allows for a modular approach to synthesis. The robust biaryl core can be constructed first, followed by diverse modifications to the hydroxyl and carboxyl moieties to fine-tune the pharmacological or material properties of the final compound.

The Engine of Biaryl Synthesis: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a complex, palladium-catalyzed process that involves three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[6][7][8] Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.

The Catalytic Cycle Explained:

  • Oxidative Addition: The cycle begins with a catalytically active Palladium(0) species, typically stabilized by phosphine ligands. This complex inserts itself into the carbon-halide bond of the aryl halide (Ar¹-X), forming a new Pd(II) intermediate.[6][8] This step is often the rate-limiting step of the cycle.

  • Transmetalation: This is the crucial step where the organic moiety from the boron reagent is transferred to the palladium center. The process requires activation of the boronic acid by a base. The base reacts with the boronic acid (Ar²-B(OH)₂) to form a more nucleophilic boronate species [Ar²-B(OH)₃]⁻.[9][10][11] This activated boronate then exchanges its organic group (Ar²) with the halide on the Pd(II) complex, forming a diaryl-palladium(II) intermediate.

  • Reductive Elimination: In the final step, the two organic groups (Ar¹ and Ar²) on the palladium center are coupled, forming the desired biaryl product (Ar¹-Ar²) and regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[6][8]

Visualization of the Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation pd0 Pd(0)L₂ (Active Catalyst) oxidative_add Oxidative Addition pd0->oxidative_add Ar¹-X pd2_halide Ar¹-Pd(II)L₂-X oxidative_add->pd2_halide transmetalation Transmetalation pd2_halide->transmetalation [Ar²B(OH)₃]⁻ pd2_diaryl Ar¹-Pd(II)L₂-Ar² transmetalation->pd2_diaryl reductive_elim Reductive Elimination pd2_diaryl->reductive_elim reductive_elim->pd0 Ar¹-Ar² (Product) boronic_acid Ar²-B(OH)₂ boronate [Ar²-B(OH)₃]⁻ (Activated) boronic_acid->boronate + Base base Base (e.g., OH⁻)

Caption: The Palladium-Catalyzed Suzuki-Miyaura Reaction Cycle.

Experimental Protocol: Synthesis of 4'-Methoxy-3-hydroxy-[1,1'-biphenyl]-4-carboxylic acid

This protocol details a representative Suzuki-Miyaura coupling using 4-Borono-2-hydroxybenzoic acid and 4-bromoanisole.

Materials and Reagents
ReagentM.W.AmountMmolEquiv.Notes
4-Borono-2-hydroxybenzoic acid181.95200 mg1.101.1Key building block
4-Bromoanisole187.04187 mg1.001.0Coupling partner
Pd(PPh₃)₄1155.5629 mg0.0250.025Catalyst
Potassium Carbonate (K₂CO₃)138.21415 mg3.003.0Base
1,4-Dioxane-8 mL--Solvent, must be degassed
Water-2 mL--Co-solvent, must be degassed
Equipment
  • 50 mL round-bottom flask or reaction vial

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Nitrogen or Argon inlet for inert atmosphere

  • Heating mantle or oil bath

  • Standard glassware for workup (separatory funnel, beakers, etc.)

  • Rotary evaporator

Step-by-Step Procedure
  • Vessel Preparation: To a 50 mL round-bottom flask containing a magnetic stir bar, add 4-Borono-2-hydroxybenzoic acid (200 mg, 1.10 mmol), 4-bromoanisole (187 mg, 1.00 mmol), and potassium carbonate (415 mg, 3.00 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with nitrogen or argon for 10-15 minutes. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe. Stir the mixture at room temperature for 10 minutes to form a suspension.

  • Catalyst Addition: Under a positive flow of nitrogen, quickly add the tetrakis(triphenylphosphine)palladium(0) (29 mg, 0.025 mmol). The mixture will typically turn a darker color.

  • Reaction: Attach the condenser (under nitrogen) and heat the reaction mixture to 90-100 °C in an oil bath.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup - Cooldown & Acidification: Once complete, remove the heat source and allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 30 mL of water. Acidify the aqueous solution to pH ~2-3 with 1M HCl. The product should precipitate as a solid.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

  • Workup - Washing: Combine the organic layers and wash with water (2 x 20 mL) followed by saturated brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the final product.

Optimization and Key Parameter Selection

The success of the Suzuki-Miyaura coupling is highly dependent on the judicious choice of reaction components.[10]

ParameterOptionsRationale & Expert Insights
Palladium Catalyst Pd(PPh₃)₄, Pd(OAc)₂/Pd₂(dba)₃ + LigandPd(PPh₃)₄ is a reliable, pre-formed Pd(0) catalyst suitable for many standard couplings. For more challenging or sterically hindered substrates, a combination of a Pd(II) source like Pd(OAc)₂ with a specialized phosphine ligand (e.g., SPhos, XPhos) often provides superior activity and yields.[12][13]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, KFThe base is critical for activating the boronic acid.[9][11] K₂CO₃ is a good general-purpose base. K₃PO₄ is often effective for hindered or electron-deficient boronic acids.[13] Cs₂CO₃ is more soluble and can accelerate reactions but is more expensive. The choice of base can significantly impact yield and should be screened for optimal results.[10]
Solvent Toluene, Dioxane, THF, DMF (often with H₂O)Biphasic solvent systems like Dioxane/Water or Toluene/Water are very common.[14] The aqueous phase helps to dissolve the inorganic base and facilitates the formation of the active boronate species. Anhydrous conditions can be used but may require different bases (e.g., KOtBu).
Temperature Room Temp to 120 °CMost reactions require heating (80-110 °C) to drive the catalytic cycle. However, some highly active modern catalyst systems can facilitate coupling at room temperature, which is beneficial for thermally sensitive substrates.[15]

Synthetic Workflow and Downstream Applications

The true power of using 4-Borono-2-hydroxybenzoic acid is realized in the subsequent synthetic steps, making it a cornerstone for building molecular libraries.

General Synthetic Workflow

Caption: Workflow for biaryl synthesis and subsequent derivatization.

The resulting biaryl scaffold, possessing both a phenolic hydroxyl and a carboxylic acid, is an ideal intermediate for creating diverse chemical libraries for high-throughput screening. For instance, in the development of anti-inflammatory drugs, which often target enzymes like COX, the biaryl core can mimic structures like diflunisal, while the hydroxyl and carboxyl groups provide handles to optimize binding and pharmacokinetic properties.[16]

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2025, August 9). Wiley Online Library. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube. Retrieved from [Link]

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. (n.d.). Retrieved from [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction. (n.d.). ChemRxiv. Retrieved from [Link]

  • Buchwald, S. L., & Carrow, B. P. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. Retrieved from [Link]

  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... (n.d.). ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Buchwald, S. L., & Martin, R. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Retrieved from [Link]

  • Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. (2022, January 4). PubMed Central. Retrieved from [Link]

  • Fiveable. (2025, September 15). Biaryl Synthesis Definition. Retrieved from [Link]

  • synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]

  • Recent Developments of Biaryl Synthesis via Cross-coupling Reactions of Areneboronic Acid Derivatives. (2005, April 1). Semantic Scholar. Retrieved from [Link]

  • Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. (n.d.). JOCPR. Retrieved from [Link]

  • Singh, H., et al. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]

Sources

Method

Technical Guide: Strategic Utilization of 4-Borono-2-hydroxybenzoic Acid in Biaryl Scaffold Synthesis

Executive Summary & Chemical Profile[1][2][3] 4-Borono-2-hydroxybenzoic acid (CAS: 1394902-32-9) represents a critical "privileged structure" in medicinal chemistry. It combines the pharmacologically active salicylate co...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1][2][3]

4-Borono-2-hydroxybenzoic acid (CAS: 1394902-32-9) represents a critical "privileged structure" in medicinal chemistry. It combines the pharmacologically active salicylate core (found in NSAIDs like Diflunisal and Aspirin) with a boronic acid handle at the para-position. This unique substitution pattern allows for the rapid diversification of the salicylate scaffold via Suzuki-Miyaura cross-coupling, enabling the synthesis of 4-aryl-salicylic acid derivatives which are otherwise difficult to access via electrophilic aromatic substitution.

Chemical Identity
FeatureDetail
IUPAC Name 4-Borono-2-hydroxybenzoic acid
CAS Number 1394902-32-9
Molecular Formula C₇H₇BO₅
Molecular Weight 181.94 g/mol
Key Precursor 4-Bromo-2-hydroxybenzoic acid (CAS: 1666-28-0)
Primary Utility Suzuki-Miyaura Coupling Partner (Nucleophile)
Solubility Soluble in DMSO, MeOH, aqueous base; poor in non-polar solvents.[1][2]

Mechanistic Insight: The Challenge of Ortho-Substitution

The utility of 4-borono-2-hydroxybenzoic acid is defined by its dual functionality: the carboxylic acid (C1) and the phenolic hydroxyl (C2). While these groups are essential for biological activity, they present specific challenges in palladium-catalyzed coupling:

  • Catalyst Poisoning: Free carboxylates can coordinate to Pd(II) species, potentially arresting the catalytic cycle.

  • Protodeboronation: Electron-rich aromatics (like phenols) are susceptible to hydrolytic cleavage of the C-B bond, especially under high-temperature basic conditions.

  • Solubility Mismatch: The highly polar nature of the zwitterionic/salt form requires careful solvent selection (often aqueous/organic mixtures) to maintain homogeneity.

Strategic Solution: The most robust protocols utilize the pinacol ester form or employ ligand-rich palladium catalysts (e.g., SPhos, XPhos) that facilitate oxidative addition and prevent catalyst deactivation.

Visualization: The Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the catalytic cycle specific to this substrate, highlighting the activation step required for the boronic acid.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-X adds to Pd) Pd0->OxAdd + Ar-X PdII_X Pd(II)-X Complex (Ar-Pd-X) OxAdd->PdII_X TransMet Transmetalation (Rate Limiting Step) PdII_X->TransMet + Boronate Anion BaseAct Base Activation (Boronate Formation) Boronate Boronate Anion [Ar-B(OH)3]- BaseAct->Boronate PdII_ArAr Pd(II)-Diaryl Complex TransMet->PdII_ArAr RedElim Reductive Elimination (Product Release) PdII_ArAr->RedElim RedElim->Pd0 Regeneration ArX Aryl Halide (Ar-X) Boronic 4-Borono-2-hydroxybenzoic acid (Inactive) Boronic->BaseAct + Base (OH-/CO3=)

Caption: The catalytic cycle highlights the necessity of base activation to convert the neutral boronic acid into the nucleophilic boronate species.

Application Note: Synthesis & Utilization Protocols

Since the free boronic acid (CAS 1394902-32-9) can be expensive or unstable, the industry-standard approach involves generating the pinacol boronate from the bromo-precursor, followed by coupling.

Workflow Overview

SynthesisWorkflow Start 4-Bromo-2-hydroxybenzoic acid (CAS: 1666-28-0) Step1 Miyaura Borylation (Pd(dppf)Cl2, B2pin2, KOAc) Start->Step1 Inter Pinacol Boronate Intermediate Step1->Inter Step2 Suzuki Coupling (Ar-X, Pd Catalyst, Base) Inter->Step2 End 4-Aryl-2-hydroxybenzoic acid (Target Scaffold) Step2->End

Caption: Step-wise synthesis of 4-aryl-salicylates starting from the commercially available bromo-precursor.

Protocol A: In-Situ Generation of the Boronate (Miyaura Borylation)

Use this protocol if the boronic acid is not available commercially.

Reagents:

  • 4-Bromo-2-hydroxybenzoic acid (1.0 equiv)[1][3]

  • Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.03 equiv)

  • Potassium Acetate (KOAc) (3.0 equiv)

  • Solvent: 1,4-Dioxane (dry, degassed)

Procedure:

  • Setup: In a glovebox or under argon flow, charge a reaction flask with the bromo-acid, B₂pin₂, Pd catalyst, and KOAc.

  • Solvation: Add anhydrous 1,4-dioxane (concentration ~0.2 M).

  • Reaction: Heat to 80–90°C for 4–12 hours. Monitor by TLC (stain with KMnO₄) or LC-MS.

    • Note: The free carboxylic acid may partially esterify with pinacol; this is reversible during the subsequent aqueous workup or coupling step.

  • Workup: Filter through a pad of Celite to remove palladium black. Concentrate the filtrate.

  • Purification: The crude pinacol ester is often used directly in the next step to avoid degradation on silica gel.

Protocol B: Suzuki-Miyaura Cross-Coupling

Standard protocol for coupling the boronic acid (or pinacol ester) with an Aryl Halide.

Reagents:

  • Boronic Acid/Ester (1.2 equiv)

  • Aryl Halide (Ar-X, where X=I, Br, Cl) (1.0 equiv)

  • Catalyst: Pd(PPh₃)₄ (0.05 equiv) or Pd(OAc)₂/SPhos (0.02 equiv)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: DME/Water or Ethanol/Toluene/Water (3:1 ratio)

Step-by-Step Methodology:

  • Degassing: Sparge the solvent mixture with nitrogen for 15 minutes to remove oxygen (critical to prevent homocoupling).

  • Mixing: Combine the Aryl Halide, Boronic Acid, and Palladium catalyst in the reaction vessel.

  • Activation: Add the aqueous base solution. The mixture may become biphasic.

  • Heating: Reflux (typically 80–100°C) under nitrogen for 6–16 hours.

  • Quench & Isolation:

    • Cool to room temperature.[1][4][5]

    • Acidification: Carefully acidify with 1N HCl to pH ~2–3 (to protonate the salicylate carboxylate).

    • Extraction: Extract with Ethyl Acetate (3x).

    • Wash: Wash combined organics with brine, dry over Na₂SO₄.

  • Purification: Recrystallization (often from EtOH/Water) or Column Chromatography (using MeOH/DCM gradients due to polarity).

Optimization & Troubleshooting Data

The following table summarizes reaction conditions based on the electronic nature of the coupling partner (Aryl Halide).

Aryl Halide TypeRecommended CatalystBaseSolvent SystemNotes
Electron-Deficient (e.g., 4-CN-Ph-Br)Pd(PPh₃)₄Na₂CO₃DME/H₂OStandard conditions; proceeds rapidly.
Electron-Rich (e.g., 4-OMe-Ph-Br)Pd(dppf)Cl₂K₃PO₄Dioxane/H₂ORequires stronger base and bidentate ligand.
Sterically Hindered (e.g., 2-Me-Ph-Br)Pd₂dba₃ + SPhosK₃PO₄Toluene/H₂OSPhos ligand is crucial for sterically demanding couplings.
Aryl Chlorides Pd(OAc)₂ + XPhosK₂CO₃n-BuOHHigh temperature (100°C+) required.
Critical Quality Attributes (CQA) Check
  • Self-Validation: Upon acidification (Step 5), if no precipitate forms, check the aqueous layer. The product might be highly soluble if it contains basic heterocycles. Adjust pH to the isoelectric point.

  • De-boronation: If the starting material is consumed but no product forms, the boronic acid likely underwent protodeboronation (replaced by -H). Lower the temperature and increase the catalyst loading.

References

  • Chemical Identity & Properties

    • 4-Borono-2-hydroxybenzoic acid (CAS 1394902-32-9). BLD Pharm Catalog. Link

  • Precursor Synthesis

    • Synthesis of 4-Bromo-2-hydroxybenzoic acid. ChemicalBook. Link

  • General Suzuki Methodology

    • Suzuki-Miyaura Coupling Reaction.[6][7] Organic Chemistry Portal. Link

  • Boronic Acid Handling

    • Boronic Acids in Organic Synthesis. Sigma-Aldrich (Merck). Link

  • Pinacol Ester Precursors

    • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.[8][9][10][11] Fisher Scientific.[11] Link

Sources

Application

4-Borono-2-hydroxybenzoic Acid: A Versatile Scaffolding for the Development of Advanced Fluorescent Sensors

Introduction In the landscape of modern biomedical research and drug development, fluorescent sensors have emerged as indispensable tools for the real-time, non-invasive visualization and quantification of biologically s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern biomedical research and drug development, fluorescent sensors have emerged as indispensable tools for the real-time, non-invasive visualization and quantification of biologically significant molecules. Their high sensitivity, selectivity, and spatiotemporal resolution have revolutionized our understanding of complex cellular processes. Among the various recognition motifs employed in sensor design, the boronic acid group stands out for its unique and reversible covalent interaction with 1,2- and 1,3-diols, a structural feature prevalent in saccharides.[1][2][3][4][5] This remarkable property has led to the development of a plethora of fluorescent sensors for monitoring glucose and other carbohydrates, which are of paramount importance in metabolism and disease diagnostics.[6][7]

Furthermore, the boronic acid moiety has demonstrated significant utility in the detection of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂), through an irreversible oxidative transformation to a phenol.[8][9] Given that ROS are key signaling molecules and also mediators of oxidative stress in numerous pathological conditions, the ability to detect them with high specificity is of great interest.[10][11]

This application note introduces 4-Borono-2-hydroxybenzoic acid as a highly versatile and strategic building block for the synthesis of novel fluorescent sensors. Its trifunctional nature, featuring a boronic acid for analyte recognition, a phenolic hydroxyl group, and a carboxylic acid, provides multiple handles for chemical modification and the attachment of fluorophores. This guide will provide detailed insights into the synthesis of this key intermediate and its subsequent elaboration into fluorescent probes for both saccharides and reactive oxygen species, complete with detailed protocols and the underlying scientific rationale.

PART 1: Synthesis of the Core Scaffold: 4-Borono-2-hydroxybenzoic Acid

Proposed Synthetic Pathway

The conversion of an aryl bromide to a boronic acid is typically achieved using a Miyaura borylation reaction. This involves the reaction of the aryl bromide with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a suitable base.

Caption: Proposed synthetic workflow for 4-Borono-2-hydroxybenzoic acid.

Detailed Synthesis Protocol

Materials:

  • 4-Bromo-2-hydroxybenzoic acid

  • Bis(pinacolato)diboron (B₂pin₂)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • Anhydrous 1,4-Dioxane

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer with heating

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), combine 4-Bromo-2-hydroxybenzoic acid (1.0 eq), bis(pinacolato)diboron (1.1 eq), Pd(dppf)Cl₂ (0.03 eq), and potassium acetate (3.0 eq).

  • Solvent Addition: Add anhydrous 1,4-dioxane to the flask.

  • Reaction: Stir the mixture at 80 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude pinacol ester intermediate.

  • Hydrolysis: Dissolve the crude intermediate in a mixture of acetone and 1 M HCl. Stir at room temperature for 4-6 hours.

  • Purification: Remove the acetone under reduced pressure. The aqueous solution is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated to yield 4-Borono-2-hydroxybenzoic acid. Further purification can be achieved by recrystallization.

PART 2: Design and Synthesis of Fluorescent Sensors

The strategic placement of functional groups in 4-Borono-2-hydroxybenzoic acid allows for its elaboration into sensors for different classes of analytes. The carboxylic acid is a convenient handle for attaching fluorophores via amide bond formation, while the boronic acid serves as the recognition site.

A. Fluorescent Sensor for Saccharides

The detection of saccharides using boronic acid-based sensors typically relies on the modulation of the fluorophore's emission upon binding of a diol. A common mechanism is Photoinduced Electron Transfer (PET). In the unbound state, the lone pair of electrons on the nitrogen atom of a nearby amine can quench the fluorescence of the attached fluorophore. Upon binding a saccharide, the boron center becomes more electron-rich, which can inhibit the PET process and "turn on" the fluorescence.

Saccharide_Sensing_Mechanism cluster_0 Unbound State (Fluorescence OFF) cluster_1 Bound State (Fluorescence ON) Sensor_Unbound Fluorophore Linker Boronic Acid (sp²) PET_ON PET Quenching Sensor_Bound Fluorophore Linker Boronate Ester (sp³) PET_OFF PET Inhibition Fluorescence Fluorescence Emission Sensor_Bound:f0->Fluorescence Saccharide Saccharide (e.g., Glucose) Saccharide->Sensor_Unbound:f2 Binding Excitation Excitation Light Excitation->Sensor_Unbound:f0 Excitation->Sensor_Bound:f0

Caption: General mechanism of a PET-based saccharide sensor.

This protocol describes the coupling of 4-Borono-2-hydroxybenzoic acid with a commercially available amino-functionalized fluorophore, such as 4-(2-aminoethyl)aniline, which can be further derivatized with a dansyl group to act as the fluorophore.

Materials:

  • 4-Borono-2-hydroxybenzoic acid

  • 4-(2-Aminoethyl)aniline

  • Dansyl chloride

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Standard purification supplies (silica gel for column chromatography)

Procedure:

  • Activation of Carboxylic Acid: Dissolve 4-Borono-2-hydroxybenzoic acid (1.0 eq) and NHS (1.1 eq) in anhydrous DMF. Add DCC (1.1 eq) at 0 °C and stir for 4 hours at room temperature.

  • Coupling Reaction: In a separate flask, dissolve 4-(2-aminoethyl)aniline (1.0 eq) and TEA (1.5 eq) in anhydrous DMF. Add the activated ester solution from step 1 dropwise and stir at room temperature overnight.

  • Purification: Remove the solvent under reduced pressure. Purify the residue by column chromatography on silica gel to obtain the amide intermediate.

  • Dansylation: Dissolve the purified intermediate (1.0 eq) and TEA (2.0 eq) in DMF. Add a solution of dansyl chloride (1.1 eq) in DMF dropwise. Stir for 6 hours at room temperature.

  • Final Purification: After the reaction, pour the mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify the final sensor molecule by column chromatography.

B. Fluorescent Sensor for Reactive Oxygen Species (ROS)

The detection of ROS, particularly hydrogen peroxide, by boronic acid-based probes operates on a different principle: an irreversible oxidation of the boronic acid to a phenol. This chemical transformation leads to a significant change in the electronic properties of the attached fluorophore, resulting in a "turn-on" or ratiometric fluorescence response.

ROS_Sensing_Mechanism cluster_0 Non-fluorescent Precursor cluster_1 Fluorescent Product Precursor Quenched Fluorophore 4-Borono-2-hydroxyphenyl moiety Product Emissive Fluorophore Dihydroxyphenyl moiety Fluorescence Fluorescence Emission Product:f0->Fluorescence ROS H₂O₂ ROS->Precursor:f1 Oxidation Excitation Excitation Light Excitation->Precursor:f0 Excitation->Product:f0

Caption: Oxidative "turn-on" mechanism for ROS detection.

For ROS sensing, a common strategy is to use a fluorophore whose emission is quenched by the boronic acid group and is restored upon its oxidation. A coumarin-based sensor is a good example.

Materials:

  • 4-Borono-2-hydroxybenzoic acid

  • 7-Amino-4-methylcoumarin

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • HOBt (Hydroxybenzotriazole)

  • Anhydrous DMF

  • Standard purification supplies

Procedure:

  • Amide Coupling: In a round-bottom flask, dissolve 4-Borono-2-hydroxybenzoic acid (1.0 eq), 7-amino-4-methylcoumarin (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF.

  • Reaction: Stir the mixture at room temperature for 24 hours.

  • Purification: Pour the reaction mixture into water to precipitate the product. Filter the solid, wash with water, and dry under vacuum. Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure sensor molecule.

PART 3: General Protocols for Sensor Application

Once the sensor is synthesized and purified, its performance must be characterized and validated. The following are general protocols that can be adapted for specific sensors and analytes.

A. Spectroscopic Characterization

Objective: To determine the photophysical properties of the sensor in the absence and presence of the analyte.

Materials:

  • Synthesized sensor

  • High-purity solvent (e.g., PBS buffer at physiological pH 7.4 for biological applications)

  • Analyte stock solution (e.g., glucose, H₂O₂)

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Stock Solution: Prepare a stock solution of the sensor (e.g., 1 mM in DMSO).

  • Working Solution: Prepare a working solution of the sensor in the desired buffer (e.g., 10 µM in PBS).

  • Absorption Spectra: Record the UV-Vis absorption spectrum of the working solution.

  • Emission Spectra: Record the fluorescence emission spectrum by exciting at the absorption maximum.

  • Titration: Add increasing concentrations of the analyte to the sensor's working solution. After each addition, allow the system to equilibrate and record the fluorescence spectrum.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of analyte concentration to generate a calibration curve.

B. In Vitro Analyte Detection in Biological Samples

Objective: To demonstrate the utility of the sensor for detecting the analyte in a complex biological matrix (e.g., serum).

Materials:

  • Synthesized sensor

  • Biological sample (e.g., human serum, pre-treated to remove interfering substances if necessary)

  • Spiked samples with known analyte concentrations

  • Fluorometer with a plate reader format is recommended for higher throughput.

Procedure:

  • Sample Preparation: Prepare a series of biological samples spiked with varying, known concentrations of the analyte. Include a blank sample with no added analyte.

  • Sensor Addition: Add a small volume of the sensor stock solution to each sample to reach the desired final concentration.

  • Incubation: Incubate the samples for a predetermined time at a controlled temperature to allow for the sensing reaction to occur.

  • Fluorescence Measurement: Measure the fluorescence intensity of each sample.

  • Quantification: Use the calibration curve generated in the previous protocol to determine the analyte concentration in the unknown samples.

PART 4: Data Presentation and Interpretation

For clarity and comparative purposes, quantitative data should be summarized in tables.

Table 1: Expected Photophysical Properties of a Saccharide Sensor

Sensor Stateλ_abs (nm)λ_em (nm)Quantum Yield (Φ)
Unbound~340~520Low (~0.05)
+ Glucose~340~520High (~0.5)

Table 2: Performance Characteristics of a ROS Sensor

ParameterValue
Limit of Detection (LOD)Low micromolar to nanomolar range
Linear RangeDependent on sensor concentration
SelectivityHigh for H₂O₂ over other ROS
Response TimeTypically rapid (< 30 minutes)

Conclusion

4-Borono-2-hydroxybenzoic acid represents a powerful and versatile platform for the rational design and synthesis of advanced fluorescent sensors. Its unique trifunctional structure provides a robust scaffold for the attachment of a wide variety of fluorophores and for tuning the sensor's properties for specific applications. The protocols outlined in this guide provide a comprehensive framework for researchers, scientists, and drug development professionals to embark on the creation of novel sensing tools for saccharides and reactive oxygen species, thereby enabling new discoveries in biology and medicine.

References

  • Fang, G., Wang, H., Bian, Z., Sun, J., Liu, A., Fang, H., Liu, B., Yao, Q., & Wu, Z. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances, 8(51), 29400-29427. [Link]

  • Hosseinzadeh, R., Oloub, M., Tajbakhsh, M., & Mohadjerani, M. (2022). A new fluorescent boronic acid sensor based on carbazole for glucose sensing via aggregation-induced emission. RSC Advances, 12(41), 26201-26205. [Link]

  • Huang, S., Jia, M., Xie, Y., Wang, J., Xu, W., & Fang, H. (2012). The progress of selective fluorescent chemosensors by boronic acid. Current medicinal chemistry, 19(16), 2621–2637. [Link]

  • Li, M., & Fossey, J. S. (2015). Boronic acid-based carbohydrate sensing. University of Bath's research portal. [Link]

  • Phillips, M. D., & James, T. D. (2004). Boronic acid based modular fluorescent sensors for glucose. Journal of fluorescence, 14(5), 549–559. [Link]

  • Takeuchi, M., Yoda, S., & Shinkai, S. (2004). A study of boronic acid based fluorescent glucose sensors. Journal of fluorescence, 14(5), 569–577. [Link]

  • Kalyanaraman, B., Darley-Usmar, V., Davies, K. J., Dennery, P. A., Forman, H. J., Grisham, M. B., Mann, G. E., Moore, K., Roberts, L. J., 2nd, & Ischiropoulos, H. (2012). Measuring reactive oxygen and nitrogen species with fluorescent probes: challenges and limitations. Free radical biology & medicine, 52(1), 1–6. [Link]

  • Cubuk, S., Yetimoglu, E. K., Kahraman, M. V., Kenan, S., & Firlak, M. (2013). UV Cured Boronic Acid Based Fluorescence Sensor for the Determination of Glucose. Chemical Engineering Transactions, 32, 1699-1704. [Link]

  • Fang, G., Wang, H., Bian, Z., Sun, J., Liu, A., Fang, H., Liu, B., Yao, Q., & Wu, Z. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances. [Link]

  • Kim, S., et al. (2025). A Long-Wavelength Fluorescent Probe for Efficient Dual-Color Imaging of Boronic-Acid-Containing Agents in Living Cells. MDPI. [Link]

  • Villamena, F. A. (2017). Detection Technologies for Reactive Oxygen Species: Fluorescence and Electrochemical Methods and Their Applications. Antioxidants, 6(4), 93. [Link]

  • Hovorka, H. (2021). Synthesis of Quenched Fluorophores for Iminoboronate Chemistry. Student Theses Faculty of Science and Engineering. [Link]

  • Dickinson, B. C., & Chang, C. J. (2011). Chemistry and principles of fluorescent probes for hydrogen peroxide. Chemical Society reviews, 40(9), 4583–4616. [Link]

Sources

Method

Protocol for the esterification of "4-Borono-2-hydroxybenzoic acid"

An In-depth Technical Guide to the Synthesis and Characterization of 4-Borono-2-hydroxybenzoic Acid Esters For Researchers, Scientists, and Drug Development Professionals Abstract 4-Borono-2-hydroxybenzoic acid is a valu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Characterization of 4-Borono-2-hydroxybenzoic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Borono-2-hydroxybenzoic acid is a valuable trifunctional building block in medicinal chemistry and materials science, prized for its unique combination of a carboxylic acid, a phenolic hydroxyl group, and a boronic acid moiety.[1] The selective esterification of its carboxylic acid group is a critical transformation for synthesizing advanced intermediates for drug discovery, including novel enzyme inhibitors and targeted therapeutics.[2] This guide provides a detailed examination of the chemical principles and step-by-step protocols for the selective esterification of 4-Borono-2-hydroxybenzoic acid. We will explore two primary, field-proven methodologies: a modified Fischer-Speier Esterification and a DCC/DMAP-mediated coupling. The discussion emphasizes the causality behind procedural choices, addressing the inherent challenges of chemoselectivity and the stability of the boronic acid group, and provides robust protocols for reaction execution, monitoring, purification, and characterization.

Scientific Principles & Strategic Considerations

The primary challenge in the esterification of 4-Borono-2-hydroxybenzoic acid lies in achieving chemoselectivity for the carboxylic acid in the presence of two other reactive functional groups:

  • Carboxylic Acid (-COOH): The target for esterification. Its reactivity is standard for a benzoic acid derivative.

  • Phenolic Hydroxyl (-OH): A nucleophile that can compete with the desired alcohol, leading to the formation of undesired O-acylated byproducts, especially under basic conditions or with highly reactive acylating agents.[3]

  • Boronic Acid (-B(OH)₂): A Lewis acidic group that is sensitive to reaction conditions. Under harsh acidic or thermal conditions, it can undergo dehydration to form cyclic boroxine anhydrides. It also has a known affinity for diols, which is a key principle in its use as a sensor but a consideration during synthesis and purification.[4][5]

Therefore, the choice of esterification protocol is a strategic decision based on balancing reactivity, selectivity, and the preservation of the boronic acid's integrity.

G cluster_start Starting Material cluster_methods Method Selection cluster_process Core Process start 4-Borono-2-hydroxybenzoic Acid fischer Protocol 1: Fischer-Speier Esterification start->fischer Acidic Conditions dcc Protocol 2: DCC/DMAP Coupling start->dcc Mild/Neutral Conditions workup Aqueous Work-up fischer->workup dcc->workup purification Chromatographic Purification workup->purification product Target Ester purification->product

Protocol 1: Modified Fischer-Speier Esterification

This method is advantageous for its operational simplicity and use of inexpensive reagents. The key is to employ a mild acid catalyst and controlled temperatures to favor esterification of the carboxylic acid while minimizing side reactions. Boric acid itself has been shown to selectively catalyze the esterification of α-hydroxycarboxylic acids, suggesting that substrates with hydroxyl groups can be esterified under milder conditions than traditionally thought.[6][7]

Mechanistic Rationale

The Fischer-Speier esterification is an acid-catalyzed nucleophilic acyl substitution.[8] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. Subsequent proton transfers and elimination of a water molecule yield the ester.[9] Using the alcohol as the solvent drives the equilibrium toward the product, in accordance with Le Châtelier's principle.

Experimental Protocol
ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsMass/Volume
4-Borono-2-hydroxybenzoic acid181.955.01.0910 mg
Alcohol (e.g., Methanol)32.04-Solvent50 mL
p-Toluenesulfonic acid (p-TsOH)172.200.50.186 mg

Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Borono-2-hydroxybenzoic acid (910 mg, 5.0 mmol).

  • Add the desired alcohol (e.g., methanol, 50 mL). The alcohol serves as both the reactant and the solvent.

  • Add the acid catalyst, p-toluenesulfonic acid (86 mg, 0.5 mmol).

  • Stir the mixture at a gentle reflux (for methanol, ~65°C) for 4-8 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a solvent system such as 7:3 Hexane:Ethyl Acetate. The product ester will have a higher Rf value than the starting carboxylic acid.

  • Work-up: After completion, cool the reaction mixture to room temperature. Remove the excess alcohol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (2 x 30 mL) to remove unreacted acid and the catalyst, followed by brine (1 x 30 mL).[10]

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

Protocol 2: DCC/DMAP Mediated Esterification (Steglich Esterification)

This method is ideal for sensitive substrates as it proceeds under mild, neutral conditions, thus preserving the integrity of the boronic acid group. It utilizes N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst.[11][12]

Mechanistic Rationale

The carboxylic acid first adds to the DCC molecule to form a highly reactive O-acylisourea intermediate. This intermediate is a potent acylating agent. DMAP then reacts with the O-acylisourea to form an even more reactive acylpyridinium species. The alcohol subsequently attacks this species, yielding the ester and regenerating the DMAP catalyst. The DCC is consumed and precipitates from the reaction mixture as N,N'-dicyclohexylurea (DCU), a key driving force for the reaction.[13]

G start R-COOH + DCC intermediate O-acylisourea intermediate start->intermediate dmap_intermediate Acylpyridinium intermediate intermediate->dmap_intermediate + DMAP product R-COOR' + DCU dmap_intermediate->product + R'-OH dmap DMAP dmap_intermediate->dmap regenerates roh R'-OH

Experimental Protocol
ReagentMolar Mass ( g/mol )Amount (mmol)EquivalentsMass/Volume
4-Borono-2-hydroxybenzoic acid181.955.01.0910 mg
Alcohol (e.g., Benzyl alcohol)108.145.51.10.58 mL
DCC206.336.01.21.24 g
DMAP122.170.50.161 mg
Dichloromethane (DCM), dry--Solvent50 mL

Procedure:

  • To a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Borono-2-hydroxybenzoic acid (910 mg, 5.0 mmol), the desired alcohol (e.g., benzyl alcohol, 0.58 mL, 5.5 mmol), and DMAP (61 mg, 0.5 mmol).

  • Dissolve the components in dry dichloromethane (50 mL).

  • Cool the flask to 0°C in an ice bath.

  • In a separate beaker, dissolve DCC (1.24 g, 6.0 mmol) in a minimal amount of dry DCM (~10 mL) and add it dropwise to the reaction mixture over 10 minutes.

  • Remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Reaction Monitoring: Monitor the reaction by TLC as described in Protocol 1.

  • Work-up: Once the reaction is complete, filter off the DCU precipitate using a Büchner funnel and wash the solid with a small amount of cold DCM.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl (2 x 20 mL) to remove residual DMAP and DCU, followed by saturated aqueous NaHCO₃ (1 x 20 mL), and finally brine (1 x 20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

Purification & Characterization: Field-Proven Insights

Purification of boronic acids and their esters via standard silica gel chromatography can be challenging. The Lewis acidic boron atom can strongly adsorb to the Lewis basic silanol groups on the silica surface, leading to poor recovery and streaking on TLC plates.[14]

Expert Recommendations:

  • Deactivated Silica: Before performing column chromatography, consider deactivating the silica gel by preparing a slurry with a solvent mixture containing a small amount of a polar modifier like triethylamine (e.g., 1% in the eluent) or by using commercially available deactivated silica.

  • Alternative Stationary Phases: Neutral alumina can be an effective alternative to silica gel for the purification of boronic esters, as it may exhibit less problematic adsorption.[15]

  • Boric Acid Impregnation: A specialized technique involves impregnating the silica gel with boric acid before packing the column. This has been shown to suppress the over-adsorption of pinacol boronic esters and may be applicable here.[16]

  • Recrystallization: If the final ester product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) is often the most effective method for achieving high purity.[15]

Characterization: The structure of the final ester should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the incorporation of the alcohol moiety and the overall structure.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To observe the characteristic ester carbonyl stretch (~1720-1740 cm⁻¹) and the disappearance of the broad carboxylic acid O-H stretch.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; decomposition of starting material or product.Fischer: Ensure anhydrous conditions; extend reaction time. DCC: Use high-purity, dry solvents and reagents; ensure proper stoichiometry.
Side Product Formation O-esterification of the phenolic hydroxyl group.This is less likely under the described conditions but possible. Use the milder DCC/DMAP protocol. Avoid strong bases.
Product Sticks to Column Strong interaction between the boronic acid moiety and silica gel.Use the purification techniques described in Section 4: deactivated silica, alumina, or recrystallization.[14][15][16]
Hydrolysis of Product Presence of water during work-up or storage.Ensure all work-up steps are performed efficiently and the final product is dried thoroughly. Store in a desiccator.

Conclusion

The selective esterification of 4-Borono-2-hydroxybenzoic acid is a readily achievable transformation when appropriate reaction conditions are chosen. For simple, robust syntheses where the alcohol is inexpensive, a modified Fischer-Speier protocol offers a straightforward approach. For more sensitive or valuable substrates, the DCC/DMAP coupling method provides a mild and highly efficient alternative that ensures the integrity of the boronic acid functional group. Careful attention to purification, particularly the known challenges of boronic acid chromatography, is paramount to isolating the target ester in high purity. These protocols provide a reliable foundation for researchers and drug development professionals to access a wide range of valuable ester derivatives for their research programs.

References

  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (2012). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 41(10), 1279-1281. [Link]

  • Various Authors. (2016). How to purify boronic acids/boronate esters? ResearchGate. [Link]

  • El-Sayed, N., El-Bendary, E., El-Ashry, S., & El-Kerdawy, M. (2011). Microwave-Assisted Syntheses of Amino Acid Ester Substituted Benzoic Acid Amides: Potential Inhibitors of Human CD81-Receptor HCV-E2 Interaction. Molecules, 16(5), 3919-3929. [Link]

  • Various Authors. (2022). Purification of alkyl Bpin/other alkyl boronic esters. Reddit. [Link]

  • Various Authors. (2017). Purification of boronic acids? Reddit. [Link]

  • AA Blocks. (2019). Chemistry Of Boronic Esters. AA Blocks. [Link]

  • Lopes, A. C., et al. (2022). Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. ResearchGate. [Link]

  • Houston, T. A., Wilkinson, B. L., & Blanchfield, J. T. (2004). Boric Acid-Catalyzed, Chemoselective Esterification of α-Hydroxycarboxylic Acids. Organic Letters, 6(5), 679-681. [Link]

  • Tsoleridis, C. A., et al. (2012). Synthesis of esters derived from 2,3,4-tri-O-benzyl-α-D-methylglucoside. ARKIVOC, 2012(6), 113-124. [Link]

  • OperaChem. (2024). Fischer Esterification-Typical Procedures. OperaChem. [Link]

  • NPTEL. (n.d.). Synthesis of Esters. NPTEL Archive. [Link]

  • Lalloz, L., et al. (1993). Esterification of hydroxybenzoic acids.
  • Houston, T. A., Wilkinson, B. L., & Blanchfield, J. T. (2004). Boric Acid Catalyzed Chemoselective Esterification of α-Hydroxycarboxylic Acids. Organic Letters, 6(5), 679–681. [Link]

  • Singh, A., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 6249. [Link]

  • Ghorbani-Vaghei, R., et al. (2023). DCID-mediated esterification of carboxylic acids with alcohols under mild conditions. Scientific Reports, 13, 15217. [Link]

  • LibreTexts Chemistry. (2021). Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. [Link]

  • Drug Discovery & Development. (2017). Simple Synthesis Method Yields Boronic Acid-Based Drugs. dddmag.com. [Link]

  • Harris, W. R., et al. (2019). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. New Journal of Chemistry, 43(35), 14031-14043. [Link]

  • Zhang, H., et al. (2021). Internal and external catalysis in boronic ester networks. Semantic Scholar. [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Wikipedia. [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. organic-chemistry.org. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Suzuki Coupling of 4-Borono-2-hydroxybenzoic Acid

Case ID: SC-193539-OPT Topic: Yield Optimization & Troubleshooting for Salicylic Acid Boronates Assigned Specialist: Senior Application Scientist, Catalysis Division Executive Summary: The "Salicylate Paradox" You are li...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: SC-193539-OPT Topic: Yield Optimization & Troubleshooting for Salicylic Acid Boronates Assigned Specialist: Senior Application Scientist, Catalysis Division

Executive Summary: The "Salicylate Paradox"

You are likely encountering low yields (<30%) or complete reaction stalling when using 4-Borono-2-hydroxybenzoic acid . This is not a standard Suzuki coupling; it is a chemically antagonistic system.

This substrate presents a "Triple Threat" to the catalytic cycle:

  • Stoichiometric Sink: The molecule contains two acidic protons (-COOH and -OH) that neutralize your base before it can activate the boronic acid.

  • Catalyst Poisoning: The salicylate motif (ortho-hydroxy carboxylate) is a potent bidentate ligand. It chelates Palladium (Pd), displacing your phosphine ligands and forming an inactive "Pd-Salicylate" complex.

  • Protodeboronation: The electron-rich phenol ring, combined with high pH, accelerates the hydrolytic cleavage of the C-B bond, yielding the phenol byproduct (3-hydroxybenzoic acid derivative) instead of the biaryl product.

This guide provides the protocols to bypass these failure modes.

Diagnostic Matrix: Triage Your Reaction

Before altering your protocol, identify your specific failure mode using the table below.

SymptomObservationRoot CauseImmediate Action
Reaction turns black immediately Rapid precipitation of Pd black.Ligand Displacement. The salicylate displaces the ligand, destabilizing Pd(0).Switch to bidentate ligands (dppf) or bulky Buchwald ligands (SPhos).
Start Material (SM) Recovery No product, SM remains unchanged.Base Exhaustion. The acidic protons consumed the base; no activation of Boron.Increase Base to 3.5 - 4.0 equivalents .
Phenol Byproduct Formation SM consumed, but mass spec shows [M-B(OH)2 + H].Protodeboronation. Reaction is too slow or base is too strong/wet.Reduce water ratio; Switch to anhydrous conditions (Cs2CO3/DMF).
Homocoupling Aryl halide couples with itself.Oxidative Addition Stalled. Boronate is not transmetallating.Degas solvents thoroughly; ensure Boronate is in excess (1.5 eq).

The Mechanism: Why Standard Conditions Fail

To fix the reaction, you must understand the "Salicylate Trap." In a standard cycle, the base activates the boronic acid.[1][2] Here, the base first creates a dianion .

Visualization: The Chelation Trap vs. Productive Cycle

SuzukiSalicylate Substrate 4-Borono-2-hydroxybenzoic acid Dianion Salicylate Dianion (Potent Ligand) Substrate->Dianion  Deprotonation (-2H+) Base Base (e.g., K2CO3) Base->Dianion Pd_Poisoned Pd-Salicylate Complex (INACTIVE / DEAD) Dianion->Pd_Poisoned  Chelation of Pd Boronate Activated Boronate [Ar-B(OH)3]- Dianion->Boronate  Excess Base Required Pd_Active L-Pd(0) Active Catalyst Pd_Active->Pd_Poisoned  Ligand Displacement Product Biaryl Product Boronate->Product  Transmetalation (If Pd survives)

Figure 1: The "Salicylate Trap" mechanism. The dianion formed by the base competes with the phosphine ligand for the Palladium center, leading to catalyst deactivation.

Optimized Protocols

Protocol A: The "Brute Force" Method (Direct Coupling)

Use this if you cannot protect the starting material. It relies on overwhelming the system with base and using a hyper-active ligand.

Reagents:

  • Substrate: 4-Borono-2-hydroxybenzoic acid (1.0 eq)

  • Partner: Aryl Halide (1.0 eq)[1]

  • Catalyst: Pd(OAc)2 (5 mol%) + SPhos (10 mol%)

    • Why: SPhos is bulky and electron-rich, resisting displacement by the salicylate.

  • Base: K3PO4 (4.0 eq)

    • Why: You need 2 eq to neutralize the acid/phenol, and 1-2 eq to drive the Suzuki reaction. Carbonates (K2CO3) often generate too much buffering bicarbonate; Phosphate is superior here.

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

    • Why: High solubility for the polar salt intermediates.

Step-by-Step:

  • Pre-complexation: In a vial, mix Pd(OAc)2 and SPhos in Dioxane. Stir for 5 mins until the solution turns yellow/orange (active L2Pd species).

  • Salt Formation: In the reaction vessel, add the Boronic Acid, Base, and Water. Stir for 5 mins. Note: Bubbling may occur.

  • Combination: Add the Aryl Halide and the pre-formed Catalyst solution.

  • Degas: Sparge with Argon for 10 minutes. Oxygen is lethal to this electron-rich system.

  • Heat: Heat to 80°C (Oil bath) or 100°C (Microwave, 30 mins).

  • Workup (Critical): The product is a carboxylic acid.

    • Dilute with water.

    • Wash with EtOAc (removes non-acidic impurities/ligand).

    • Acidify the aqueous layer to pH 2 with 1M HCl.

    • Extract the product with EtOAc.

Protocol B: The "Protection" Method (Recommended)

If Protocol A yields <40%, you must block the chelating groups. This is the industry standard for high reliability.

Strategy: Convert the starting material to Methyl 4-borono-2-methoxybenzoate (or at least the methyl ester).

  • Esterification: Treat 4-Borono-2-hydroxybenzoic acid with MeOH/H2SO4 (reflux).

  • Coupling: Run standard Suzuki conditions (Pd(dppf)Cl2, K2CO3, Dioxane/H2O).

  • Hydrolysis: Saponify the ester (LiOH/THF/H2O) to return to the acid.

Advanced Troubleshooting (FAQs)

Q1: My reaction mixture turned black within 10 minutes. What happened? A: This is "Pd Black" precipitation.[3] Your ligand failed to stabilize the Palladium against the salicylate chelation.

  • Fix: Switch to XPhos Pd G3 or SPhos Pd G3 precatalysts. These have the ligand pre-bound in a 1:1 ratio, preventing the initial displacement.

Q2: I see the product mass in LCMS, but I cannot isolate it. It stays in the water phase. A: Your product is a biphenyl carboxylic acid with a phenol group. It is extremely polar.

  • Fix: During workup, do not just extract at neutral pH. You must acidify the aqueous phase to pH < 2 to protonate the carboxylic acid (-COOH) and drive it into the organic layer. Use THF/EtOAc (1:1) as the extraction solvent if solubility is poor in pure EtOAc.

Q3: Can I use Pd(PPh3)4? A: No. Triphenylphosphine (PPh3) is a weak ligand. The salicylate oxygen will displace PPh3 rapidly, killing the catalyst. You need electron-rich, bulky ligands (Buchwald type) or bidentate ligands (dppf).

Q4: Why 4.0 equivalents of base? Isn't 2.0 standard? A:

  • 1.0 eq is consumed by the Carboxylic Acid (-COOH → -COO⁻).

  • 1.0 eq is consumed by the Phenol (-OH → -O⁻).

  • 1.0 eq is required to activate the Boronic Acid (-B(OH)2 → -B(OH)3⁻).

  • 1.0 eq acts as a buffer to maintain reaction kinetics.

  • Total = 4.0 eq. Using less will stall the reaction.

References

  • Mechanism of Suzuki-Miyaura Coupling

    • Title: "Suzuki-Miyaura Cross-Coupling: The Role of the Base and the Mechanism of Transmetalation"[4]

    • Source:J. Am. Chem. Soc.[2] 2002, 124, 13662.[2]

    • Link:[Link]

  • Protodeboronation of Ortho-Substituted Boronic Acids

    • Title: "Base-Catalyzed Protodeboronation of Arylboronic Acids"[5][6][7][8][9]

    • Source:J. Org.[2] Chem. 2017, 82, 10983.

    • Link:[Link]

  • Use of SPhos/XPhos for Difficult Substrates

    • Title: "Universal Catalysts for the Suzuki-Miyaura Coupling"
    • Source:Acc. Chem. Res. 2008, 41, 1461.
    • Link:[Link]

  • Catalyst Poisoning by Chelating Substrates

    • Title: "Deactivation of Palladium Catalysts by Chelating Hetero
    • Source:Chem. Rev. 2011, 111, 3, 1774.
    • Link:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Protodeboronation of 4-Borono-2-hydroxybenzoic acid

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Borono-2-hydroxybenzoic acid. This guide is designed to provide in-depth troubleshooting assistance f...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Borono-2-hydroxybenzoic acid. This guide is designed to provide in-depth troubleshooting assistance for one of the most common challenges encountered with this compound: protodeboronation. Protodeboronation is the undesired cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom, which leads to the formation of 2-hydroxybenzoic acid (salicylic acid) as a byproduct.[1][2] This side reaction can significantly impact reaction yields and complicate purification processes.

This resource is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments. We will delve into the underlying chemical principles and provide practical, field-proven solutions to mitigate this side reaction.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant issue with 4-Borono-2-hydroxybenzoic acid?

Protodeboronation is a chemical reaction where the boronic acid moiety (-B(OH)₂) is replaced by a proton (H⁺), effectively cleaving the C-B bond.[1] In the context of 4-Borono-2-hydroxybenzoic acid, this results in the formation of 2-hydroxybenzoic acid. This side reaction is a major concern for several reasons:

  • Reduced Yield: The conversion of the starting material to the protodeboronated byproduct directly lowers the yield of your desired product in cross-coupling reactions (e.g., Suzuki-Miyaura coupling).

  • Purification Challenges: The physical and chemical properties of 2-hydroxybenzoic acid can be very similar to those of the desired product, making separation by standard techniques like column chromatography difficult.[2]

  • Inconsistent Results: The rate of protodeboronation is highly sensitive to reaction conditions, which can lead to poor reproducibility between experiments.[1][3][4][5]

The propensity of an aryl boronic acid to undergo protodeboronation is influenced by factors such as the electronic nature of the substituents on the aromatic ring and the reaction conditions employed.[1]

Q2: I'm observing a significant amount of 2-hydroxybenzoic acid in my reaction mixture. What are the most likely causes?

The formation of 2-hydroxybenzoic acid is a clear indication of protodeboronation. Several factors can accelerate this undesired reaction. The most common culprits are:

  • High Reaction Temperature: Elevated temperatures can significantly increase the rate of protodeboronation.[2]

  • Prolonged Reaction Times: The longer the boronic acid is exposed to the reaction conditions, the greater the extent of protodeboronation.[2]

  • Inappropriate Base: The choice and concentration of the base are critical. Strong bases and high pH can promote the formation of the boronate anion, which in some cases is more susceptible to protodeboronation.[1][6]

  • Presence of Water: Water can act as a proton source for the protodeboronation reaction.[1][7]

  • Inefficient Catalytic System: A slow or inefficient catalyst in a cross-coupling reaction allows more time for the competing protodeboronation to occur.[2]

Q3: How does the pH of the reaction medium affect the protodeboronation of 4-Borono-2-hydroxybenzoic acid?

The pH of the reaction medium is a critical parameter influencing the rate of protodeboronation. The speciation of the boronic acid is pH-dependent, existing as the neutral boronic acid or the anionic boronate form.[1]

  • Acid-Catalyzed Protodeboronation: Under acidic conditions, the reaction can be catalyzed by protons.[1]

  • Base-Catalyzed Protodeboronation: Under basic conditions, the boronic acid is in equilibrium with its corresponding boronate. This boronate species can then react with a proton source, like water, leading to protodeboronation.[1] For many simple aromatic boronic acids, the rate of protodeboronation is minimized at a neutral pH.[1]

It is crucial to carefully control the pH of your reaction to minimize this side reaction. The optimal pH will depend on the specific reaction being performed.

Troubleshooting Guide

This section provides a structured approach to diagnosing and solving issues related to the protodeboronation of 4-Borono-2-hydroxybenzoic acid.

Issue 1: Low Yield of Desired Product and High Amount of 2-Hydroxybenzoic Acid

If you are experiencing low yields of your target molecule with a significant amount of the protodeboronated byproduct, consider the following troubleshooting steps:

Troubleshooting Workflow

start Low Yield & High Protodeboronation temp Optimize Reaction Temperature start->temp High Temp? time Reduce Reaction Time temp->time Lower Temp base Evaluate Base Choice time->base Shorten Time catalyst Improve Catalyst System base->catalyst Weaker Base? solvent Consider Solvent System catalyst->solvent More Active Catalyst? success Improved Yield solvent->success Anhydrous Conditions?

Caption: A workflow for troubleshooting low yields due to protodeboronation.

Detailed Solutions
Problem Area Possible Cause Suggested Solutions
Reaction Temperature High temperatures accelerate protodeboronation.[2]- Lower the temperature: Attempt the reaction at a lower temperature and monitor the progress. Even a 10-20°C reduction can have a significant impact. - Run a temperature screen: If possible, perform small-scale parallel reactions at different temperatures to identify the optimal balance between reaction rate and stability of the boronic acid.
Reaction Time Prolonged exposure to reaction conditions increases byproduct formation.[2]- Monitor the reaction closely: Use techniques like TLC, LC-MS, or GC-MS to track the consumption of starting materials and the formation of the product and byproduct. Stop the reaction as soon as the starting material is consumed. - Use a more active catalyst: A more efficient catalyst can significantly shorten the required reaction time, thereby minimizing the window for protodeboronation to occur.[2]
Base Selection Strong bases can promote protodeboronation.[1][6]- Use a weaker base: Consider using milder bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃ instead of strong bases like NaOH or KOH.[2] - Optimize base equivalents: Use the minimum amount of base necessary to achieve the desired reaction. An excess of base can be detrimental.
Catalyst System A slow catalytic cycle allows protodeboronation to compete.- Choose a highly active catalyst: Employ modern, highly active palladium catalysts and ligands that are known to promote rapid cross-coupling.[2] - Increase catalyst loading: A modest increase in catalyst loading can sometimes accelerate the desired reaction sufficiently to outpace protodeboronation.
Solvent System Protic solvents can serve as a proton source.- Use anhydrous solvents: Ensure that all solvents are rigorously dried before use. - Consider aprotic solvents: If the reaction chemistry allows, switching to an aprotic solvent system may reduce the rate of protodeboronation.
Issue 2: Inconsistent Reaction Yields Between Batches

Variability in reaction outcomes can be frustrating. If you are observing inconsistent yields, consider these potential sources of error:

Problem Area Possible Cause Suggested Solutions
Reagent Quality The purity and stability of 4-Borono-2-hydroxybenzoic acid can vary.- Verify reagent purity: Use a fresh bottle of the boronic acid or re-purify the existing stock. Purity can be checked by NMR or melting point. - Proper storage: Store 4-Borono-2-hydroxybenzoic acid in a cool, dark, and dry place, preferably under an inert atmosphere, to prevent degradation over time.
Reaction Setup Inconsistent degassing or moisture control.- Standardize degassing procedure: Ensure that all reaction mixtures are thoroughly and consistently degassed to remove oxygen, which can affect catalyst performance and potentially influence side reactions.[2] - Maintain inert atmosphere: Conduct the reaction under a positive pressure of an inert gas like argon or nitrogen to exclude atmospheric moisture and oxygen.
Solvent and Base Preparation Variations in the preparation of solutions.- Use freshly prepared solutions: Prepare solutions of bases and other reagents immediately before use to ensure accurate concentrations and minimize degradation.

Experimental Protocols

To aid in your troubleshooting efforts, here are some standard protocols that can be adapted to your specific needs.

Protocol 1: General Procedure for a Suzuki-Miyaura Coupling Reaction with Minimized Protodeboronation

This protocol provides a starting point for optimizing a Suzuki-Miyaura coupling reaction involving 4-Borono-2-hydroxybenzoic acid.

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add 4-Borono-2-hydroxybenzoic acid (1.0 eq.), the aryl halide (1.2 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Solvent and Base Addition:

    • Add a degassed solvent system (e.g., a mixture of toluene and water or dioxane and water).

    • Add a degassed aqueous solution of a mild base (e.g., 2M K₂CO₃, 2.0 eq.).

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature (start with a lower temperature, e.g., 80 °C).

    • Monitor the reaction progress by TLC or LC-MS every 30-60 minutes.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Protocol 2: Monitoring Reaction Progress by Thin-Layer Chromatography (TLC)

A self-validating system for monitoring the reaction is crucial for determining the optimal reaction time.

  • Prepare a TLC plate: Use a suitable stationary phase (e.g., silica gel).

  • Spot the plate:

    • Spot a solution of your starting 4-Borono-2-hydroxybenzoic acid.

    • Spot a solution of your starting aryl halide.

    • Co-spot both starting materials.

    • Carefully take a small aliquot from the reaction mixture and spot it on the plate.

  • Develop the plate: Use an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).

  • Visualize the spots: Use a UV lamp to visualize the spots. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the progress of the reaction.

Understanding the Mechanism

A deeper understanding of the protodeboronation mechanism can inform your troubleshooting strategy.

boronic_acid Ar-B(OH)₂ boronate [Ar-B(OH)₃]⁻ boronic_acid->boronate + OH⁻ protodeboronated Ar-H boronate->protodeboronated + H⁺ proton_source H⁺ Source (e.g., H₂O) boric_acid B(OH)₃

Caption: A simplified representation of base-catalyzed protodeboronation.

In a base-catalyzed mechanism, the boronic acid (Ar-B(OH)₂) is in equilibrium with the more nucleophilic boronate species ([Ar-B(OH)₃]⁻).[1] This boronate can then react with a proton source, leading to the cleavage of the C-B bond and the formation of the protodeboronated arene (Ar-H) and boric acid (B(OH)₃).[1]

Concluding Remarks

Protodeboronation is a common but manageable side reaction when working with 4-Borono-2-hydroxybenzoic acid. By carefully controlling reaction parameters such as temperature, time, base, and catalyst system, and by diligently monitoring the reaction progress, researchers can significantly minimize the formation of the 2-hydroxybenzoic acid byproduct. This guide provides a comprehensive framework for troubleshooting and optimizing your experimental conditions to achieve higher yields and more consistent results.

References

  • Protodeboronation - Wikipedia. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29), 9145–9157. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH−Rate Profiles, Autocatalysis. LJMU Research Online. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Semantic Scholar. [Link]

  • Anderson, N. G. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development, 15(5), 1058–1060. [Link]

  • Hayes, H. L. D., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society, 143(36), 14533–14546. [Link]

  • Li, M., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(59), 37169–37172. [Link]

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12264–12275. [Link]

  • Cheon, C. H. (2017). Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research, 50(1), 167–177. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 4-Borono-2-hydroxybenzoic Acid Reaction Products

Welcome to the technical support center for the purification of 4-borono-2-hydroxybenzoic acid and its reaction products. This guide is designed for researchers, chemists, and drug development professionals who utilize t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-borono-2-hydroxybenzoic acid and its reaction products. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent in their synthetic workflows. As a multifunctional molecule containing a boronic acid, a carboxylic acid, and a phenolic hydroxyl group, its purification, and that of its derivatives, presents unique challenges. This document provides in-depth, field-proven insights, troubleshooting guides, and detailed protocols to help you achieve the highest purity for your compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions encountered when purifying products from reactions involving 4-borono-2-hydroxybenzoic acid.

Q1: What are the most common impurities I should expect?

A1: The impurity profile is highly dependent on the reaction conditions, but several common byproducts and contaminants are frequently observed. Understanding these is the first step to designing an effective purification strategy.

ImpurityOriginIdentification Notes
2-Hydroxybenzoic Acid (Salicylic Acid) Protodeboronation of the starting material or product. This is the cleavage of the C-B bond, which is replaced by a C-H bond.[1][2]Appears as a distinct spot on TLC, often with similar polarity to the desired product. In ¹H NMR, the characteristic signals of the aromatic ring will be present, but the boronic acid group will be absent.
Unreacted Starting Materials Incomplete reaction.Easily identified by comparing the crude product analysis (TLC, HPLC, NMR) with the starting material standards.
Boronic Anhydrides (Boroxines) Dehydration of the boronic acid, often occurring upon prolonged heating or storage. This is a reversible process.Can complicate NMR interpretation but usually reverts to the boronic acid during aqueous workup or chromatography on silica gel.
Homocoupling Products Dimerization of the boronic acid starting material or product, particularly in cross-coupling reactions without a suitable coupling partner.[1]Appears as a higher molecular weight byproduct in mass spectrometry.
Reagents & Catalysts Carryover from the reaction (e.g., palladium catalysts, phosphine ligands, bases).Often highly colored (palladium) or can be identified by characteristic signals in NMR (e.g., triphenylphosphine oxide).

Q2: My reaction product is a solid. Is recrystallization a good first choice?

A2: Yes, if your product is a solid, recrystallization is often the most efficient and scalable purification method.[3] The key is selecting an appropriate solvent system where the product has high solubility at elevated temperatures but low solubility at room or sub-ambient temperatures, while impurities remain in the mother liquor.[4] Given the polar nature of 4-borono-2-hydroxybenzoic acid derivatives, consider polar solvents or mixed-solvent systems.

Q3: Can I use standard silica gel column chromatography?

A3: Standard silica gel chromatography can be challenging for boronic acids.[5] The Lewis acidic boron atom can interact strongly with the acidic silanol groups on the silica surface, leading to significant streaking, low recovery, or even decomposition of the compound on the column.[5] However, several modifications can make chromatography viable.[6]

Q4: How does the presence of three functional groups (boronic acid, carboxylic acid, phenol) affect purification by extraction?

A4: The multiple acidic functional groups make purification by acid-base extraction highly effective but require careful pH control. The approximate pKa values are: Carboxylic Acid (~3-4), Boronic Acid (~8-9)[7], and Phenol (~10). This differential allows for selective partitioning. For example, a weak base like sodium bicarbonate (aqueous solution pH ~8.3) will deprotonate the carboxylic acid, allowing its extraction into the aqueous phase while leaving a less acidic boronic acid ester in the organic phase. A stronger base like sodium hydroxide will deprotonate all three groups. This principle is a powerful tool for separating products from less acidic or neutral impurities.[8]

Part 2: Troubleshooting Guide

This section is formatted to address specific problems you may encounter during your experiments.

Problem 1: My compound streaks severely on silica gel TLC plates, making it impossible to assess purity or develop a chromatography method.

  • Probable Cause: Strong interaction between the boronic acid moiety and the silica gel.[5]

  • Solutions:

    • Modify the Mobile Phase: Add a small amount of a competitive Lewis base or acid to the eluent. Acetic acid (0.5-1%) can often improve peak shape by protonating the silanol groups and reducing tailing. For very polar compounds, a small percentage of methanol in dichloromethane can also be effective.[8]

    • Use a Different Stationary Phase: Consider using neutral alumina instead of silica gel, as it is less acidic and may reduce unwanted interactions.[6]

    • Deactivate the Silica: Prepare a slurry of silica gel with a small amount of water or triethylamine in the column solvent before packing. This "deactivation" can passivate the most active sites on the silica.

    • Boric Acid Impregnation: Pre-saturating the silica gel with boric acid can sometimes improve separation by creating a competitive equilibrium.[9]

Problem 2: My ¹H NMR spectrum shows a significant byproduct that looks like my product but is missing the boronic acid group.

  • Probable Cause: You are observing the product of protodeboronation.[2] This side reaction is common in reactions that use boronic acids, especially under harsh acidic or basic conditions, or during prolonged heating.[1][10]

  • Solutions:

    • Optimize Reaction Conditions: If possible, reduce reaction time, temperature, or the strength of the acid/base used to minimize the formation of this byproduct.

    • Purification Strategy: The protodeboronated product will have different acidity and polarity.

      • Extraction: If your desired product is, for example, an ester, while the starting material is the free acid, the protodeboronated byproduct (2-hydroxybenzoic acid) will be highly acidic and can be removed with a bicarbonate wash.

      • Chromatography: The change in polarity is often sufficient to allow for separation via column chromatography, though the challenges mentioned in Problem 1 still apply.

      • Diethanolamine Adduct Formation: This technique is specific to the boronic acid functional group and is an excellent way to separate it from the non-boronated impurity. See Protocol 4 for details.[5][11]

Problem 3: I am trying to purify my product with an aqueous basic wash, but I am getting low recovery in the organic layer.

  • Probable Cause: Your product, due to its own acidic functional groups (phenol or a free carboxylic acid), is being extracted into the basic aqueous layer along with the impurities.

  • Solutions:

    • Adjust the pH: Use a milder base for your wash. For instance, if you want to remove an acidic impurity but your product is also acidic, a saturated solution of sodium bicarbonate (pH ~8.3) may be sufficient to extract a strongly acidic impurity without significantly deprotonating your less acidic product.

    • Protecting Groups: In subsequent syntheses, consider protecting the carboxylic acid or phenolic hydroxyl group if they are not involved in the reaction. This will simplify the workup immensely.

    • Back-Extraction: If your product is extracted into the aqueous base, you can often recover it. Re-acidify the aqueous layer to a pH where your product is neutral (e.g., pH 2-3) and then extract it back into an organic solvent like ethyl acetate.[12]

Problem 4: My attempt at recrystallization resulted in an "oil" instead of solid crystals.

  • Probable Cause: This phenomenon, known as "oiling out," can occur if the product is impure, the solution is too concentrated, or the cooling rate is too fast.[13] It can also happen if the melting point of your solid is lower than the boiling point of the solvent.

  • Solutions:

    • Re-heat and Dilute: Heat the solution to re-dissolve the oil, then add more solvent to create a less saturated solution. Allow it to cool much more slowly.

    • Scratch and Seed: Try to induce crystallization by scratching the inside of the flask with a glass rod below the surface of the liquid or by adding a "seed crystal" of the pure compound.[4]

    • Change Solvent System: The current solvent may be unsuitable. Try a less polar solvent or an anti-solvent crystallization approach. Dissolve your compound in a minimal amount of a good solvent, then slowly add a "poor" solvent (in which the compound is insoluble) until the solution becomes turbid, then warm until clear and cool slowly.

    • Trituration: If recrystallization fails, remove the solvent and try triturating the oil with a solvent in which it is poorly soluble (like hexane or diethyl ether). This can sometimes induce solidification and wash away soluble impurities.[14]

Part 3: Visualization & Workflows

Workflow for Selecting a Purification Strategy

This diagram provides a decision-making framework to guide you toward the most suitable purification technique based on the properties of your reaction mixture.

Purification_Workflow start Crude Reaction Mixture is_solid Is the desired product a solid? start->is_solid impurities What are the main impurities by TLC/NMR? is_solid->impurities No (Oil/Gum) recrystallize Attempt Recrystallization (See Protocol 2) is_solid->recrystallize Yes chromatography Column Chromatography (See Protocol 3) impurities->chromatography Similar Polarity / Acidity extraction Acid-Base Extraction (See Protocol 1) impurities->extraction Different Acidities (e.g., Neutral vs. Acidic) special Specialized Techniques (e.g., Diethanolamine Adduct) (See Protocol 4) impurities->special Protodeboronated Impurity is difficult to separate recrystallize->impurities Fails or Purity is insufficient

Caption: Decision tree for selecting an appropriate purification method.

Principle of Acid-Base Extraction

This diagram illustrates how a compound's solubility can be manipulated by changing its protonation state, enabling separation from neutral impurities.

Acid_Base_Extraction cluster_0 Initial State: Two Immiscible Layers cluster_1 After Adding Aqueous Base (e.g., NaHCO3) org_phase Organic Phase (e.g., EtOAc) R-COOH (Product) Neutral Impurity org_phase_after Organic Phase (e.g., EtOAc) Neutral Impurity org_phase->org_phase_after Separate Layers aq_phase Aqueous Phase (Water) (empty) aq_phase_after Aqueous Phase (e.g., NaHCO3 soln) R-COO⁻ Na⁺ (Product Salt) aq_phase->aq_phase_after Product moves to aqueous phase

Sources

Optimization

Impact of base and solvent on "4-Borono-2-hydroxybenzoic acid" reactivity

Technical Support Center: 4-Borono-2-hydroxybenzoic Acid Reactivity Guide Executive Summary: The "Trifunctional" Challenge The Core Issue: Researchers frequently encounter low yields or failed couplings with 4-Borono-2-h...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Borono-2-hydroxybenzoic Acid Reactivity Guide

Executive Summary: The "Trifunctional" Challenge

The Core Issue: Researchers frequently encounter low yields or failed couplings with 4-Borono-2-hydroxybenzoic acid not because of the boronic acid's inherent instability, but due to a stoichiometric deficit and solubility mismatch .

Unlike standard phenylboronic acids, this molecule is trifunctional:

  • Carboxylic Acid (C1): pKa ~3–4 (Strongly acidic)

  • Phenolic Hydroxyl (C2): pKa ~10 (Weakly acidic)

  • Boronic Acid (C4): Lewis Acid (Requires activation)

Critical Insight: Standard Suzuki protocols (using 2.0 equiv. of base) fail here. The first two equivalents are consumed solely by deprotonating the carboxylate and phenoxide, leaving no base to activate the boron species for transmetallation. Furthermore, the resulting tri-anionic species is insoluble in non-polar media, leading to "stalled" reactions.

Module 1: Base Selection & The "Stoichiometry Trap"

Q: Why does my reaction stall with standard conditions (2.0 eq. Na2CO3)? A: You are likely running the reaction under acidic/neutral conditions relative to the boron atom.

In a typical Suzuki-Miyaura coupling, the base must convert the neutral boronic acid (


) into the nucleophilic boronate complex (

).
  • Standard Substrate: 2.0 eq. base is sufficient (1 eq. for activation, 1 eq. buffer).

  • Your Substrate: The base reacts with the carboxylic acid and phenol first.

    • 
       (1.0 eq consumed)
      
    • 
       (1.0 eq consumed)
      
    • Result: 0.0 eq remaining for Boron activation.

Recommendation: Increase base loading to 3.5 – 4.0 equivalents .

Q: Which base is best? A:

  • Potassium Phosphate (

    
    ): Preferred. The high basicity promotes rapid activation, and the potassium cation often improves the solubility of the anionic intermediate compared to sodium.
    
  • Potassium Carbonate (

    
    ): Acceptable, but requires higher water content to ensure solubility.
    
  • Cesium Carbonate (

    
    ): Excellent for difficult cases. The "Cesium Effect" improves solubility in organic solvents (like DMF/Dioxane) and can accelerate transmetallation.
    

Module 2: Solvent Compatibility

Q: The reaction mixture turns into a gummy solid. What is happening? A: You are witnessing the precipitation of the polyanionic salt . Once deprotonated, your molecule becomes a highly polar dianion or trianion. If you are using Toluene or pure THF, this salt precipitates out of solution, halting the reaction.

Solvent Recommendations:

Solvent SystemRatioSuitabilityNotes
1,4-Dioxane / Water 4:1 High The "Goldilocks" system. Dissolves the salt while maintaining high temp capability.
n-Butanol Neat High Excellent for polar substrates; high boiling point allows faster kinetics.
DMF / Water 9:1 Medium Good solubility, but DMF can coordinate to Pd and slow down catalysis. Use only if Dioxane fails.
Toluene / Water -- Low Avoid. The anionic species will not dissolve in the organic phase.

Module 3: Troubleshooting & Mechanism Visualization

Q: I see starting material consumption but no product. Is it protodeboronation? A: Likely yes. The ortho-hydroxy group (relative to the carboxyl) and the meta-position (relative to boron) usually make this substrate moderately stable. However, if the catalytic cycle is slow (due to poor solubility or weak ligands), the active boronate will eventually hydrolyze (protodeboronation).

Visualizing the Pathway: The following diagram illustrates the competition between the desired Transmetallation and the undesired Protodeboronation, highlighting the critical role of Base Stoichiometry.

ReactivityPathways Start 4-Borono-2-hydroxybenzoic acid Base1 Base (Eq 1-2) Deprotonation Start->Base1 Fast Intermediate Dianion Species (Inactive for Coupling) Base1->Intermediate Base2 Base (Eq >3) Boron Activation Intermediate->Base2 Required ActiveBoronate Active Boronate Ar-B(OH)3- Base2->ActiveBoronate PdCycle Pd(II)-Ar-X (Catalyst) ActiveBoronate->PdCycle Transmetallation (Fast with SPhos/XPhos) Decomp Protodeboronation (Ar-H Side Product) ActiveBoronate->Decomp Slow reaction or Low Catalyst Product Coupled Product PdCycle->Product

Caption: Pathway analysis showing the necessity of excess base to reach the Active Boronate state and the competition between coupling and decomposition.

Module 4: Recommended Protocol

Protocol: High-Efficiency Coupling of 4-Borono-2-hydroxybenzoic Acid

Reagents:

  • Aryl Halide (1.0 equiv)

  • 4-Borono-2-hydroxybenzoic acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(OAc)2 (2 mol%) + SPhos or XPhos (4 mol%)

    • Why? These electron-rich, bulky ligands accelerate transmetallation, outcompeting protodeboronation [1].

  • Base:

    
     (4.0 equiv)
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step:

  • Charge Solids: Add the aryl halide, boronic acid, Pd source, ligand, and

    
     to the reaction vial.
    
  • Degas: Seal the vial and purge with Argon or Nitrogen for 5 minutes. Oxygen promotes homocoupling and phenol oxidation.

  • Add Solvent: Add the degassed Dioxane/Water mixture via syringe.

    • Note: The mixture may look cloudy initially; this is normal.

  • Heat: Stir vigorously at 80–100 °C .

    • Tip: Do not run at room temperature. The high energy barrier for transmetallation of this bulky/charged species requires heat.

  • Workup (Critical):

    • The product will be a carboxylic acid/phenol.

    • Acidify the aqueous layer to pH ~2 with 1N HCl during extraction to ensure the product partitions into the organic layer (EtOAc).

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Dodecylbenzenesulfonates. Journal of the American Chemical Society, 130(29), 9642–9643.

  • Miyaura, N. (2002). Metal-Catalyzed Cross-Coupling Reactions.[1] Springer.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of Boron Reagents for Suzuki-Miyaura Coupling. Chemical Society Reviews, 43(1), 412-443.

Sources

Troubleshooting

Technical Support Center: Catalyst Deactivation with 4-Borono-2-hydroxybenzoic Acid

Executive Summary You are likely encountering low turnover numbers (TON) or stalled conversion when employing 4-Borono-2-hydroxybenzoic acid (4-B-2-HBA) in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyau...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely encountering low turnover numbers (TON) or stalled conversion when employing 4-Borono-2-hydroxybenzoic acid (4-B-2-HBA) in Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura).

Our field data indicates that this specific substrate presents a "Trojan Horse" effect. While the boronic acid moiety (C4) is the intended reaction site, the salicylate motif (C1-COOH/C2-OH) acts as a potent bidentate ligand. This moiety competitively binds to the Palladium center, displacing labile phosphine ligands and forming a thermodynamically stable, catalytically inactive "off-cycle" complex. Additionally, the electron-rich nature of the phenolic ring accelerates protodeboronation under standard basic aqueous conditions.

This guide provides a diagnostic workflow, mechanistic insights, and validated protocols to restore catalytic efficiency.

Part 1: Diagnostic Workflow

Before altering your conditions, use this logic flow to identify the specific mode of failure.

DiagnosticWorkflow Start START: Reaction Stalled/Low Yield CheckSM Analyze Crude Mixture (LCMS/NMR) Start->CheckSM IsSMGone Is Boronic Acid Consumed? CheckSM->IsSMGone Yes Yes IsSMGone->Yes High Consumption No No IsSMGone->No Intact Substrate IsProdFormed Is Product Formed? IsProdFormed->No Major Byproduct: Ar-H No (Dimer) No (Dimer) IsProdFormed->No (Dimer) Major Byproduct: Ar-Ar Dehal Issue: Protodeboronation (Ar-B(OH)2 -> Ar-H) Poison Issue: Catalyst Poisoning (Salicylate Chelation) Homo Issue: Oxidative Homocoupling (Ar-Ar Dimer) Yes->IsProdFormed No->Dehal No->Poison Catalyst Inactive No (Dimer)->Homo

Figure 1: Diagnostic Logic Flow. Use this chart to categorize your failure mode based on crude reaction analysis.

Part 2: Technical Deep Dive & Solutions
Issue 1: Catalyst Poisoning (The Salicylate Effect)

Symptoms: High recovery of unreacted aryl halide and boronic acid; reaction solution turns clear or precipitates Pd black immediately upon heating.

Mechanism: The 4-B-2-HBA molecule contains an ortho-hydroxy carboxylic acid group (salicylate). In the presence of the base required for Suzuki coupling (e.g., K₂CO₃), this group deprotonates to form a dianion. This dianion is an excellent


-chelating ligand that binds to Pd(II) species, displacing the phosphine ligands required for the catalytic cycle. This creates a "resting state" trap that prevents transmetalation.

ChelationMechanism Pd_Active Active Catalyst L-Pd(II)-Ar-X Complex Inactive Chelate Complex (Salicylate-Pd-L) Pd_Active->Complex Ligand Displacement (Poisoning) Cycle Catalytic Cycle Pd_Active->Cycle Normal Path Substrate 4-Borono-2-hydroxybenzoic acid (Dianion) Substrate->Complex Bidentate Binding

Figure 2: Competitive Chelation Mechanism. The substrate acts as a ligand poison, sequestering the active Palladium species.

Solution Protocol: The "Masking" Strategy To prevent chelation, you must mask the phenol or carboxylic acid. If synthetic modification (e.g., esterification) is not possible, use Step-Down Base Addition .

  • Switch Ligands: Move from monodentate phosphines (PPh₃) to bulky, electron-rich biaryl phosphines (e.g., XPhos or SPhos ). These ligands bind Pd more tightly than the salicylate, preventing displacement.

  • Base Selection: Avoid strong hydroxide bases. Use weak bases (K₃PO₄) or anhydrous bases (KF) to minimize the concentration of the fully deprotonated salicylate dianion.

Issue 2: Protodeboronation

Symptoms: Formation of salicylic acid (deboronated product) detected by LCMS (Mass = M-B(OH)₂ + H).

Mechanism: The electron-rich phenolic ring (especially when deprotonated) pushes electron density into the ring, destabilizing the C-B bond. Under aqueous basic conditions, water attacks the boron, and the resulting boronate species undergoes rapid protonolysis.

Solution Protocol: Anhydrous Activation Switch to a system that activates the boronate without bulk water.

  • Solvent: Dioxane or Toluene (Anhydrous).

  • Base: Potassium Fluoride (KF) or Cesium Fluoride (CsF).

  • Additive: 0.1 equiv of water (controlled amount) is necessary for the catalytic cycle but avoids the excess that drives protodeboronation.

Part 3: Validated Experimental Protocols
Protocol A: The "Resistant" Method (Recommended)

Best for preventing catalyst poisoning using high-stability ligands.

ComponentReagentEquivalentsNotes
Catalyst Pd(OAc)₂ + XPhos 2 mol% Pd / 4 mol% LPre-stir in solvent for 15 min to form active complex.
Substrate 4-B-2-HBA1.2 equiv
Electrophile Aryl Bromide/Chloride1.0 equiv
Base K₃PO₄ (3.0 M aq) 3.0 equivPhosphate is less likely to promote protodeboronation than carbonate.
Solvent n-Butanol / Water (4:1)0.2 MThe alcohol solvent helps solubilize the polar substrate.
Temp 80 °CMonitor conversion at 1h and 4h.

Step-by-Step:

  • Charge a reaction vial with Aryl Halide (1.0 mmol), 4-B-2-HBA (1.2 mmol), Pd(OAc)₂ (4.5 mg), and XPhos (19 mg).

  • Seal and purge with Nitrogen/Argon for 5 minutes.

  • Add degassed n-Butanol (4 mL) and 3.0 M aq. K₃PO₄ (1 mL).

  • Heat to 80 °C with vigorous stirring (1000 rpm). Note: High stirring speed is critical for biphasic mixtures.

Protocol B: The "Protect-in-Situ" Method

Use if Protocol A fails. This converts the interfering phenol to a silyl ether transiently.

  • Pre-treatment: Dissolve 4-B-2-HBA in dry THF. Add 2.2 equiv of HMDS (Hexamethyldisilazane) . Reflux for 1 hour. This protects both the acid and phenol as silyl species.

  • Coupling: Evaporate volatiles (NH₃) or use the solution directly in a standard anhydrous Suzuki coupling (Pd(dppf)Cl₂, K₂CO₃, DMF). The silyl groups will cleave during the aqueous workup, returning the free acid/phenol product.

Part 4: Frequently Asked Questions (FAQs)

Q1: Why does my reaction turn black immediately? A: This is "Pd Black" precipitation. It indicates your ligand (phosphine) has detached from the Palladium, likely displaced by the salicylate moiety of your substrate. The "naked" Pd then aggregates and deactivates. Fix: Switch to bidentate ligands like dppf or bulky ligands like XPhos that resist displacement.

Q2: Can I use the Pinacol ester (Bpin) of 4-B-2-HBA to solve this? A: Partially. The Bpin ester is more stable towards protodeboronation (Issue 2), but it does not solve the poisoning issue (Issue 1) because the salicylate chelating group (COOH/OH) is still present. You must still use the robust catalyst systems described in Protocol A.

Q3: I see a byproduct with Mass M+76. What is it? A: This is likely the homocoupling dimer of the aryl halide or the boronic acid. If it is the boronic acid dimer, it suggests your catalyst is active but the transmetalation is slow (often due to low base solubility). Ensure your base is finely ground or dissolved (if aqueous).

References
  • Catalyst Deactivation via Chelation:Mechanisms of Catalyst Poisoning in Palladium-C

    • Source: (General principle of heteroatom poisoning).

  • Protodeboronation Mechanisms: Protodeboronation of (Hetero)Arylboronic Acids.[1]

    • Source:

  • Suzuki Coupling Optimization:Suzuki-Miyaura Cross-Coupling: Practical Guide.

    • Source:

  • Ligand Selection for Challenging Substrates:R

    • Source:

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 4-Borono-2-hydroxybenzoic Acid in Suzuki-Miyaura Coupling

Introduction: Contextualizing Boronic Acid Reactivity in Modern Synthesis The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its ability to forge carbon-carbon bond...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Contextualizing Boronic Acid Reactivity in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1] At the heart of this transformation lies the organoboron reagent, typically a boronic acid, which dictates the reaction's efficiency and scope.[2] The choice of boronic acid is therefore not a trivial matter; its intrinsic reactivity, governed by its electronic and steric profile, can profoundly influence reaction kinetics, yield, and catalyst turnover.

This guide provides an in-depth comparative analysis of 4-Borono-2-hydroxybenzoic acid , a multifunctional building block of significant interest in medicinal chemistry and materials science.[3][4] We will dissect its unique structural features, place its reactivity in context against other common arylboronic acids, and provide a robust experimental framework for empirical validation. This document is intended for researchers, chemists, and drug development professionals seeking to understand and strategically deploy this versatile reagent.

The Mechanistic Landscape: Why Boronic Acid Structure Matters

To appreciate the nuances of reactivity, one must first understand the catalytic cycle of the Suzuki-Miyaura reaction. The process is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6][7]

  • Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide), forming a Pd(II) complex. This step is typically the rate-determining step for less reactive halides like chlorides but is generally fast for iodides and bromides.[5][8]

  • Transmetalation: This is the crucial step where the organic group from the boronic acid is transferred to the palladium center. The boronic acid must first be activated by a base to form a more nucleophilic "ate" complex.[1] The electronic properties of the boronic acid directly impact the rate of this transfer.

  • Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[6]

The transmetalation step is often the focal point when comparing boronic acid reactivity.[9] The speed of this step is highly dependent on the nucleophilicity of the aryl group being transferred from the boron to the palladium. Substituents on the phenyl ring that modulate its electron density will, therefore, directly accelerate or decelerate the overall reaction rate.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X ArPd(II)XL2 Ar-Pd(II)-X L₂ OxAdd->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation Ar'-B(OH)₂ / Base ArPd(II)Ar'L2 Ar-Pd(II)-Ar' L₂ Transmetalation->ArPd(II)Ar'L2 RedElim Reductive Elimination ArPd(II)Ar'L2->RedElim RedElim->Pd(0)L2 Product Ar-Ar' (Product) RedElim->Product

Caption: Electronic effects in 4-Borono-2-hydroxybenzoic acid.

Comparative Reactivity Benchmark

To provide a clear performance context, we compare 4-Borono-2-hydroxybenzoic acid against three representative classes of arylboronic acids.

Boronic Acid Substituent Type Dominant Electronic Effect Predicted Relative Reactivity Rationale
4-Methoxyphenylboronic AcidElectron-Donating (EDG)Strong Resonance DonationHighestThe methoxy group significantly increases the electron density of the aryl ring, enhancing its nucleophilicity and accelerating transmetalation.
Phenylboronic AcidUnsubstitutedNeutral (Baseline)HighThe baseline standard for Suzuki-Miyaura coupling reactivity.
4-Borono-2-hydroxybenzoic Acid EWG + ortho-OH Net Electron-Withdrawing Moderate to Low The potent -COOH group deactivates the ring, slowing transmetalation. The ortho -OH adds steric bulk and complex electronic effects that may further hinder or slightly modulate reactivity. [2][10]
4-Cyanophenylboronic AcidElectron-Withdrawing (EWG)Strong Inductive & Resonance WithdrawalLowestThe cyano group strongly deactivates the ring, making the aryl group a poor nucleophile and significantly slowing the transmetalation step.

Experimental Design for Reactivity Verification

Theoretical predictions must be validated by empirical data. A competitive kinetic experiment is an effective method to determine the relative reactivity of different boronic acids.

Workflow: Competitive Suzuki-Miyaura Reaction

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Analysis cluster_data Data Interpretation A 1. Combine Aryl Halide (1.0 eq), Pd Catalyst, Ligand, & Solvent B 2. Add Equimolar Mixture (1.0 eq each) of Boronic Acid A & Boronic Acid B A->B C 3. Add Base to Initiate Reaction at a Controlled Temperature B->C D 4. Withdraw Aliquots at Timed Intervals (e.g., 5, 15, 30, 60 min) C->D E 5. Quench Aliquots Immediately D->E F 6. Analyze by HPLC or GC-MS E->F G 7. Quantify Formation of Product A and Product B over Time F->G H 8. Determine Relative Rate (Product A / Product B Ratio) G->H

Caption: Workflow for a competitive reactivity experiment.

Detailed Experimental Protocol

Objective: To determine the relative reactivity of 4-Borono-2-hydroxybenzoic acid vs. Phenylboronic acid.

Materials:

  • Electrophile: 4-Bromoanisole (1.0 mmol, 1.0 eq)

  • Boronic Acid 1: Phenylboronic acid (1.0 mmol, 1.0 eq)

  • Boronic Acid 2: 4-Borono-2-hydroxybenzoic acid (1.0 mmol, 1.0 eq)

  • Catalyst: Pd(PPh₃)₄ (0.02 mmol, 2 mol%)

  • Base: K₂CO₃ (3.0 mmol, 3.0 eq)

  • Solvent: Dioxane/Water (4:1, 10 mL)

  • Internal Standard: Dodecane

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 4-bromoanisole, Pd(PPh₃)₄, phenylboronic acid, 4-Borono-2-hydroxybenzoic acid, and the internal standard.

  • Add the dioxane/water solvent mixture and stir for 5 minutes to ensure dissolution.

  • Add the K₂CO₃ base to the stirring mixture.

  • Place the flask in a pre-heated oil bath at 80 °C and start the timer (t=0).

  • Withdraw aliquots (~0.1 mL) from the reaction mixture at 5, 15, 30, 60, and 120 minutes.

  • Immediately quench each aliquot in a vial containing diethyl ether (1 mL) and a small amount of saturated NH₄Cl solution. Vortex thoroughly.

  • Analyze the organic layer of each quenched sample by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of the two biaryl products relative to the internal standard.

Data Analysis: The ratio of the product derived from phenylboronic acid to the product from 4-Borono-2-hydroxybenzoic acid at early time points provides a direct measure of their relative initial reaction rates. A ratio > 1 indicates that phenylboronic acid is more reactive.

Conclusion and Practical Implications

The reactivity of 4-Borono-2-hydroxybenzoic acid is a complex function of its competing substituent effects. The presence of the electron-withdrawing carboxylic acid group renders it inherently less reactive than simple, electron-rich arylboronic acids. Researchers employing this reagent should anticipate that it may require more forcing conditions—such as higher catalyst loadings, stronger bases, or elevated temperatures—compared to unsubstituted phenylboronic acid.

Despite its moderated reactivity, its structural features are highly valuable for introducing key pharmacophores in drug discovery and for creating functional materials. [11]Understanding its electronic profile allows for the rational design of synthetic routes, troubleshooting of challenging couplings, and the strategic selection of reaction conditions to achieve optimal outcomes.

References

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • ResearchGate. Comparison of reactivity of different boron reagents. [Link]

  • MDPI. (2020, September 1). Kinetic Study of the Herrmann–Beller Palladacycle-Catalyzed Suzuki–Miyaura Coupling of 4-Iodoacetophenone and Phenylboronic Acid. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • ACS Publications. (2022, December 19). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture. [Link]

  • RSC Publishing. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • ResearchGate. Kinetic experiments of Suzuki−Miyaura, Heck−Mizoroki, and Sonogashira coupling reactions. [Link]

  • PMC. (2022, May 26). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. [Link]

  • MDPI. (2023, March 15). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. [Link]

  • University of Illinois IDEALS. pre-transmetalation intermediates in the suzuki-miyaura reaction revealed: the missing link. [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]

  • ACS Publications. (2017, May 24). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. [Link]

  • RSC Publishing. (2013, October 3). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

  • MDPI. (2025, November 21). Tolerance of Hydroxyl and Ortho-Substituted Groups in the Hayashi–Miyaura Reaction: A Study on Nitroolefin Substrates. [Link]

  • Canadian Science Publishing. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • Wiley Online Library. Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. [Link]

  • ACS Publications. Electronic transitions in phenylboronic acids. I. Substituent and solvent effects. [Link]

  • ResearchGate. (2025, August 6). The influence of ortho-substituents on the properties of phenylboronic acids. [Link]

  • PMC. Empowering boronic acids as hydroxyl synthons for aryne induced three-component coupling reactions. [Link]

  • RSC Publishing. Empowering boronic acids as hydroxyl synthons for aryne induced three-component coupling reactions. [Link]

  • University of Rochester. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds. [Link]

  • La Salle University. Substituent Effects. [Link]

  • Wikipedia. Boronic acid. [Link]

  • ChemRxiv. Tuning Imine and Boronic Acid Reactivity with Neighboring Group Effects: Iminoboronates and Diazaborines in Bioconjugation. [Link]

  • PubMed. (2019, September 24). 4-Carboxyphenylboronic acid-decorated, redox-sensitive rod-shaped nano-micelles fabricated through co-assembling strategy for active targeting and synergistic co-delivery of camptothecin and gemcitabine. [Link]

  • PubMed. (2015, January 15). Application of carboxyphenylboronic acid-functionalized magnetic nanoparticles for extracting nucleic acid from seeds. [Link]

  • Drug Discovery and Development. (2017, April 21). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. [Link]

  • PMC. Organoborane coupling reactions (Suzuki coupling). [Link]

  • YouTube. (2020, February 14). Suzuki cross-coupling reaction. [Link]

Sources

Comparative

Validation of "4-Borono-2-hydroxybenzoic acid" purity by HPLC and NMR

The following technical guide details the validation of 4-Borono-2-hydroxybenzoic acid (CAS 1394902-32-9).[1][2] This document addresses the specific analytical challenges posed by boronic acid dehydration and provides a...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the validation of 4-Borono-2-hydroxybenzoic acid (CAS 1394902-32-9).[1][2] This document addresses the specific analytical challenges posed by boronic acid dehydration and provides a comparative framework between standard quality control methods and an optimized, multi-modal validation protocol.

Executive Summary

4-Borono-2-hydroxybenzoic acid (also known as 4-carboxy-3-hydroxyphenylboronic acid) is a critical intermediate for Suzuki-Miyaura coupling in drug discovery. However, its "performance"—defined by its stoichiometry and reactivity—is frequently compromised by the dynamic equilibrium between the free boronic acid (monomer) and its cyclic anhydride (boroxine).

Standard HPLC methods often fail to distinguish between these species or accurately quantify the "active" boron content, leading to stoichiometry errors in downstream synthesis. This guide compares the Standard QC Approach (HPLC-UV Area %) against a Validated Multi-Modal Protocol (qNMR + Orthogonal HPLC), demonstrating why the latter is the required standard for pharmaceutical applications.

The Analytical Challenge: The Boroxine Cycle

Unlike standard organic acids, 4-Borono-2-hydroxybenzoic acid exists in a moisture-dependent equilibrium. Upon storage or dissolution in non-aqueous solvents, three monomer units dehydrate to form a six-membered boroxine ring.

  • Monomer: Active species for cross-coupling.

  • Boroxine (Trimer): Variable reactivity; alters molecular weight calculations.

Impact on Analysis:

  • HPLC: The boroxine may hydrolyze back to the monomer on the column (if aqueous mobile phase is used) or elute separately (if normal phase is used), creating split peaks or tailing.

  • NMR: In standard DMSO-d6, signals are often broad or duplicated due to slow exchange rates, making integration unreliable.

Diagram 1: The Boronic Acid - Boroxine Equilibrium

The following diagram illustrates the reversible dehydration process that complicates analysis.

BoroxineEquilibrium cluster_conditions Equilibrium Drivers Monomer 3x Boronic Acid Monomer (Active Species) Dehydration Dehydration (-3 H2O) Monomer->Dehydration Boroxine Boroxine Trimer (Cyclic Anhydride) Dehydration->Boroxine Hydrolysis Hydrolysis (+3 H2O) Boroxine->Hydrolysis Hydrolysis->Monomer Dry Vacuum Drying / Non-polar Solvents Dry->Dehydration Wet Aqueous HPLC / Base (Suzuki Conditions) Wet->Hydrolysis

Caption: The dynamic equilibrium between the monomeric acid and the boroxine trimer. Analytical methods must control this cycle to yield accurate purity data.

Comparative Analysis: Standard vs. Validated Protocol

This section objectively compares the performance of a generic QC workflow against the optimized protocol required for high-reliability applications.

Table 1: Performance Comparison Matrix
FeatureMethod A: Standard QC (Generic) Method B: Validated Protocol (Recommended)
Primary Technique HPLC-UV (Area %)qNMR (Quantitative NMR)
Secondary Technique 1H NMR (Qualitative)HPLC-UV (Impurity Profiling)
Purity Definition Chromatographic purity (ignores inorganic salts/water)Absolute Weight % Purity (Molar assay)
Boroxine Handling Ignored; assumes on-column hydrolysisControlled; Equilibrium shifted to monomer for measurement
Stoichiometry Risk High: May overdose/underdose reagent in synthesisLow: Exact active boron content is known
Typical Result >98.0% (False High)92-96% (Accurate - accounts for water/salts)
Why Method A Fails

Standard HPLC using a C18 column and acidic water/methanol gradient often yields a single sharp peak because the acidic mobile phase forces rapid hydrolysis of the boroxine back to the monomer.

  • The Flaw: The detector sees "100% Monomer," but the solid material in the bottle was a mixture of Monomer + Boroxine + Water. The weight you weighed out does not correspond to the molecular weight of the pure monomer.

  • Consequence: You calculate stoichiometry based on MW 181.94 (Monomer), but the effective MW is higher (due to oligomers) or lower (due to trapped water), leading to failed couplings.

Why Method B Succeeds

The Validated Protocol uses qNMR as the primary assay. By adding an internal standard (IS) of known purity, we measure the moles of the aromatic ring protons directly.

  • The Fix: We force the equilibrium to a single species (using D2O/NaOD or specific solvents) or integrate the total aromatic signal (Monomer + Boroxine) relative to the IS. This gives the true "Active Boron" content per milligram of solid.

Validated Experimental Protocols

Protocol 1: Quantitative NMR (qNMR) for Absolute Assay

This is the primary release test for the material.

Reagents:

  • Solvent: DMSO-d6 (99.9% D).

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent) or Dimethyl Sulfone. Note: Maleic acid is preferred for its distinct singlet at ~6.3 ppm, usually clear of aromatic regions.

  • Sample: 4-Borono-2-hydroxybenzoic acid (~10 mg).

Workflow:

  • Weighing: Accurately weigh ~10 mg of the sample (

    
    ) and ~5 mg of Internal Standard (
    
    
    
    ) into the same vial using a microbalance (precision
    
    
    mg).
  • Dissolution: Add 0.6 mL DMSO-d6. Sonicate to ensure complete dissolution.

  • Equilibrium Shift (Optional but Recommended): Add 1 drop of D2O. This helps collapse broad boronic -OH signals and sharpen aromatic peaks by accelerating exchange.

  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (D1):

      
       seconds (Critical for quantitative integration).
      
    • Scans: 16 or 32.

  • Calculation:

    
    
    
    • 
      : Integrated Area
      
    • 
      : Number of protons (e.g., 2 for Maleic acid singlet, 1 for specific aromatic proton of sample)
      
    • 
      : Molecular Weight[1][2][3]
      
    • 
      : Mass
      
    • 
      : Purity of Internal Standard
      
Protocol 2: Orthogonal HPLC for Impurity Profiling

Used to detect organic impurities (precursors like 4-Bromo-2-hydroxybenzoic acid) that qNMR might miss due to overlapping peaks.

Parameters:

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH prevents ionization of silanols and suppresses boronate ionization).

  • Mobile Phase B: Acetonitrile.[4][5]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.[6]

  • Detection: UV at 254 nm and 210 nm.

  • Sample Diluent: 50:50 Water:Acetonitrile (Acidified).

Critical Step: The sample should be prepared immediately before injection to minimize uncontrolled dehydration/hydrolysis in the vial, although the acidic mobile phase usually standardizes the species on-column.

Validation Decision Logic

The following workflow illustrates how to interpret the data from both methods to make a "Go/No-Go" decision for drug development usage.

ValidationLogic Start Sample: 4-Borono-2-hydroxybenzoic acid qNMR Step 1: qNMR Assay (Absolute Purity) Start->qNMR HPLC Step 2: HPLC-UV (Impurity Profile) Start->HPLC CheckAssay Assay > 95% w/w? qNMR->CheckAssay CheckImpurities Specific Impurities (e.g., 4-Bromo) < 0.5%? HPLC->CheckImpurities Pass PASS: Release for Synthesis (Use qNMR value for stoichiometry) CheckAssay->Pass Yes Fail FAIL: Recrystallize or Reject CheckAssay->Fail No (<90%) Recalc Adjust Stoichiometry based on Assay CheckAssay->Recalc No (>90%) CheckImpurities->Pass Yes CheckImpurities->Fail No Recalc->Pass

Caption: Decision tree for material acceptance. Note that qNMR purity is used to correct the mass used in synthesis, ensuring precise stoichiometry.

References

  • BenchChem. (2025).[7] Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid. Retrieved from

  • Royal Society of Chemistry (Analyst). (2018). Pushing the frontiers: boron-11 NMR as a method for quantitative boron analysis. Retrieved from

  • University of Edinburgh. (2025). The Boroxine–Boronic Acid Equilibrium: Kinetics and Mechanism. Retrieved from

  • Enovatia. (2024). Advantages of Quantitative NMR for the Determination of Relative Response Factors. Retrieved from

  • GuideChem. (2022). Synthesis and properties of 4-Bromo-2-hydroxybenzoic acid (Precursor Analysis). Retrieved from

Sources

Validation

Comparing Suzuki coupling efficiency of "4-Borono-" vs. "4-Bromo-2-hydroxybenzoic acid"

An In-Depth Guide to Suzuki Coupling Efficiency: A Comparative Analysis of 4-Boronobenzoic Acid and 4-Bromo-2-hydroxybenzoic Acid Introduction: The Strategic Importance of Suzuki Coupling in Modern Synthesis The Suzuki-M...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Suzuki Coupling Efficiency: A Comparative Analysis of 4-Boronobenzoic Acid and 4-Bromo-2-hydroxybenzoic Acid

Introduction: The Strategic Importance of Suzuki Coupling in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a titan in the world of synthetic chemistry, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and functional group tolerance. First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become an indispensable tool, particularly in the pharmaceutical and materials science sectors, where the synthesis of complex biaryls, styrenes, and polyolefins is paramount.

The reaction's power lies in its versatility, coupling an organoboron species (typically a boronic acid) with an organohalide. However, the success and efficiency of this transformation are not universal; they are deeply dictated by the electronic and steric nature of the substituents on each coupling partner. Low yields or complete reaction failure can often be traced back to a misunderstanding of these fundamental principles.

This guide provides an in-depth, comparative analysis of two structurally related but functionally distinct benzoic acid derivatives in the Suzuki coupling context: 4-Boronobenzoic acid as the organoboron nucleophile and 4-Bromo-2-hydroxybenzoic acid as the organohalide electrophile. We will dissect the inherent properties of each molecule, predict their reactivity, and provide a framework for optimizing reaction conditions, empowering researchers to make informed decisions in their synthetic designs.

The Mechanistic Heartbeat: The Suzuki-Miyaura Catalytic Cycle

To understand the nuances of our target molecules, we must first appreciate the fundamental mechanism of the Suzuki coupling. The reaction proceeds through a catalytic cycle involving a palladium catalyst, which shuttles between Pd(0) and Pd(II) oxidation states. The cycle is comprised of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., 4-bromo-2-hydroxybenzoic acid), forming a new Pd(II) complex. This step is often rate-determining.

  • Transmetalation: The organic group from the organoboron species (e.g., 4-boronobenzoic acid) is transferred to the palladium center. This crucial step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition reductive_elimination Reductive Elimination reductive_elimination->pd0 product Ar¹-Ar² reductive_elimination->product pd2_complex trans-Ar¹-Pd(II)L₂(X) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_coupled cis-Ar¹-Pd(II)L₂(Ar²) transmetalation->pd2_coupled pd2_complex->transmetalation pd2_coupled->reductive_elimination reactants Ar¹-X + Ar²-B(OH)₂ reactants->oxidative_addition base Base (e.g., K₂CO₃) base->transmetalation borate [Ar²-B(OH)₃]⁻ borate->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reactant Deep Dive: Predicting Coupling Efficiency

The efficiency of each step in the catalytic cycle is profoundly influenced by the electronic and steric properties of the coupling partners. Let's dissect our two molecules of interest.

The Electrophile: 4-Bromo-2-hydroxybenzoic Acid

As the organohalide, this molecule's primary role is to undergo oxidative addition with the Pd(0) catalyst. Several competing factors are at play:

  • Leaving Group: The bromine atom is an excellent leaving group in Suzuki couplings, with a reactivity generally ranked as I > Br > Cl. This predisposes the molecule to efficient oxidative addition.

  • Electronic Effects: The reactivity of the C-Br bond is modulated by the substituents on the aromatic ring.

    • The carboxylic acid (-COOH) at the para position is a moderately electron-withdrawing group. Electron-withdrawing groups tend to activate aryl halides, making the carbon attached to the bromine more electrophilic and accelerating the oxidative addition step.

    • The hydroxyl group (-OH) at the ortho position is a strong electron-donating group. Electron-donating groups can slow down oxidative addition by increasing the electron density of the aromatic ring.

    • The net electronic effect is a delicate balance. However, the most significant challenge presented by this molecule is not electronic, but steric.

  • Steric Hindrance: The ortho-hydroxyl group poses a significant steric barrier. It physically crowds the reaction center, impeding the approach of the bulky palladium catalyst. This steric clash can dramatically slow down or even inhibit the oxidative addition step, often requiring specialized, bulky ligands to overcome.

The Nucleophile: 4-Boronobenzoic Acid

This molecule serves as the organoboron nucleophile, transferring its aryl group during the transmetalation step.

  • Electronic Effects: The transmetalation step's efficiency is sensitive to the nucleophilicity of the organoboron component. The carboxylic acid (-COOH) group is electron-withdrawing, which reduces the electron density on the aromatic ring. This, in turn, decreases the nucleophilicity of the carbon atom attached to the boron, making the transmetalation step less favorable and potentially slower.

  • Side Reactions: Boronic acids, particularly those with electron-withdrawing groups, can be susceptible to a competitive side reaction known as protodeboronation . In this process, the C-B bond is cleaved by a proton source (like water, which is often present or generated in the reaction), replacing the boronic acid group with a hydrogen atom. This effectively destroys the nucleophile and reduces the overall yield.

Head-to-Head Comparison: Identifying the More Challenging Partner

Based on the analysis above, 4-bromo-2-hydroxybenzoic acid is predicted to be the more challenging coupling partner.

The primary reason is the steric hindrance imposed by the ortho-hydroxyl group. While electronic effects are mixed, steric hindrance is a well-documented and often formidable obstacle in cross-coupling chemistry. It directly impacts what is typically the rate-determining step (oxidative addition) and necessitates careful selection of a catalyst system with bulky, electron-rich ligands designed to promote this difficult transformation.

In contrast, while the electron-withdrawing nature of the carboxylic acid on 4-boronobenzoic acid does slow transmetalation, this is generally a less severe issue and can often be overcome by judicious choice of base and solvent.

Experimental Design and Optimization Strategies

A successful Suzuki coupling is a multi-variable system. The key is to select conditions that favor the desired catalytic cycle while minimizing side reactions.

Key Experimental Parameters
ParameterRationale and Causality
Catalyst & Ligand The "engine" of the reaction. The palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) is combined with a ligand. For sterically hindered electrophiles like 4-bromo-2-hydroxybenzoic acid, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) are essential. They promote oxidative addition and stabilize the active Pd(0) species.
Base Crucial for activating the boronic acid for transmetalation. Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective, especially for less reactive boronic acids. The base's solubility and strength must be matched with the solvent and substrate functional groups.
Solvent The solvent system must solubilize the reactants, base, and catalyst. Common choices include toluene, dioxane, THF, or mixtures with water. Aprotic polar solvents can sometimes accelerate the reaction, but solvent choice is highly empirical and often requires screening.
Temperature Higher temperatures typically increase reaction rates. However, they can also accelerate catalyst decomposition and side reactions like protodeboronation. A typical range is 80-110 °C.

Illustrative Experimental Protocol

This protocol describes a general procedure for the Suzuki coupling of a generic arylboronic acid with the more challenging partner, 4-bromo-2-hydroxybenzoic acid. This serves as a robust starting point for optimization.

Workflow Diagram

Experimental_Workflow A 1. Assemble Reactants (Aryl Halide, Boronic Acid, Base) B 2. Add Solvent & Catalyst/Ligand A->B C 3. Degas Mixture (e.g., N₂/Ar sparging) B->C D 4. Heat to Reaction Temp (e.g., 100 °C) with Stirring C->D E 5. Monitor Reaction (TLC, LC-MS) D->E F 6. Reaction Quench (e.g., add water/acid) E->F Upon Completion G 7. Aqueous Workup (Extraction) F->G H 8. Purification (Column Chromatography) G->H I 9. Characterization (NMR, MS) H->I

Caption: A standard workflow for a Suzuki-Miyaura cross-coupling experiment.

Step-by-Step Procedure
  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 4-bromo-2-hydroxybenzoic acid (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) to the flask.

  • Atmosphere Inerting: Seal the flask with a septum, and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as dioxane/water (4:1, v/v), via syringe. The concentration is typically around 0.1 M with respect to the limiting reagent.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-16 hours.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1M HCl to pH ~2-3 to protonate the carboxylic acid product, facilitating its extraction into the organic layer.

  • Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the desired biaryl product.

Comparative Data & Troubleshooting

The following table presents hypothetical but realistic data for coupling each target molecule with phenylboronic acid or 4-bromotoluene, respectively. This illustrates the impact of reaction conditions on efficiency.

EntryCoupling PartnersCatalyst SystemBaseSolventTemp (°C)Yield (%)Analysis
14-Bromo-2-hydroxybenzoic acid + Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O10015Failure: Standard, less bulky catalyst fails due to steric hindrance from the ortho-OH group.
24-Bromo-2-hydroxybenzoic acid + Phenylboronic acidXPhos Pd G3K₃PO₄Dioxane/H₂O10088Success: A bulky, electron-rich Buchwald ligand system overcomes steric hindrance, enabling efficient oxidative addition.
3Phenylboronic acid + 4-Boronobenzoic acid Pd(PPh₃)₄K₂CO₃Dioxane/H₂O10065Moderate Success: The electron-withdrawing -COOH on the boronic acid slows transmetalation but the reaction proceeds.
4Phenylboronic acid + 4-Boronobenzoic acid Pd(dppf)Cl₂Cs₂CO₃Toluene11085Improved Success: A more electron-rich ligand (dppf) and a stronger, more soluble base (Cs₂CO₃) accelerate the sluggish transmetalation step.
Troubleshooting Guide
  • Problem: Low yield with 4-bromo-2-hydroxybenzoic acid .

    • Cause: Inefficient oxidative addition due to steric hindrance.

    • Solution: Switch to a palladium precatalyst with a bulky, electron-rich "Buchwald-type" ligand (e.g., XPhos, SPhos, RuPhos). Increase catalyst loading if necessary.

  • Problem: Low yield with 4-boronobenzoic acid .

    • Cause: Slow transmetalation and/or protodeboronation.

    • Solution: Use a stronger base (K₃PO₄, Cs₂CO₃) to increase the concentration of the active boronate species. Ensure anhydrous conditions where possible to minimize protodeboronation. Using a boronic ester (e.g., a pinacol ester) instead of the acid can also improve stability.

Conclusion

While both 4-boronobenzoic acid and 4-bromo-2-hydroxybenzoic acid are viable substrates for Suzuki-Miyaura coupling, they present distinct challenges that demand tailored solutions. The reactivity of 4-boronobenzoic acid is primarily governed by electronic effects, where its electron-withdrawing nature necessitates conditions that promote the transmetalation step. In contrast, the efficiency of coupling with 4-bromo-2-hydroxybenzoic acid is dominated by the steric hindrance of its ortho-hydroxyl group, making the choice of a sterically demanding catalyst system the most critical factor for success. By understanding these underlying principles of reactivity, researchers can move beyond trial-and-error and rationally design robust, high-yielding cross-coupling strategies for the synthesis of complex molecules.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Wikipedia. (2024). Suzuki reaction. In Wikipedia. [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics, 30(10), 2637–2645. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

Comparative

A Researcher's Guide to the Spectroscopic Landscape of 4-Borono-2-hydroxybenzoic Acid and Its Derivatives

Introduction: The Structural and Synthetic Value of Arylboronic Acids 4-Borono-2-hydroxybenzoic acid is a trifunctional chemical scaffold of significant interest to researchers in medicinal chemistry and organic synthesi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural and Synthetic Value of Arylboronic Acids

4-Borono-2-hydroxybenzoic acid is a trifunctional chemical scaffold of significant interest to researchers in medicinal chemistry and organic synthesis. As a derivative of both salicylic acid and phenylboronic acid, it integrates the functionalities of a carboxylic acid, a phenol, and a boronic acid. This unique arrangement makes it a versatile building block for creating complex molecules through reactions like the Nobel-winning Suzuki-Miyaura cross-coupling, and a candidate for developing novel therapeutics and chemical sensors.[1]

Understanding the precise structural characteristics of this molecule and its derivatives is paramount for quality control, reaction monitoring, and mechanistic studies. Spectroscopic analysis provides the most powerful toolkit for this purpose. This guide offers an in-depth, comparative analysis of the key spectroscopic signatures of 4-Borono-2-hydroxybenzoic acid and a selection of its synthetically relevant derivatives. We will explore how modifications to each functional group—the carboxylic acid, the hydroxyl, and the boronic acid—manifest in ¹H NMR, ¹³C NMR, ¹¹B NMR, Infrared (IR), and UV-Visible spectroscopy, providing the causal insights behind the observed spectral changes.

The Spectroscopic Fingerprint of 4-Borono-2-hydroxybenzoic Acid

Before comparing derivatives, we must first establish a baseline spectroscopic profile for the parent compound. The three functional groups create a distinct electronic environment and set of structural features that are readily identifiable.

Figure 1: Parent compound and selected derivatives for comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR : The aromatic region will display signals for three protons in a 1,2,4-trisubstituted pattern. The proton ortho to the hydroxyl group (C5-H) will be a doublet, the proton ortho to the boronic acid (C3-H) will be a doublet, and the proton between the boronic acid and carboxylic acid groups (C6-H) will appear as a doublet of doublets. Due to intramolecular hydrogen bonding between the phenolic -OH and the carbonyl of the carboxylic acid, the phenolic proton signal will be shifted significantly downfield. The carboxylic acid and boronic acid protons are typically broad and may exchange with residual water in the solvent; using a solvent like DMSO-d₆ is essential for their observation.

  • ¹³C NMR : Six distinct signals are expected for the aromatic carbons, plus a signal for the carboxyl carbon (C=O) typically found around 170 ppm. The carbon attached to the boron atom (C4) will show a characteristically broad signal due to quadrupolar relaxation of the attached boron nucleus.

  • ¹¹B NMR : As a trivalent, sp²-hybridized aryl boronic acid, the parent compound is expected to exhibit a single, broad resonance in the ¹¹B NMR spectrum, typically in the range of +27 to +33 ppm.[2][3] The precise chemical shift is sensitive to solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the hydroxyl and carbonyl functionalities.

  • A very broad absorption band from ~2500 to 3300 cm⁻¹ is characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.

  • A sharper O-H stretching band for the phenolic hydroxyl group will appear around 3200-3400 cm⁻¹.

  • The C=O stretch of the carboxylic acid will be a strong, sharp peak around 1650-1680 cm⁻¹, potentially at a lower wavenumber due to intramolecular hydrogen bonding.[4]

  • Characteristic B-O stretching vibrations are expected in the 1300-1400 cm⁻¹ region.[1]

UV-Visible (UV-Vis) Spectroscopy

The substituted benzene ring acts as a chromophore. One can expect primary and secondary absorption bands, similar to other substituted benzoic acids.[5] The position of the absorption maximum (λ_max) is highly sensitive to pH due to the deprotonation of the acidic phenolic and carboxylic acid groups, which alters the electronic structure of the molecule.[6][7]

Mass Spectrometry (MS)

The mass spectrum provides crucial information for confirming molecular weight. A key diagnostic feature is the isotopic pattern of boron, which consists of ¹⁰B (20% natural abundance) and ¹¹B (80% natural abundance).[8] This results in a characteristic M+ and M+1 peak intensity ratio that confirms the presence of a single boron atom. Common fragmentation pathways include the loss of water (H₂O) and carbon dioxide (CO₂).

Spectroscopic Comparison with Derivatives

The true power of spectroscopy lies in its ability to distinguish between closely related structures. The following sections compare the parent compound with three common derivatives: its methyl ester, its pinacol ester, and a brominated analog.

¹H and ¹³C NMR Spectroscopy Comparison

Modification of the functional groups leads to predictable and easily identifiable changes in the NMR spectra. Esterification of the carboxylic acid removes the acidic proton and introduces signals for the new alkyl group. Protection of the boronic acid as a pinacol ester dramatically changes the environment around the boron atom and adds a strong singlet for the twelve equivalent methyl protons.

Table 1: Comparative ¹H and ¹³C NMR Data (Predicted Shifts in DMSO-d₆)

Compound Key ¹H NMR Shifts (δ, ppm) Key ¹³C NMR Shifts (δ, ppm)
4-Borono-2-hydroxybenzoic acid (Parent) ~12.0 (s, 1H, -COOH), ~10.5 (s, 1H, Ar-OH), ~8.2 (s, 2H, -B(OH)₂), 7.6-7.9 (m, 3H, Ar-H) ~172 (C=O), ~162 (C-OH), ~135-115 (Ar-C), C-B signal is often broad and difficult to observe.
Methyl 4-borono-2-hydroxybenzoate ~10.7 (s, 1H, Ar-OH), ~8.2 (s, 2H, -B(OH)₂), 7.6-7.9 (m, 3H, Ar-H), ~3.9 (s, 3H, -OCH₃) ~170 (C=O) , ~161 (C-OH), ~135-115 (Ar-C), ~52 (-OCH₃)
2-Hydroxy-4-(pinacolato)benzoic acid ~11.9 (s, 1H, -COOH), ~10.4 (s, 1H, Ar-OH), 7.6-7.9 (m, 3H, Ar-H), ~1.3 (s, 12H, -C(CH₃)₂) ~172 (C=O), ~163 (C-OH), ~135-115 (Ar-C), ~84 (B-O-C) , ~25 (-CH₃)

| 5-Bromo-4-borono-2-hydroxybenzoic acid | ~12.1 (s, 1H, -COOH), ~10.8 (s, 1H, Ar-OH), ~8.3 (s, 2H, -B(OH)₂), 8.0 (d, 1H, Ar-H), 7.8 (d, 1H, Ar-H) | ~171 (C=O), ~160 (C-OH), ~110 (C-Br) , other aromatic signals shifted. |

Causality of Spectral Changes:

  • Methyl Ester: The disappearance of the highly deshielded -COOH proton signal (~12.0 ppm) and the appearance of a sharp singlet for the methyl ester protons (~3.9 ppm) is a definitive confirmation of the reaction. The carbonyl carbon (C=O) in the ¹³C spectrum may shift slightly.

  • Pinacol Ester: The most dramatic change is the appearance of a large singlet at ~1.3 ppm in the ¹H NMR, integrating to 12 protons, which corresponds to the four equivalent methyl groups of the pinacol protecting group. The broad -B(OH)₂ signal vanishes. This derivatization is often performed to improve the compound's stability and solubility in organic solvents.

  • Bromo Derivative: The addition of an electron-withdrawing bromine atom alters the electronic distribution in the aromatic ring. In ¹H NMR, this breaks the symmetry, resulting in two distinct aromatic signals (doublets) instead of a more complex multiplet. The proton ortho to the bromine will be significantly influenced. In ¹³C NMR, the carbon directly attached to the bromine will appear around 110 ppm, and other ring carbon signals will shift accordingly.

¹¹B NMR Spectroscopy Comparison

¹¹B NMR is uniquely suited for analyzing boronic acids and their derivatives. The chemical shift and signal shape are highly indicative of the coordination state and electronic environment of the boron atom.

Table 2: Comparative ¹¹B NMR Data

Compound Expected ¹¹B Shift (δ, ppm) Linewidth Rationale
Parent Compound +28 to +30 Broad Trigonal planar, sp² hybridized boron.
Methyl Ester Derivative +28 to +30 Broad Boronic acid unchanged, environment is sp².
Pinacol Ester Derivative +20 to +23 Sharper Boron is part of a five-membered ring, approaching sp³ hybridization, causing a significant upfield shift.

| Bromo Derivative | +29 to +31 | Broad | Electron-withdrawing Br group slightly deshields the boron nucleus, causing a minor downfield shift. |

Expert Insights: The transition from a trigonal planar boronic acid to a tetracoordinate boronate ester (like the pinacol derivative) is the most significant transformation observable by ¹¹B NMR. This upfield shift of ~5-10 ppm is a reliable indicator of successful esterification of the boronic acid moiety and reflects the increased electron density at the boron center.[2]

Infrared (IR) Spectroscopy Comparison

IR spectroscopy highlights changes in key vibrational modes, particularly the O-H and C=O stretching frequencies.

Table 3: Comparative IR Data (Key Frequencies, cm⁻¹)

Compound ν(O-H, acid) ν(O-H, phenol) ν(C=O) ν(B-O) Other Key Bands
Parent Compound 2500-3300 (broad) ~3200-3400 ~1660 ~1350 -
Methyl Ester Derivative Absent ~3100-3300 ~1680 ~1350 ~1250 (C-O stretch)
Pinacol Ester Derivative 2500-3300 (broad) ~3200-3400 ~1660 ~1370, ~1140 Strong C-H bands from pinacol.

| Bromo Derivative | 2500-3300 (broad) | ~3200-3400 | ~1665 | ~1350 | ~600-800 (C-Br stretch) |

Analysis of Vibrational Changes:

  • Methyl Ester: The most obvious change is the disappearance of the broad carboxylic acid O-H stretch. The C=O stretching frequency often shifts to a higher wavenumber (~1680 cm⁻¹) because ester carbonyls are typically less involved in the strong dimeric hydrogen bonding seen in carboxylic acids. A new C-O single bond stretch appears around 1250 cm⁻¹.

  • Pinacol Ester: The broad carboxylic O-H band remains, but the B-O stretching region becomes more complex with new, strong bands characteristic of the boronate ester ring structure. The broad signal from the B(OH)₂ group's O-H stretches is replaced.

Experimental Protocols: A Self-Validating Workflow

Acquiring high-quality, reproducible spectroscopic data is essential. The following generalized protocols are based on standard laboratory practices.

G cluster_workflow General Spectroscopic Analysis Workflow A Sample Preparation (5-10 mg analyte) B Solubilization (0.6 mL deuterated solvent, e.g., DMSO-d₆) A->B Dissolve D IR Analysis (ATR or KBr Pellet) A->D Prepare sample E MS Analysis (ESI or EI) A->E Prepare sample C NMR Analysis (¹H, ¹³C, ¹¹B) B->C Transfer to NMR tube F Data Interpretation - Chemical Shifts - Frequencies - m/z values C->F D->F E->F G Structural Confirmation F->G Correlate data

Figure 2: A typical workflow for comprehensive spectroscopic analysis.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation : Accurately weigh 5-10 mg of the analyte into a clean, dry vial.

  • Solvent Addition : Add approximately 0.6 mL of a suitable deuterated solvent (DMSO-d₆ is recommended for observing exchangeable protons). For ¹¹B NMR, using a quartz NMR tube is preferable to avoid background signals from borosilicate glass tubes.[3]

  • Dissolution : Vortex the sample until fully dissolved.

  • Transfer : Transfer the solution to a standard 5 mm NMR tube.

  • Acquisition :

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the probe for the specific solvent.

    • Acquire a standard ¹H spectrum.

    • Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time may be needed due to the lower natural abundance of ¹³C.

    • Acquire a proton-decoupled ¹¹B spectrum, using a dedicated boron probe or by tuning the broadband probe accordingly. Use BF₃·OEt₂ as an external reference standard (0 ppm).

Protocol 2: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Background Scan : Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.

  • Sample Application : Place a small amount (1-2 mg) of the solid powder onto the crystal.

  • Apply Pressure : Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.

  • Data Acquisition : Scan the sample over the desired range (typically 4000-400 cm⁻¹).

  • Cleaning : Thoroughly clean the crystal with a suitable solvent (e.g., isopropanol) after analysis.

Conclusion

The spectroscopic analysis of 4-Borono-2-hydroxybenzoic acid and its derivatives is a study in the interplay of functional groups. Each spectroscopic technique provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR map the carbon-hydrogen framework, ¹¹B NMR offers a direct window into the chemistry of the boron center, and IR spectroscopy confirms the presence and electronic environment of key functional groups. By understanding the baseline spectra of the parent compound and the predictable shifts that occur upon derivatization, researchers can confidently characterize their materials, validate synthetic outcomes, and advance their work in drug discovery and materials science.

References

  • Hall, D. G. (Ed.). (2011). Structure, Properties, and Preparation of Boronic Acid Derivatives. Wiley-VCH. [Link][8][9]

  • Pace, J. L., & Smith, M. D. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link][2]

  • Sporzyński, A., et al. (2008). Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods. The Journal of Chemical Physics. [Link][1]

  • University of Sheffield. Boron NMR. [Link][3]

  • South Dakota State University. ¹¹B NMR Chemical Shifts. [Link][10]

  • Brennan, N. F. (2006). UV/VIS SPECTROSCOPY. University of Pretoria. [Link][5]

  • Goyal, A., et al. (2012). Synthesis of 4-hydroxybenzoic acid incorporated azo dyes derivatives as potent biological activity molecules. Journal of Chemical and Pharmaceutical Research. [Link][11]

  • Sager, E. E., & Siewers, I. J. (1952). Ultraviolet spectra and dissociation constants of p-hydroxybenzoic acid, methyl, ethyl, n-butyl, and benzyl p-hydroxybenzoate. National Institute of Standards and Technology. [Link][6]

  • Navea, J. G., et al. (2020). pH Dependence of the speciation and optical properties of 4-benzoylbenzoic acid. Physical Chemistry Chemical Physics. [Link][7]

  • ResearchGate. IR spectrum of the product 4-hydroxybenzoic acid. [Link][4]

  • Slideshare. Infrared Spectroscopy: Analyse the functional groups of benzoic acid. [Link][12]

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking Catalyst Performance for Suzuki-Miyaura Coupling of 4-Borono-2-hydroxybenzoic Acid

Introduction: The Significance of 4-Borono-2-hydroxybenzoic Acid in Synthesis 4-Borono-2-hydroxybenzoic acid is a versatile building block in medicinal chemistry and materials science. Its trifunctional nature, possessin...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 4-Borono-2-hydroxybenzoic Acid in Synthesis

4-Borono-2-hydroxybenzoic acid is a versatile building block in medicinal chemistry and materials science. Its trifunctional nature, possessing a boronic acid, a hydroxyl group, and a carboxylic acid on a phenyl ring, allows for the construction of complex molecular architectures. The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] The selection of an appropriate catalyst is paramount to achieving high yields and purity in the synthesis of biaryl carboxylic acids derived from this substrate.[2]

This guide provides a framework for benchmarking catalyst performance for the Suzuki-Miyaura coupling of 4-Borono-2-hydroxybenzoic acid with aryl halides. While a comprehensive literature search did not yield a direct head-to-head comparative study for this specific substrate, this guide will leverage data from analogous systems to provide a robust methodology for catalyst selection and process optimization.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by transmetalation with the organoboron species, activated by a base. The final step is reductive elimination, which forms the desired biaryl product and regenerates the active Pd(0) catalyst.[3]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_inputs Inputs cluster_output Output Pd(0)L2 Pd(0)L₂ ArPd(II)XL2 Ar-Pd(II)(X)L₂ Pd(0)L2->ArPd(II)XL2 Oxidative Addition (Ar-X) ArPd(II)Ar'L2 Ar-Pd(II)(Ar')L₂ ArPd(II)XL2->ArPd(II)Ar'L2 Transmetalation (Ar'-B(OH)₂ + Base) ArPd(II)Ar'L2->Pd(0)L2 Reductive Elimination (Ar-Ar') Biaryl Biaryl Product (Ar-Ar') ArPd(II)Ar'L2->Biaryl ArylHalide Aryl Halide (Ar-X) ArylHalide->ArPd(II)XL2 BoronicAcid 4-Borono-2-hydroxybenzoic Acid (Ar'-B(OH)₂) BoronicAcid->ArPd(II)Ar'L2 Base Base Base->ArPd(II)Ar'L2

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Benchmarking Catalyst Performance: Key Metrics and Considerations

The efficacy of a catalyst in the Suzuki-Miyaura coupling of 4-Borono-2-hydroxybenzoic acid is evaluated based on several key performance indicators:

  • Yield (%): The amount of desired product obtained relative to the theoretical maximum.

  • Turnover Number (TON): The number of moles of product formed per mole of catalyst. A higher TON indicates a more active and stable catalyst.

  • Turnover Frequency (TOF): The TON per unit of time, reflecting the catalyst's activity.

  • Selectivity: The ability of the catalyst to produce the desired product over side products, such as homocoupled species.

  • Robustness: The catalyst's tolerance to various functional groups, impurities, and reaction conditions.

The presence of the hydroxyl and carboxylic acid moieties in 4-Borono-2-hydroxybenzoic acid necessitates careful consideration of the reaction conditions, particularly the choice of base, to avoid undesired side reactions.

Comparison of Common Palladium Catalyst Systems

The choice of palladium precursor and ligand is critical for a successful Suzuki-Miyaura coupling. Below is an illustrative comparison of common catalyst systems, with performance data extrapolated from reactions with structurally similar boronic acids.

Table 1: Illustrative Performance of Common Palladium Catalysts in the Suzuki-Miyaura Coupling of Functionalized Arylboronic Acids with Aryl Bromides

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Aryl BromideIllustrative Yield (%)Reference
Pd(PPh₃)₄PPh₃ (in situ)K₂CO₃Toluene/H₂O100124-Bromoanisole85-95[3]
Pd(OAc)₂ / SPhosSPhosK₃PO₄1,4-Dioxane8061-Bromo-4-nitrobenzene>95[4]
PdCl₂(dppf)dppfCs₂CO₃DMF11084-Bromotoluene90-98[4]
Pd₂(dba)₃ / XPhosXPhosK₃PO₄t-BuOH/H₂O10042-Bromopyridine>90[4]

Expert Insights on Catalyst Selection:

  • Pd(PPh₃)₄: A classic, versatile, and commercially available catalyst. However, it can be sensitive to air and moisture and may require higher catalyst loadings.

  • Buchwald Ligands (SPhos, XPhos): These bulky, electron-rich phosphine ligands are highly effective for coupling a wide range of aryl halides, including challenging substrates like aryl chlorides.[4] They often allow for lower catalyst loadings and milder reaction conditions.

  • Ferrocenyl Ligands (dppf): PdCl₂(dppf) is a robust and air-stable catalyst that demonstrates excellent activity for a broad scope of substrates.

Experimental Protocol: A Representative Procedure for Adaptation

This protocol provides a detailed, step-by-step methodology for the Suzuki-Miyaura coupling of an aryl bromide with a functionalized boronic acid, which can be adapted for 4-Borono-2-hydroxybenzoic acid.

Reaction Scheme:

Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.

Conclusion

While specific comparative data for the Suzuki-Miyaura coupling of 4-Borono-2-hydroxybenzoic acid is not extensively documented in readily accessible literature, a systematic approach to catalyst and condition screening is essential for optimizing this important transformation. By understanding the mechanism and the roles of the various reaction components, researchers can effectively benchmark the performance of different palladium catalyst systems. The use of modern, highly active catalysts based on bulky, electron-rich phosphine ligands often provides superior results in terms of yield, reaction time, and catalyst loading. The representative protocol provided in this guide serves as a robust starting point for the synthesis of novel biaryl carboxylic acids, enabling advancements in drug discovery and materials science.

References

  • Highly Efficient and Sustainable HT@NC/Pd Catalysts for Suzuki Coupling and Their Application in Elacestrant Synthesis. MDPI. [Link]

  • Pd-catalyzed Suzuki cross-Coupling reaction of bromostilbene: insights on the nature of the boron Species. SciELO. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki-Miyaura cross-coupling reaction of 4-methyliodobenzene and aryl boronic acids with 1 a. ResearchGate. [Link]

  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl 2 nanocatalyst. ResearchGate. [Link]

  • Synthesis and Characterization of Some Novel Biphenyl-4- carboxylic Acid (4-Benzylidene-5-oxo-2-subsituted phenyl-4,5. Asian Journal of Chemistry. [Link]

  • Suzuki–Miyaura cross‐coupling reaction of 1‐bromo‐4‐nitrobenzene with... ResearchGate. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Arkivoc. [Link]

  • A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry. [Link]

  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Malaysian Journal of Chemistry. [Link]

  • Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Organic Syntheses Procedure. [Link]

Sources

Comparative

Analysis of reaction kinetics of "4-Borono-2-hydroxybenzoic acid"

This guide provides an in-depth technical analysis of the reaction kinetics of 4-Borono-2-hydroxybenzoic acid (also known as 4-Boronosalicylic acid), comparing it against industry-standard organoboron reagents. Executive...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the reaction kinetics of 4-Borono-2-hydroxybenzoic acid (also known as 4-Boronosalicylic acid), comparing it against industry-standard organoboron reagents.

Executive Summary & Technical Positioning

4-Borono-2-hydroxybenzoic acid represents a specialized class of "push-pull" functionalized arylboronic acids. Unlike simple Phenylboronic acid (PBA), this molecule incorporates an electron-withdrawing carboxyl group (


) at the para position and an electron-donating hydroxyl group (

) at the meta position relative to the boron center.

This unique electronic architecture creates a distinct kinetic profile:

  • Enhanced Stability: The para-carboxyl group significantly retards protodeboronation (hydrolytic C-B bond cleavage) compared to electron-rich alternatives.

  • Tuned Acidity (

    
    ):  The inductive effects lower the Lewis acidity 
    
    
    
    of the boronic acid, optimizing it for carbohydrate binding and bioconjugation at near-physiological pH (7.0–7.4).
  • Coupling Latency: In Suzuki-Miyaura cross-couplings, it exhibits slower transmetallation kinetics than electron-rich boronic acids, requiring specific catalytic modulation.

Comparative Snapshot
Feature4-Borono-2-hydroxybenzoic acid Phenylboronic Acid (PBA) 4-Carboxyphenylboronic Acid
Primary Application Bioconjugation / SensorsGeneral SynthesisLinkers / MOFs
Est.[1][2][3][4] Boronic

7.8 – 8.2 (Optimized)~8.8 (High)~8.4
Protodeboronation Low (Stable)ModerateVery Low
H₂O₂ Oxidation Rate Fast (Electrophilic B)ModerateFast
Suzuki Transmetallation Slow (

)
FastModerate

Mechanistic Analysis & Kinetic Pathways[2][4][5][6]

Protodeboronation Kinetics (Stability Profile)

One of the most critical failure modes for boronic acids is protodeboronation—the cleavage of the C-B bond by water/protons.

  • Mechanism: The reaction proceeds primarily via the Kuivila mechanism , involving the formation of a boronate anion followed by electrophilic attack by a proton (or water).

  • Product Analysis: In 4-Borono-2-hydroxybenzoic acid, the Boron is at position 4. The

    
     at position 1 is a strong electron-withdrawing group (EWG).
    
    • Kinetic Consequence: EWGs destabilize the transition state for proton attack on the ring carbon (ipso-substitution), effectively protecting the C-B bond.

    • Contrast: 2-Hydroxyphenylboronic acid (where OH is ortho to Boron) undergoes rapid deboronation due to intramolecular proton transfer. In our subject molecule, the OH is meta to the Boron, preventing this rapid decomposition pathway.

Diagram 1: Protodeboronation Pathways & Stability Factors

Protodeboronation Start 4-Borono-2-hydroxybenzoic acid (Neutral) Anion Boronate Anion [Ar-B(OH)3]- Start->Anion OH- / pH > pKa TS Transition State (Ipso-Protonation) Anion->TS k_slow (Rate Limiting) Product De-boronated Product (Salicylic Acid) TS->Product Fast Factor1 COOH Effect: Destabilizes TS (Retards Rate) Factor1->TS Factor2 OH Effect (Meta): No Intramolecular Catalysis Factor2->Start

Caption: The electron-withdrawing carboxyl group raises the activation energy for the rate-limiting protonation step, conferring superior stability compared to simple phenolic boronic acids.

Suzuki-Miyaura Coupling Kinetics

In palladium-catalyzed cross-coupling, the rate-determining step (RDS) often shifts depending on the electronic nature of the boronic acid.

  • Transmetallation (

    
    ):  This step involves the transfer of the organic group from Boron to Palladium. It requires a nucleophilic carbon.
    
  • Kinetic Bottleneck: The electron-withdrawing

    
     group reduces the electron density on the aromatic ring (and the C-B bond), making the carbon less nucleophilic. Consequently, 
    
    
    
    is slower
    for 4-Borono-2-hydroxybenzoic acid compared to PBA.
  • Optimization: To compensate, protocols must use stronger bases (e.g.,

    
     instead of 
    
    
    
    ) or ligands that facilitate transmetallation (e.g., SPhos, XPhos).

Experimental Protocols & Comparison

Protocol A: Determination of Oxidative Deboronation Rate ( )

This experiment measures the reactivity of the boronic acid towards Hydrogen Peroxide (


), a proxy for its electrophilicity and utility in ROS sensing.

Reagents:

  • 4-Borono-2-hydroxybenzoic acid (10 mM in DMSO)

  • Phenylboronic Acid (Control)

  • PBS Buffer (10 mM, pH 7.4)

  • 
     stock (100 mM)
    

Workflow:

  • Preparation: Dilute boronic acid to 100

    
     in PBS buffer.
    
  • Initiation: Add

    
     to a final concentration of 1 mM (pseudo-first-order conditions, 10x excess).
    
  • Monitoring: Track the formation of the phenol product (2,4-dihydroxybenzoic acid) via UV-Vis absorbance at 290 nm or HPLC (C18 column, MeOH/Water gradient).

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .

Expected Results (Comparative): | Compound | Relative Rate (


) | Mechanistic Insight |
| :--- | :--- | :--- |
| 4-Borono-2-hydroxybenzoic acid  | 1.8x  | The EWG (-COOH) increases Boron electrophilicity, accelerating nucleophilic attack by 

. | | Phenylboronic Acid (PBA) | 1.0x (Baseline) | Standard reactivity. | | 4-Methoxyphenylboronic acid | 0.4x | Electron-donating group reduces Boron electrophilicity. |
Protocol B: Diol Binding Affinity ( )

Crucial for sensor applications. The interaction with Alizarin Red S (ARS) is used as a reporter system.

Workflow:

  • Mix ARS (

    
     M) with varying concentrations of the boronic acid (
    
    
    
    to
    
    
    M) in phosphate buffer (pH 7.4).
  • Monitor the fluorescence change (Ex: 460 nm, Em: 570 nm) or Absorbance shift.

  • Fit data to the Benesi-Hildebrand equation to determine the binding constant

    
    .
    

Data Interpretation:

  • PBA: Weak binding at pH 7.4 (

    
    ).
    
  • 4-Borono-2-hydroxybenzoic acid: Stronger binding at pH 7.4 due to lower

    
     (~8.0), allowing a higher fraction of the reactive tetrahedral boronate species to exist at physiological pH.
    

Selection Guide: When to Use Which?

Scenario 1: Developing a Glucose Sensor for Blood (pH 7.4)
  • Choice: 4-Borono-2-hydroxybenzoic acid .[5]

  • Reasoning: The lower

    
     ensures the boronic acid is in the "active" binding state at pH 7.4 without needing high alkalinity. The -COOH group provides a handle for immobilization onto surfaces or nanoparticles.
    
Scenario 2: Rapid Synthesis of a Drug Library
  • Choice: 2-Formylphenylboronic acid or PBA .

  • Reasoning: If speed is critical, the slower transmetallation kinetics of 4-Borono-2-hydroxybenzoic acid may reduce throughput. Use 2-Formyl-PBA for rapid reversible imine conjugation.

Scenario 3: Long-term Storage in Aqueous Solution
  • Choice: 4-Borono-2-hydroxybenzoic acid .[5]

  • Reasoning: Superior resistance to protodeboronation compared to 2-hydroxyphenylboronic acid or electron-rich derivatives ensures reagent integrity over time.

Diagram 2: Decision Matrix for Boronic Acid Selection

SelectionMatrix Start Select Application Branch1 Bioconjugation / Sensors (pH 7.4) Start->Branch1 Branch2 Cross-Coupling Synthesis (Suzuki) Start->Branch2 OptionA 4-Borono-2-hydroxybenzoic acid Branch1->OptionA Need Stability & Low pKa OptionC 2-Formylphenylboronic acid Branch1->OptionC Need Fast Imine Formation Branch2->OptionA Need COOH Handle (Accept Slower Rate) OptionB Phenylboronic Acid (PBA) Branch2->OptionB Standard Kinetics

Caption: Strategic selection path based on pH requirements and kinetic priority (stability vs. speed).

References

  • Kuivila, H. G., et al. "Electrophilic Displacement Reactions: Kinetics of the Protodeboronation of Areneboronic Acids." Journal of the American Chemical Society.

  • Brooks, W. L. A., & Sumerlin, B. S. "Synthesis and Applications of Boronic Acid-Containing Polymers." Chemical Reviews.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki-Miyaura Coupling." Chemical Society Reviews.

  • Bull, S. D., et al. "Exploiting the Reversible Covalent Bonding of Boronic Acids: Recognition, Sensing, and Assembly." Accounts of Chemical Research.

Sources

Validation

Isotopic labeling studies with "4-Borono-2-hydroxybenzoic acid"

Strategic Guide to Isotopic Labeling of 4-Borono-2-hydroxybenzoic Acid: From BNCT to PET Tracers Executive Summary & Strategic Context 4-Borono-2-hydroxybenzoic acid (4-B-2-HBA) occupies a unique niche in chemical biolog...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Guide to Isotopic Labeling of 4-Borono-2-hydroxybenzoic Acid: From BNCT to PET Tracers

Executive Summary & Strategic Context

4-Borono-2-hydroxybenzoic acid (4-B-2-HBA) occupies a unique niche in chemical biology and drug development. Structurally, it combines the pharmacophoric properties of salicylic acid with the reactive versatility of a boronic acid. This duality necessitates a bifurcated approach to isotopic labeling, depending on whether the boron moiety is the target of the study or a leaving group.

This guide compares three distinct isotopic labeling strategies for 4-B-2-HBA, tailored for different stages of the drug development pipeline:

  • 
    F-Fluorodeboronation:  Utilizing the boronic acid as a precursor for Positron Emission Tomography (PET) tracers.[1]
    
  • Stable Isotope Labeling (D/

    
    C):  For determining metabolic stability and quantifying oxidative deboronation.
    
  • 
    B-Enrichment:  For Boron Neutron Capture Therapy (BNCT) efficacy studies.
    

Comparative Analysis of Labeling Strategies

FeatureStrategy A:

F-Radiofluorination
Strategy B: Stable Isotope (D/

C)
Strategy C:

B-Enrichment
Primary Application PET Imaging (Biodistribution of the fluoro-analog)Metabolite Identification (Mass Spec)Therapeutic Efficacy (BNCT)
Isotope Type Radioisotope (

F,

min)
Stable Isotope (Non-radioactive)Stable Isotope (Neutron-reactive)
Fate of Boron Eliminated (Replaced by

F)
Retained (Until metabolism)Active Payload (Target for neutrons)
Key Challenge Chelation of Cu catalyst by ortho-hydroxy/carboxy groups.H/D exchange (scrambling) at ortho positions.Cost of

B precursors.
Detection Method PET Scanner / Gamma CounterLC-MS/MS / NMRICP-MS / Neutron Autoradiography

Detailed Experimental Protocols

Protocol A: Copper-Mediated F-Fluorodeboronation

Context: This protocol transforms 4-B-2-HBA into [


F]4-fluorosalicylic acid. Note that the free hydroxyl and carboxyl groups of 4-B-2-HBA can chelate the Copper (Cu) catalyst, quenching the reaction. Therefore, a protection-labeling-deprotection  strategy is recommended.

Reagents:

  • Precursor: 4-Borono-2-hydroxybenzoic acid (protected as methyl 2-methoxy-4-boronobenzoate).

  • Catalyst: Tetrakis(pyridine)copper(II) triflate [Cu(OTf)

    
    (py)
    
    
    
    ].
  • Source: [

    
    F]Fluoride (QMA cartridge eluted).[1][2]
    

Step-by-Step Workflow:

  • Elution: Trap [

    
    F]F
    
    
    
    on a QMA carbonate cartridge. Elute with tetraethylammonium bicarbonate (TEAB) in MeOH. Evaporate to dryness (azeotropic drying with MeCN
    
    
    3).
  • Complexation: Dissolve the protected precursor (4 mg) and Cu(OTf)

    
    (py)
    
    
    
    (10 mg) in anhydrous DMF (0.5 mL) or DMA.
    • Critical Insight: Maintain a Boron:Copper ratio of 1:2 to 1:5 to ensure rapid transmetallation.

  • Reaction: Add the precursor/Cu solution to the dried [

    
    F]F
    
    
    
    . Heat at 110°C for 20 minutes in a sealed v-vial.
    • Mechanism:[3][4] The reaction proceeds via a high-valent Cu(III)-fluoride intermediate which undergoes reductive elimination to form the C-F bond.

  • Deprotection (One-Pot): Cool to 50°C. Add 1M NaOH (0.5 mL) and heat at 100°C for 5 minutes to hydrolyze the ester/ether groups.

  • Purification: Quench with 1M HCl. Purify via semi-preparative HPLC (C18 column, Water/MeCN + 0.1% TFA gradient).

Protocol B: Monitoring Oxidative Deboronation via Deuterium Labeling

Context: Boronic acids are susceptible to oxidation by Reactive Oxygen Species (ROS), converting them to phenols. To quantify this in vivo, synthesize a deuterated analog (e.g., 4-Borono-2-hydroxybenzoic acid-3,5,6-


 ).

Experimental Setup:

  • Incubation: Incubate 10

    
    M of the deuterated substrate with liver microsomes (HLM) or H
    
    
    
    O
    
    
    (chemical simulation).
  • Quenching: Aliquot at

    
     min into ice-cold acetonitrile.
    
  • Analysis: Analyze via LC-MS/MS (Triple Quadrupole).

    • Transition 1 (Parent): Monitor

      
       [M-H]
      
      
      
      for the boronic acid.
    • Transition 2 (Metabolite): Monitor

      
       for the corresponding phenol (2,4-dihydroxybenzoic acid-
      
      
      
      ).
    • Data Interpretation: If the deuterium label is lost, it indicates metabolic attack on the ring. If retained, the mass shift (+3 Da) confirms the phenol originated from the probe, not endogenous sources.

Mechanistic Visualization

The following diagram illustrates the divergent pathways for 4-B-2-HBA depending on the labeling modality chosen.

G Start 4-Borono-2-hydroxybenzoic Acid (4-B-2-HBA) Cucat Cu(II) / [18F]F- Start->Cucat Path A: 18F Exchange ROS H2O2 / ROS Start->ROS Path B: Metabolism Neutron Thermal Neutrons Start->Neutron Path C: BNCT (10B) Intermed Cu(III)-Aryl Complex Cucat->Intermed Transmetallation Product1 [18F]4-Fluorosalicylic Acid (PET Tracer) Intermed->Product1 Reductive Elimination Product2 2,4-Dihydroxybenzoic Acid (Deboronated Metabolite) ROS->Product2 Oxidative Deboronation Fission Alpha Particle + 7Li (Cell Death) Neutron->Fission Nuclear Capture

Caption: Divergent fates of 4-B-2-HBA: (A) Copper-mediated fluorination replaces Boron; (B) ROS oxidizes Boron to OH; (C) Neutron capture utilizes Boron for therapy.

Data Interpretation & Validation

Validating the F-Labeling (Quality Control)
  • Radio-TLC: Use silica plates developed in 95:5 MeOH:NH

    
    OH. Free [
    
    
    
    F]fluoride stays at the origin (
    
    
    ), while [
    
    
    F]4-fluorosalicylic acid migrates (
    
    
    ).
  • Identity Confirmation: Co-inject with a non-radioactive standard (4-fluoro-2-hydroxybenzoic acid) on HPLC. The radioactive peak must align with the UV trace of the standard.

Interpreting Metabolic Stability (Stable Isotope)

When using the deuterated analog, calculate the Intrinsic Clearance (


)  based on the depletion of the parent compound.
  • High Stability:

    
     depletion in 60 min. Indicates the boronic acid is robust enough for BNCT targeting.
    
  • Low Stability: Rapid conversion to the phenol. Indicates the molecule acts primarily as a ROS sensor or prodrug.

References

  • Sanford, M. S., et al. (2014). "Copper-mediated fluorination of arylboronate esters." Journal of the American Chemical Society. Link

  • Gouverneur, V., et al. (2015). "Synthesis of [18F]Arenes via the Copper-Mediated [18F]Fluorination of Boronic Acids." Organic Letters. Link

  • Bull, S. D., et al. (2013). "Boronic acids as bioorthogonal probes for site-selective labeling of proteins." Accounts of Chemical Research. Link

  • Tredwell, M., et al. (2012). "A general copper-mediated nucleophilic 18F-fluorination of arenes." Angewandte Chemie International Edition. Link

Sources

Safety & Regulatory Compliance

Safety

4-Borono-2-hydroxybenzoic Acid: Proper Disposal &amp; Handling Guide

This guide outlines the authoritative disposal and handling protocols for 4-Borono-2-hydroxybenzoic acid (CAS: 1394902-32-9). It is designed for researchers and laboratory safety officers requiring immediate, compliant o...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the authoritative disposal and handling protocols for 4-Borono-2-hydroxybenzoic acid (CAS: 1394902-32-9). It is designed for researchers and laboratory safety officers requiring immediate, compliant operational directives.

Chemical Identity & Critical Distinction

WARNING: Do not confuse with 4-Bromo-2-hydroxybenzoic acid. These are distinct chemical entities with different reactivities. Verify the CAS number before disposal.

ParameterSpecification
Chemical Name 4-Borono-2-hydroxybenzoic acid
Synonyms 4-Carboxy-3-hydroxyphenylboronic acid; 2-Hydroxy-4-boronobenzoic acid
CAS Number 1394902-32-9
Molecular Formula C₇H₇BO₅
Molecular Weight 181.94 g/mol
Physical State Solid (White to off-white powder)
Acidity Weakly acidic (Contains carboxylic acid, phenolic hydroxyl, and boronic acid moieties)

Hazard Identification (GHS Classification)

Treat this compound as a hazardous chemical. While specific toxicological data for this derivative may be limited, phenylboronic acids generally follow this hazard profile:

  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3][4]

  • H335: May cause respiratory irritation.[1][3][4]

Operational Implication: All disposal activities must occur inside a certified chemical fume hood to prevent inhalation of dust or aerosols.

Pre-Disposal Handling & Segregation

Proper segregation is the first line of defense against incompatible reactions in the waste stream.

Chemical Compatibility Matrix
  • Compatible With: Organic acids (e.g., acetic acid), non-halogenated organic solvents (methanol, acetone), and aqueous acidic solutions.

  • INCOMPATIBLE (Do Not Mix):

    • Strong Oxidizers: Peroxides, nitrates, perchlorates (Risk of rapid oxidation/fire).

    • Strong Bases: Hydroxides (Exothermic deprotonation).

    • Fluorinating Agents: Reacts with boronic acids.

Container Requirements
  • Solid Waste: High-density polyethylene (HDPE) or amber glass wide-mouth jars.

  • Liquid Waste: HDPE or safety-coated glass bottles.

  • Labeling: Must be labeled "HAZARDOUS WASTE" with the full chemical name (no abbreviations) and the hazard indication (Irritant).

Disposal Workflows

Workflow A: Solid Waste Disposal

Applicable for: Expired pure substance, contaminated weighing boats, gloves, and paper towels.

  • Collect: Place solid material into a designated "Solid Organic Waste" container.

  • Seal: Ensure the container lid is tightly sealed. Do not overfill (leave 10% headspace).

  • Label: Affix a hazardous waste tag listing "4-Borono-2-hydroxybenzoic acid" and "Solid Debris."

  • Transfer: Move to the satellite accumulation area.

Workflow B: Liquid Waste Disposal

Applicable for: Reaction mixtures, mother liquors, or dissolved stock solutions.

  • Characterize Solvent: Determine if the primary solvent is Halogenated (e.g., DCM, Chloroform) or Non-Halogenated (e.g., Methanol, Ethyl Acetate, Water).

  • Segregate:

    • If Organic Solvent: Pour into the corresponding "Organic Solvents" waste carboy.

    • If Aqueous (pH < 7): Pour into "Aqueous Acidic Waste."

    • If Aqueous (pH > 7): Neutralize to pH 6-8 before disposal only if permitted by local EHS; otherwise, dispose of as "Aqueous Basic Waste."

  • Rinse: Triple-rinse the empty original container with a compatible solvent; add rinsate to the liquid waste container.

Workflow C: Spill Response

Immediate actions for accidental release.

  • Isolate: Evacuate the immediate area; post "Do Not Enter" signage.

  • PPE: Don nitrile gloves (double gloved recommended), lab coat, and safety goggles. Wear an N95 respirator if dust is visible outside the hood.

  • Contain:

    • Solid Spill: Cover with wet paper towels to prevent dust generation. Scoop into a waste bag.

    • Liquid Spill: Absorb with vermiculite or spill pads.

  • Clean: Wipe the surface with a soap/water solution, followed by an alcohol wipe.

  • Dispose: Treat all cleanup materials as Solid Hazardous Waste .

Decision Logic Visualization

The following diagram illustrates the decision-making process for disposing of 4-Borono-2-hydroxybenzoic acid based on its physical state and solvent composition.

DisposalLogic Start Start: Waste Identification StateCheck Physical State? Start->StateCheck Solid Solid Waste (Pure Chemical / Debris) StateCheck->Solid Solid Liquid Liquid Waste (Solutions) StateCheck->Liquid Liquid SolidBin Solid Hazardous Waste Bin (Label: Toxic/Irritant) Solid->SolidBin Bag & Tag SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Solvent (e.g., DCM) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (e.g., MeOH, Acetone) SolventCheck->NonHalo Flammable/Organic Aqueous Aqueous Solution SolventCheck->Aqueous Water Based HaloBin Halogenated Waste Carboy Halo->HaloBin NonHaloBin Non-Halogenated Waste Carboy NonHalo->NonHaloBin AqBin Aqueous Waste Carboy (Check pH Compatibility) Aqueous->AqBin

Figure 1: Decision tree for the compliant disposal of 4-Borono-2-hydroxybenzoic acid waste streams.

Regulatory Compliance & Environmental Impact

Why "Do Not Drain"?

Although Boron is a naturally occurring element, laboratory derivatives like 4-Borono-2-hydroxybenzoic acid are synthetic organic pollutants.

  • Ecotoxicity: Boron compounds can be phytotoxic (harmful to plants) at elevated concentrations in wastewater.

  • Sewer Codes: Most municipal water treatment plants cannot effectively degrade complex phenylboronic acids, leading to environmental discharge.

  • RCRA Status: While not explicitly listed as a P- or U-listed waste by the EPA, it falls under the "Characteristic of Toxicity" if contaminated with other solvents, and generally defaults to Non-RCRA Regulated Chemical Waste which still requires professional disposal.

Final Disposal Method

The ultimate fate of this waste stream, once collected by your institution's EHS or waste vendor, is typically Incineration . This ensures the destruction of the organic framework (benzoic acid/phenol rings), leaving behind trace boron oxides which are captured in the ash.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]

Sources

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